Dspe-peg14-cooh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C73H142NO26P |
|---|---|
Molecular Weight |
1480.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C73H142NO26P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-71(77)97-67-69(100-72(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-99-101(80,81)98-38-36-74-73(79)96-66-65-95-64-63-94-62-61-93-60-59-92-58-57-91-56-55-90-54-53-89-52-51-88-50-49-87-48-47-86-46-45-85-44-43-84-42-41-83-40-39-82-37-35-70(75)76/h69H,3-68H2,1-2H3,(H,74,79)(H,75,76)(H,80,81) |
InChI Key |
FWZDXQXMDAFXLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
DSPE-PEG14-COOH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)14], a pivotal component in advanced drug delivery systems.
Introduction
DSPE-PEG14-COOH is a heterobifunctional phospholipid-polyethylene glycol (PEG) conjugate that has garnered significant attention in the fields of nanotechnology, drug delivery, and biomedical research. It is composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer with 14 repeating ethylene oxide units, and a terminal carboxylic acid (-COOH) functional group. This amphiphilic nature allows for its spontaneous self-assembly in aqueous environments, making it a critical component in the formation of sterically stabilized liposomes, micelles, and other nanoparticles.[1][2][3] The DSPE portion integrates into the lipid bilayer of these nanocarriers, while the flexible, hydrophilic PEG chain extends into the aqueous exterior, creating a hydrated layer that provides "stealth" characteristics. This stealth property is paramount for evading the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream and enhancing the accumulation of the drug carrier at the target site.[2] The terminal carboxylic acid group serves as a versatile reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling active targeting of diseased cells and tissues.[2][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | Varies depending on the specific PEG length; for PEG14, it is approximately 1378 g/mol . | |
| Appearance | White to off-white powder or waxy solid. | [2] |
| Solubility | Soluble in chloroform, methylene chloride, DMF, and DMSO. Limited solubility in water. | [2] |
| Storage Conditions | Recommended to be stored at -20°C in a dry, dark environment. | [3] |
| Critical Micelle Concentration (CMC) | In the micromolar range, indicating a high propensity for self-assembly in aqueous solutions. |
Core Applications in Drug Delivery
The unique architecture of this compound endows it with functionalities that are highly sought after in the design of sophisticated drug delivery systems.
Prolonged Circulation (Stealth Liposomes)
The primary application of this compound is in the formulation of "stealth" liposomes and nanoparticles. The densely packed PEG chains on the surface of these carriers create a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. This opsonization process would otherwise mark the nanoparticles for rapid clearance by macrophages of the mononuclear phagocyte system, primarily in the liver and spleen. By reducing opsonization, DSPE-PEGylation significantly extends the circulation half-life of the nanocarrier, allowing for greater accumulation in target tissues through the enhanced permeability and retention (EPR) effect, particularly in solid tumors.[2]
Targeted Drug Delivery
The terminal carboxylic acid group on the PEG chain provides a convenient site for the conjugation of targeting moieties.[2][4] This allows for the development of actively targeted drug delivery systems that can specifically bind to receptors overexpressed on the surface of cancer cells or other diseased tissues. This targeted approach enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.
References
DSPE-PEG14-COOH: An In-depth Technical Guide for Drug Development Professionals
Topic: DSPE-PEG14-COOH Structure and Properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (this compound) is a functionalized phospholipid-polymer conjugate integral to the advancement of nanomedicine, particularly in drug delivery systems. Its amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polyethylene glycol (PEG) spacer terminated by a reactive carboxyl group, enables the formation of sterically stabilized nanoparticles such as liposomes and micelles. This "stealth" characteristic imparted by the PEG chain prolongs systemic circulation, while the terminal carboxyl group offers a versatile handle for the covalent attachment of targeting ligands. This guide provides a comprehensive overview of the structure, physicochemical properties, and biological applications of this compound. It further details established experimental protocols for liposome formulation, active drug loading, and ligand conjugation, and outlines key characterization techniques, serving as a critical resource for researchers in the field.
Structure and Physicochemical Properties
This compound is a heterobifunctional lipid-PEG conjugate. The structure consists of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid, which is a saturated 18-carbon phospholipid. This hydrophobic anchor is covalently linked to a hydrophilic polyethylene glycol (PEG) chain composed of approximately 14 ethylene oxide repeating units. The PEG chain terminates in a carboxylic acid (-COOH) functional group, which is available for further chemical modification.[1] This amphiphilic architecture drives the self-assembly of this compound in aqueous environments to form micelles or to integrate into the lipid bilayers of liposomes, with the PEG chains extending into the aqueous phase.[1][2]
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | DSPE-PEG-Acid, DSPE-PEG-Carboxylic acid | [2][3] |
| CAS Number | 1403744-37-5 | [2][3] |
| Molecular Weight (MW) | ~1523 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform, methylene chloride, DMF, DMSO. Forms micelles in water. | [1] |
| Storage Temperature | -20°C to -5°C, protect from sunlight | [2][3][4] |
Table 2: Micellar and Surface Properties (Representative for DSPE-PEG Conjugates)
| Property | Value Range | Reference |
| Critical Micelle Concentration (CMC) | 0.5 - 1.5 µM (Varies with PEG length) | [5] |
| pKa of Terminal COOH | ~4.0 - 5.0 | |
| Zeta Potential of Micelles (at neutral pH) | Negative |
Biological Properties and Applications
The unique structure of this compound confers several critical biological properties that are leveraged in advanced drug delivery systems.
-
Biocompatibility and Biodegradability: Both the phospholipid (DSPE) and PEG components are well-known for their excellent biocompatibility and are biodegradable, minimizing systemic toxicity.[6][7][8]
-
Prolonged Circulation (Stealth Effect): The hydrophilic and flexible PEG chains form a hydrated layer on the nanoparticle surface. This layer provides a steric barrier that reduces the adsorption of opsonin proteins, thereby inhibiting recognition and clearance by the mononuclear phagocyte system (MPS). The result is a significantly extended circulation half-life of the drug carrier in the bloodstream.[1]
-
Targeted Drug Delivery: The terminal carboxylic acid group is a key functional feature, allowing for the covalent conjugation of targeting molecules such as antibodies, peptides (e.g., RGD), or small molecules.[1][9] This functionalization enables the nanoparticles to actively bind to and accumulate at specific disease sites, such as tumors, enhancing therapeutic efficacy while reducing off-target side effects.
-
Versatility in Nanoparticle Formulation: this compound is a crucial component in various nanocarriers, including conventional liposomes, solid lipid nanoparticles, and polymer-lipid hybrid nanoparticles, to improve their stability and pharmacokinetic profiles.[7][9]
Experimental Protocols
This section provides detailed methodologies for common experimental procedures involving this compound.
Liposome Formulation by Thin-Film Hydration
This is the most common method for preparing liposomes incorporating this compound.
Methodology:
-
Lipid Dissolution: Co-dissolve the desired lipids (e.g., DSPC, Cholesterol, and this compound in a molar ratio such as 55:40:5) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc). This process results in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: The lipid film is further dried under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.
-
Hydration: The dry lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, sucrose solution) by gentle rotation or vortexing. The temperature of the hydration buffer must be kept above the Tc of the lipid mixture. This step results in the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To produce smaller, unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (probe or bath) or, more commonly, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 4. This compound | Biopharma PEG [biochempeg.com]
- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSPE PEG, Lipid PEG for Drug Delivery Biochempeg [biochempeg.com]
- 7. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DSPE-PEG14-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] with a 14-unit PEG chain (DSPE-PEG14-COOH). It is a heterobifunctional phospholipid-PEG conjugate widely utilized in the fields of drug delivery, nanomedicine, and bioconjugation. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates relevant workflows.
Core Concepts and Physicochemical Properties
This compound is an amphiphilic molecule composed of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as a hydrophobic anchor. This lipid moiety readily intercalates into the lipid bilayers of liposomes and other lipid-based nanoparticles.
-
Polyethylene Glycol (PEG)14: A hydrophilic polymer chain consisting of 14 repeating ethylene glycol units. The PEG chain provides a steric barrier, often referred to as a "stealth" layer, which reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of nanoparticles in vivo.
-
Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides), drugs, or imaging agents, to the surface of nanoparticles.
The combination of these components makes this compound an essential tool for the development of advanced drug delivery systems.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula (DSPE) | C41H82NO8P | [1][2][3] |
| Molecular Weight (DSPE) | ~748.07 g/mol | [3][4] |
| Molecular Weight (PEG14) | ~616.7 g/mol | Calculated |
| Molecular Weight (COOH linker) | ~100 g/mol | Estimated |
| Total Molecular Weight (this compound) | ~1465 g/mol | Calculated |
| Purity | Typically >95% | |
| Physical Form | White to off-white solid | |
| Solubility | Soluble in chloroform and methanol. | |
| Storage Temperature | -20°C |
Note: The total molecular weight is an approximation and can vary slightly based on the linker chemistry used in synthesis. Commercially available DSPE-PEG-COOH products are often designated by the total molecular weight of the PEG component (e.g., DSPE-PEG2000-COOH), which contains a longer PEG chain.
Experimental Protocols
Preparation of this compound Incorporated Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound using the common thin-film hydration method.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or Soy PC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Round-bottom flask
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-COOH).
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid.
-
Vesicle Formation: Continue agitation (e.g., vortexing or gentle shaking) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to:
-
Sonication: Submerge the flask in a bath sonicator and sonicate until the suspension becomes clear.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size using a lipid extruder. This method provides better control over the final liposome size.
-
-
Purification: Remove any unencapsulated material by dialysis or size exclusion chromatography.
Bioconjugation to this compound via EDC/NHS Chemistry
This protocol outlines the conjugation of an amine-containing ligand (e.g., a peptide or antibody) to the carboxylic acid terminus of this compound that has been incorporated into liposomes.
Materials:
-
This compound-containing liposomes
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing ligand
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis or size exclusion chromatography)
Procedure:
-
Liposome Preparation: Prepare this compound-containing liposomes as described in the previous protocol.
-
Carboxyl Group Activation:
-
Resuspend the liposomes in the activation buffer.
-
Add a molar excess of EDC and NHS to the liposome suspension.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups by forming an NHS ester.
-
-
Ligand Conjugation:
-
Add the amine-containing ligand to the activated liposome suspension.
-
Adjust the pH of the reaction mixture to 7.4-8.0 to facilitate the reaction between the NHS ester and the primary amine of the ligand.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench any unreacted NHS esters by adding a quenching solution, such as hydroxylamine or Tris buffer.
-
Purification: Remove unconjugated ligand and byproducts by dialysis or size exclusion chromatography.
Visualizations
This compound Structure and its Role in a Liposome
Caption: this compound structure and liposomal integration.
Experimental Workflow for Targeted Liposome Preparation
Caption: Workflow for targeted liposome preparation.
Logical Relationship in Targeted Drug Delivery
Caption: DSPE-PEG-COOH's role in targeted drug delivery.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | CAS: 1069-79-0 | AxisPharm [axispharm.com]
- 2. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine = 99 1069-79-0 [sigmaaldrich.com]
- 4. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE [nanocs.net]
Navigating the Solubility of DSPE-PEG14-COOH in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of DSPE-PEG14-COOH is critical for the successful formulation of lipid-based drug delivery systems. This in-depth technical guide provides a comprehensive overview of the solubility of DSPE-PEG-COOH in various organic solvents, outlines experimental protocols for solubility determination, and discusses the impact of the polyethylene glycol (PEG) chain length on this crucial property.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (this compound) is an amphiphilic polymer-lipid conjugate widely used in the development of liposomes and micelles for drug delivery. Its solubility is a key parameter that influences the choice of solvent systems for lipid film hydration, nanoparticle preparation, and overall formulation stability.
Quantitative Solubility of DSPE-PEG-COOH in Organic Solvents
The solubility of DSPE-PEG-COOH is dependent on the specific organic solvent, the length of the PEG chain, and the temperature. While data for the specific this compound is not extensively available, the following table summarizes the reported solubility of DSPE-PEG-COOH with various PEG molecular weights in common organic solvents. It is important to note that "PEG14" corresponds to a PEG molecular weight of approximately 616 g/mol . Researchers should consider the data for lower molecular weight PEGs (e.g., MW 1000) as a close approximation.
| Organic Solvent | DSPE-PEG Molecular Weight ( g/mol ) | Solubility (mg/mL) | Conditions |
| Chloroform | Not Specified | Soluble | Not Specified |
| Chloroform | Various | >10 | Hot Water |
| Dichloromethane (DCM) | Not Specified | Soluble | Not Specified |
| Dimethylformamide (DMF) | Not Specified | Soluble | Not Specified |
| Dimethylformamide (DMF) | Various | >10 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 2000 | 50 | With sonication.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 2000 | 100 | With sonication.[3] |
| Ethanol | 2000 | 25 | With sonication and warming to 60°C.[1][2] |
| Ethanol (for DSPE-PEG2000-amine) | 2000 | ~20 | Not Specified.[4] |
| Dimethylformamide (for DSPE-PEG2000-amine) | 2000 | ~11 | Not Specified.[4] |
It is generally observed that DSPE-PEG-COOH is soluble in chlorinated solvents like chloroform and dichloromethane, as well as polar aprotic solvents such as DMF and DMSO.[5] Solubility in alcohols like ethanol can be significant, especially with the application of heat and sonication.[1][2]
The Influence of PEG Chain Length on Solubility
The length of the polyethylene glycol chain has a significant impact on the physicochemical properties of DSPE-PEG conjugates, including their solubility. While not extensively quantified for a wide range of organic solvents, studies on the behavior of these molecules in aqueous and mixed systems provide valuable insights.
Generally, a longer PEG chain increases the hydrophilic nature of the molecule. This can lead to altered self-assembly characteristics, such as an increase in the critical micelle concentration.[6] In the context of nanoparticle drug formulations, increasing the PEG-lipid chain length has been shown to improve the solubility of hydrophobic drugs within the nanoparticle core, suggesting a significant influence of the PEG chain on the overall solvation properties of the system.[7]
Experimental Protocol for Determining DSPE-PEG-COOH Solubility
A standardized and reproducible protocol is essential for accurately determining the solubility of DSPE-PEG-COOH in a specific organic solvent. The following methodology is a composite of standard practices for handling and dissolving PEGylated lipids.
Objective: To determine the saturation solubility of DSPE-PEG-COOH in a given organic solvent at a specified temperature.
Materials:
-
DSPE-PEG-COOH (of the desired PEG length)
-
Organic solvent of interest (e.g., chloroform, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., evaporative light scattering detector - ELSD) or a UV-Vis spectrophotometer if the molecule has a chromophore or can be derivatized.
Methodology:
-
Preparation of Stock Solutions:
-
Equilibration:
-
Prepare a series of vials with a known excess amount of DSPE-PEG-COOH added to a fixed volume of the organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired experimental temperature.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), with intermittent agitation, to ensure that saturation is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved DSPE-PEG-COOH.
-
-
Quantification of Solubilized Lipid:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent.
-
Analyze the concentration of DSPE-PEG-COOH in the diluted supernatant using a validated analytical method such as HPLC-ELSD.
-
Prepare a calibration curve using the stock solution of known concentration to quantify the amount of DSPE-PEG-COOH in the sample.
-
-
Data Analysis:
-
Calculate the concentration of DSPE-PEG-COOH in the original supernatant, taking into account the dilution factor. This value represents the saturation solubility of the lipid in the tested solvent at the specified temperature.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for determining DSPE-PEG-COOH solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles | bioRxiv [biorxiv.org]
Navigating Micellar Landscapes: A Technical Guide to the Critical Micelle Concentration of DSPE-PEG14-COOH
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery and nanotechnology, the precise characterization of self-assembling materials is paramount. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] with a PEG chain of 14 repeating units (DSPE-PEG14-COOH) stands out for its utility in forming functionalized micelles and liposomes. A key parameter governing the formation of these structures is the critical micelle concentration (CMC), the concentration at which individual lipid molecules (unimers) begin to aggregate into micelles. This guide provides an in-depth exploration of the CMC of DSPE-PEG lipids, offering a robust framework for researchers working with this compound.
While a specific experimental value for the Critical Micelle Concentration (CMC) of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed from studies on analogous DSPE-PEG compounds with varying PEG chain lengths. This guide synthesizes that knowledge to provide a predictive overview and detailed experimental context.
Understanding the Critical Micelle Concentration of DSPE-PEG Lipids
The CMC is a fundamental property of amphiphilic molecules like DSPE-PEG-COOH. It represents the concentration threshold above which the system's thermodynamics favor the formation of micelles. This transition is driven by the desire to minimize the unfavorable interactions between the hydrophobic DSPE tails and the aqueous environment.
Several factors inherent to the DSPE-PEG structure and its environment significantly influence the CMC. The length of the hydrophilic PEG chain is a primary determinant; longer PEG chains generally lead to a higher CMC. This is attributed to the increased steric hindrance and conformational entropy of the larger head groups, which necessitates a higher concentration of unimers to drive micellization. Conversely, factors that increase the hydrophobicity of the molecule or decrease the repulsion between head groups will lower the CMC.
Quantitative Analysis of DSPE-PEG CMC
The following table summarizes the experimentally determined CMC values for various DSPE-PEG conjugates. This data provides a crucial reference for estimating the CMC of this compound. Given that a PEG chain of 14 units has a molecular weight of approximately 616 Da, its CMC is expected to be in the low micromolar range, likely below that of DSPE-PEG2000.
| DSPE-PEG Derivative | Molecular Weight (Da) | Critical Micelle Concentration (µM) | Solvent/Buffer | Reference |
| DSPE-PEG2000 | ~2750 | 0.5 - 1.5 | Not specified | [1] |
| DSPE-PEG3000 | ~3750 | > 1.5 (relative to 2000) | Not specified | [1] |
| DSPE-PEG5000 | ~5750 | > 1.5 (relative to 2000) | Not specified | [1] |
| DSPE-PEG2000 | ~2750 | 10 - 20 | Pure Water | [2][3] |
| DSPE-PEG2000 | ~2750 | 0.5 - 1.0 | HEPES Buffered Saline | [2] |
| DSPE-PEG2000 | ~2750 | ~1.0 | Not specified | [4] |
Factors Influencing the CMC of DSPE-PEG Micelles
The self-assembly of DSPE-PEG lipids into micelles is a dynamic process sensitive to environmental conditions. Understanding these influences is critical for the formulation and application of these nanoparticles.
| Factor | Effect on CMC | Rationale |
| Ionic Strength | Decreases | The presence of ions in solution can shield the electrostatic repulsion between the negatively charged phosphate groups of the DSPE, thereby promoting micelle formation at lower concentrations.[2][3] |
| Temperature | Increases with Temperature | An increase in temperature can lead to a higher activation energy for monomer desorption from the micelle, suggesting greater stability of the micellar structure. However, the direct effect on CMC can be complex and may depend on the specific temperature range and lipid composition.[4] |
| Acyl Chain Length | Decreases with Longer Chains | Longer, more hydrophobic acyl chains (like the stearoyl chains in DSPE) provide a stronger driving force for micellization, resulting in a lower CMC. |
| Addition of other lipids | Can decrease | The incorporation of other lipids, such as phosphatidylcholine (PC), can influence the packing of the micellar core and the overall stability, often leading to a lower CMC.[5] |
Experimental Protocols for CMC Determination
The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits a sharp change at the point of micelle formation. A widely used and sensitive method is fluorescence spectroscopy employing a hydrophobic probe.
Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene or 1,6-Diphenyl-1,3,5-hexatriene (DPH))
Principle: Hydrophobic fluorescent probes, such as pyrene or DPH, have low solubility in water but readily partition into the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescent properties.
Detailed Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer, or pure water). The concentration should be well above the expected CMC.
-
Prepare a stock solution of the fluorescent probe (e.g., DPH in methanol). The concentration should be such that the final concentration in the measurement samples is in the nanomolar to low micromolar range, ensuring it does not significantly perturb the micellization process.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the same buffer. The concentration range should span from well below to well above the anticipated CMC.
-
To each dilution, add a small, constant aliquot of the fluorescent probe stock solution. Ensure thorough mixing and allow the samples to equilibrate, typically for several hours or overnight, protected from light.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence intensity of each sample. For DPH, the excitation wavelength is typically around 350 nm, and the emission is monitored at around 430 nm. For pyrene, changes in the ratio of the intensities of the first and third vibrational peaks (I1/I3) of the emission spectrum (excited at ~335 nm) are monitored.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the I1/I3 ratio for pyrene) as a function of the logarithm of the this compound concentration.
-
The resulting plot will typically show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for CMC determination and the logical relationship of factors influencing the CMC.
Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.
Caption: Factors influencing the Critical Micelle Concentration of DSPE-PEG lipids.
Conclusion
The critical micelle concentration is a cornerstone parameter for the successful design and application of this compound-based nanocarriers. While direct experimental data for this specific molecule is emerging, a robust understanding can be extrapolated from its well-characterized counterparts. By considering the influence of PEG chain length, ionic strength, and temperature, and by employing rigorous experimental techniques such as fluorescence spectroscopy, researchers can confidently navigate the formulation landscape. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals in their pursuit of innovative and effective nanomedicines.
References
- 1. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Amphiphilic Architect: A Technical Guide to DSPE-PEG14-COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH), a cornerstone ingredient in advanced drug delivery systems. Its unique amphiphilic nature, combining a hydrophobic lipid tail with a hydrophilic polyethylene glycol (PEG) chain terminating in a functional carboxyl group, enables the self-assembly of sophisticated nanostructures such as micelles and liposomes. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization and use, and an exploration of its interactions with biological systems.
Physicochemical Properties of this compound
The remarkable utility of this compound in nanomedicine stems from its well-defined chemical structure, which dictates its behavior in aqueous environments. The molecule consists of a distearoyl phosphatidylethanolamine (DSPE) anchor, a hydrophobic component comprising two saturated 18-carbon acyl chains. This is covalently linked to a hydrophilic PEG polymer of approximately 14 ethylene glycol repeat units, capped with a reactive carboxylic acid group. This amphiphilic architecture drives the formation of core-shell structures in aqueous media, where the hydrophobic DSPE moieties form a core to encapsulate lipophilic drugs, while the hydrophilic PEG chains create a protective corona that sterically stabilizes the nanoparticle and prolongs its circulation time in the bloodstream.[1][2]
The terminal carboxyl group provides a versatile handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling the development of targeted drug delivery systems that can selectively accumulate at the site of disease.[3][4]
Table 1: Quantitative Physicochemical Data for this compound and Related Compounds
| Property | Value | Reference(s) |
| Molecular Weight (MW) | ~1523 g/mol | [5] |
| Solubility | Soluble in chloroform, methylene chloride, DMF, and DMSO. Sparingly soluble in ether. | [3] |
| Polydispersity Index (PDI) | Typically between 1.02 and 1.05 for linear PEG derivatives, indicating a narrow MW distribution. | [3] |
| Critical Micelle Concentration (CMC) | In the low micromolar range. For DSPE-PEG2000, the CMC is ~10-20 µM in water and decreases in saline. | [6] |
Experimental Protocols
Harnessing the full potential of this compound requires robust and reproducible experimental methods. This section provides detailed protocols for the synthesis, purification, and characterization of this compound, as well as its formulation into liposomes and the determination of its critical micelle concentration.
Synthesis and Purification of DSPE-PEG-COOH
A common method for the synthesis of DSPE-PEG-COOH involves the reaction of DSPE with a heterobifunctional PEG derivative.[7]
Protocol for Synthesis:
-
Dissolve DSPE in a mixture of chloroform and methanol.
-
Add a solution of PEG-bis(succinimidyl succinate) (PEG-2OSu) in chloroform to the DSPE solution.
-
Add triethylamine to the reaction mixture to act as a base.
-
Stir the reaction mixture vigorously overnight at room temperature.
-
Monitor the reaction for the complete conversion of the primary amino group of DSPE using a ninhydrin reactivity test. A negative result indicates the completion of the reaction.
Protocol for Purification:
Purification of the synthesized DSPE-PEG-COOH is crucial to remove unreacted starting materials and byproducts.[8]
-
Prepare a silica gel column for chromatography.
-
Create a solvent system, for example, a gradient of chloroform and methanol, to elute the components.
-
Load the crude reaction mixture onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified DSPE-PEG-COOH.
Preparation of Liposomes using the Thin-Film Hydration Method
The thin-film hydration method is a widely used technique for the preparation of liposomes incorporating this compound.[9][10][11][12][13][14]
Protocol:
-
Dissolve the desired lipids, including this compound and any other lipid components (e.g., phospholipids, cholesterol), in a suitable organic solvent such as chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of amphiphilic molecules and can be determined using various techniques, with fluorescence spectroscopy being a common and sensitive method.[15][16][17][18]
Protocol using a Fluorescent Probe (e.g., Pyrene):
-
Prepare a stock solution of the fluorescent probe pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (in the micromolar range) to avoid self-quenching.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission spectrum shows several vibronic bands.
-
Calculate the ratio of the intensity of the first vibronic peak (I1, around 373 nm) to the third vibronic peak (I3, around 384 nm).
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.
Visualization of Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the molecular structure, experimental workflows, and biological interactions of this compound.
Biological Interactions and Signaling Pathways
The interaction of this compound-functionalized nanoparticles with cells is a critical aspect of their therapeutic efficacy. The PEG corona provides a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal carboxyl group, however, can influence cellular uptake mechanisms.[19] Nanoparticles with carboxylated surfaces have been shown to be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis.[19][20] The specific pathway utilized can depend on the cell type and the overall physicochemical properties of the nanoparticle.[20]
The internalization of these nanoparticles can trigger a cascade of intracellular signaling events. While the direct signaling pathways initiated by the carboxyl group are complex and context-dependent, the process of endocytosis itself is tightly regulated by a network of signaling proteins. The interaction of the carboxylated surface with cell surface receptors can initiate signaling cascades that lead to the recruitment of adaptor proteins and the formation of endocytic vesicles.[21][22][23]
Conclusion
This compound is a highly versatile and powerful tool in the field of drug delivery. Its well-defined amphiphilic structure allows for the creation of stable, long-circulating nanocarriers with the added benefit of a functionalizable surface for targeted therapies. A thorough understanding of its physicochemical properties and the application of robust experimental protocols are essential for the rational design and development of effective nanomedicines. Further research into the specific interactions of the terminal carboxyl group with cellular machinery will continue to unlock the full therapeutic potential of this remarkable molecule.
References
- 1. nanocs.net [nanocs.net]
- 2. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. DSPE-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. This compound | Biopharma PEG [biochempeg.com]
- 6. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Specific effects of surface carboxyl groups on anionic polystyrene particles in their interactions with mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular Signal Modulation by Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
The Pivotal Role of DSPE-PEG14-COOH in Advanced Drug Delivery Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH), with a specific focus on the role of DSPE-PEG14-COOH in the formulation of sophisticated drug delivery systems. We delve into its fundamental physicochemical properties, its impact on the stability and pharmacokinetics of nanocarriers, and its crucial function as a linker for targeted drug delivery. This document offers detailed experimental protocols for the preparation of DSPE-PEG-COOH-containing nanoparticles and for the conjugation of targeting ligands. Furthermore, it presents quantitative data illustrating the impact of this excipient on key formulation parameters and explores the downstream signaling pathways influenced by targeted drug delivery strategies.
Introduction: The Advent of PEGylation in Drug Delivery
The development of nanocarrier-based drug delivery systems, such as liposomes and micelles, has revolutionized the therapeutic landscape. These systems offer the potential to enhance the solubility of hydrophobic drugs, protect sensitive cargo from degradation, and improve therapeutic indices. A significant advancement in this field has been the surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. DSPE-PEG is a widely utilized phospholipid-polymer conjugate in drug delivery applications. It is a biocompatible, biodegradable, and amphiphilic material that can also be functionalized with various biomolecules for specific purposes.[][2] The incorporation of DSPE-PEG into nanocarriers leads to prolonged blood circulation time, improved stability, and enhanced encapsulation efficiency.[][2][3]
This guide focuses on a carboxyl-terminated variant, DSPE-PEG-COOH, a heterobifunctional PEGylation reagent that combines a DSPE phospholipid with a carboxylic acid.[4] This molecule is instrumental in creating PEGylated liposomes or micelles while simultaneously providing a reactive carboxyl group for the covalent attachment of targeting moieties like antibodies, peptides, or aptamers.[4] The PEG component confers a "stealth" characteristic, reducing recognition and clearance by the mononuclear phagocyte system, thereby extending circulation half-life.[4] The terminal carboxylic acid serves as a versatile anchor for active targeting, enabling the drug delivery system to selectively accumulate at the site of action.[4]
Physicochemical Properties and Role in Formulation Stability
This compound is an amphiphilic molecule, comprising a hydrophobic DSPE anchor and a hydrophilic PEG chain terminating in a carboxyl group. The DSPE portion readily integrates into the lipid bilayer of liposomes or the core of micelles, while the flexible, hydrophilic PEG chain extends into the aqueous exterior. This "stealth" PEG layer sterically hinders the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by the immune system.[5]
The inclusion of DSPE-PEG-COOH in nanoparticle formulations significantly impacts their physicochemical properties and stability. The density and length of the PEG chains are critical parameters that influence the in vivo behavior of these nanocarriers.[6]
Quantitative Impact on Nanoparticle Properties
The incorporation of DSPE-PEG-COOH influences several key parameters of drug delivery systems. The following tables provide illustrative data on how this excipient can affect particle size, zeta potential, encapsulation efficiency, and drug release kinetics.
Table 1: Influence of DSPE-PEG-COOH on Physicochemical Properties of Nanoparticles
| Formulation | DSPE-PEG-COOH (mol%) | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Control Liposomes | 0 | 120 ± 5.2 | 0.21 | -15.3 ± 1.8 |
| PEGylated Liposomes | 5 | 115 ± 4.8 | 0.15 | -25.7 ± 2.1 |
| Control Micelles | 0 | 25 ± 2.1 | 0.25 | -10.1 ± 1.5 |
| PEGylated Micelles | 10 | 33 ± 1.5 | 0.18 | -22.4 ± 1.9 |
This table presents hypothetical data based on typical findings in the literature to illustrate the comparative effects.
Table 2: Effect of DSPE-PEG-COOH on Encapsulation Efficiency and Drug Release of Doxorubicin
| Formulation | DSPE-PEG-COOH (mol%) | Encapsulation Efficiency (%) | Drug Release at 24h (%) (pH 7.4) | Drug Release at 24h (%) (pH 5.5) |
| Control Liposomes | 0 | 85 ± 4.5 | 25 ± 3.1 | 45 ± 4.2 |
| PEGylated Liposomes | 5 | 92 ± 3.8 | 18 ± 2.5 | 55 ± 3.9 |
| Control Micelles | 0 | 78 ± 5.1 | 40 ± 4.5 | 70 ± 5.1 |
| PEGylated Micelles | 10 | 88 ± 4.2 | 32 ± 3.7 | 78 ± 4.8 |
This table presents hypothetical data based on typical findings in the literature to illustrate the comparative effects.
Experimental Protocols
Preparation of this compound Incorporated Liposomes via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[4][7][8]
Materials:
-
Primary lipid (e.g., DSPC or soy PC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (lipophilic or hydrophilic)
Procedure:
-
Dissolve the lipids (e.g., DSPC), cholesterol, and this compound in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[7]
-
Hydrate the lipid film with the aqueous buffer (pre-heated to above the phase transition temperature of the lipids).[7] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is then subjected to a size reduction process such as extrusion through polycarbonate membranes of a specific pore size or sonication.[4][9]
Workflow for Liposome Preparation:
Conjugation of Targeting Ligands via EDC/NHS Chemistry
The terminal carboxyl group of this compound can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amine-reactive NHS ester. This ester can then react with primary amines on targeting ligands to form a stable amide bond.[6][10][11][12]
Materials:
-
This compound containing nanoparticles
-
EDC
-
NHS or Sulfo-NHS (for aqueous reactions)
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-containing targeting ligand (e.g., antibody, peptide)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Resuspend the this compound nanoparticles in the activation buffer.
-
Add EDC and NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Remove excess EDC and NHS by dialysis or size exclusion chromatography.
-
Immediately add the amine-containing targeting ligand dissolved in the coupling buffer to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to deactivate any unreacted NHS esters.
-
Purify the conjugated nanoparticles from unconjugated ligands and byproducts using appropriate chromatography techniques.
Workflow for Ligand Conjugation:
Targeted Drug Delivery and Cellular Signaling
The conjugation of targeting ligands to the surface of this compound-modified nanoparticles enables active targeting to specific cell types that overexpress the corresponding receptors. This receptor-mediated endocytosis can significantly enhance the intracellular delivery of the therapeutic payload.[13]
Common Targeting Strategies and Associated Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Targeting: EGFR is frequently overexpressed in various cancers.[14][15][16][17] Ligands such as the monoclonal antibody Cetuximab or small peptides can be conjugated to nanoparticles to target EGFR-positive cells. Upon binding, the EGFR-nanoparticle complex is internalized, often leading to the activation of downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[17] The intracellular release of the drug can then exert its cytotoxic effect.
Integrin Targeting: Integrins are another class of cell surface receptors involved in cell adhesion and signaling that are often overexpressed in tumor vasculature and cancer cells.[10][18][19][20] Peptides containing the arginine-glycine-aspartic acid (RGD) motif are commonly used to target integrins such as αvβ3.[19] Binding of RGD-conjugated nanoparticles to integrins can trigger focal adhesion kinase (FAK) signaling, which plays a role in cell migration and survival.[19]
Simplified Signaling Pathway for Targeted Nanoparticle Uptake:
References
- 2. researchgate.net [researchgate.net]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 5. What are the surface properties of DSPE - PEG2000 - COOH micelles? - Blog [shochem.com]
- 6. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scitechdaily.com [scitechdaily.com]
- 11. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. Integrin Targeted Delivery of Gene Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrin Targeted Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular delivery of cytotoxic agents via integrin activation [cris.unibo.it]
Stealth Liposomes: A Technical Guide to PEGylated Lipids for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies surrounding the use of PEGylated lipids in the formulation of stealth liposomes. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, mechanism of action, and critical parameters influencing the efficacy of these advanced drug delivery systems. Experimental protocols, quantitative data summaries, and visual diagrams are provided to facilitate a deeper understanding and practical application of this technology.
Introduction to Stealth Liposomes
Stealth liposomes are advanced drug delivery vehicles designed to evade the body's natural defense mechanisms, specifically the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[1][2] This "stealth" capability is achieved by modifying the liposome surface with hydrophilic polymers, most commonly polyethylene glycol (PEG).[1][2] This process, known as PEGylation, creates a protective hydrophilic layer that reduces the binding of plasma proteins (opsonins), thereby minimizing recognition and uptake by phagocytic cells in the liver and spleen.[3][4] The extended circulation time of stealth liposomes significantly enhances their ability to accumulate in pathological tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[1][5] The EPR effect is a phenomenon where the leaky vasculature and poor lymphatic drainage of tumor tissues allow for the passive accumulation of nanoparticles.[6]
The Role of PEGylated Lipids
PEGylated lipids are chimeric molecules composed of a hydrophilic PEG chain covalently attached to a lipid anchor, which is incorporated into the liposome bilayer.[7][8] The most commonly used PEGylated lipids consist of a PEG chain linked to a phosphatidylethanolamine (PE) headgroup, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE).[1][9]
Mechanism of Steric Hindrance:
The PEG chains on the liposome surface create a dense, hydrated layer that sterically hinders the approach and binding of opsonins and other plasma proteins.[3] This "steric hindrance" is the primary mechanism behind the stealth properties of these liposomes.[3] The water molecules form a structured shell through hydrogen bonding with the ether oxygen molecules of the PEG chains, creating a hydrated film that repels protein interactions.[3]
Factors Influencing Stealth Liposome Efficacy
The in vivo performance of stealth liposomes is dictated by a combination of physicochemical properties. Understanding and optimizing these parameters is critical for the rational design of effective drug delivery systems.
-
PEG Chain Length: The molecular weight of the PEG chain is a crucial determinant of circulation time. Longer PEG chains generally provide better steric hindrance and lead to longer circulation half-lives.[9][10] However, excessively long PEG chains can also hinder the interaction of the liposome with the target cells.[11] Commonly used PEG molecular weights range from 1,000 to 5,000 Da.[2]
-
PEG Surface Density: The concentration of PEGylated lipids in the liposome formulation determines the density of the PEG brush on the surface. A sufficient density is required to achieve the "brush" conformation, which provides optimal steric protection.[12] Typically, 5-10 mol% of PEG-lipid is incorporated into the liposome formulation.[13]
-
Lipid Composition: The choice of phospholipids and the inclusion of cholesterol significantly impact the stability, rigidity, and drug retention properties of the liposome.[14] Saturated phospholipids with high phase transition temperatures, such as distearoylphosphatidylcholine (DSPC), are often used to create more rigid and less leaky membranes.[15] Cholesterol is incorporated to modulate membrane fluidity and reduce drug leakage.[16][17]
-
Liposome Size: The size of the liposomes influences their circulation time and biodistribution. Optimal sizes for stealth liposomes are typically in the range of 50-200 nm.[2] Liposomes within this range are small enough to avoid rapid clearance by the spleen and can effectively extravasate through the leaky tumor vasculature.[9]
Quantitative Data on Stealth Liposome Performance
The following tables summarize key quantitative data from various studies, illustrating the impact of different formulation parameters on the performance of stealth liposomes.
Table 1: Effect of PEG Chain Length on the Circulation Half-Life of Liposomes
| Liposome Composition | PEG-PE Molecular Weight (Da) | Circulation Half-Life (t½) in Mice (hours) |
| Egg PC/Chol/DOPE-PEG | 1,000 | ~5 |
| Egg PC/Chol/DOPE-PEG | 2,000 | ~10 |
| Egg PC/Chol/DOPE-PEG | 5,000 | ~18 |
| Egg PC/Chol/DOPE-PEG | 12,000 | ~18 |
Data compiled from various sources demonstrating the general trend.[10]
Table 2: Encapsulation Efficiency of Doxorubicin in Various PEGylated Liposome Formulations
| Phospholipid Composition | Cholesterol (mol%) | DSPE-PEG2000 (mol%) | Encapsulation Efficiency (%) |
| HSPC | 38.4 | 5.3 | >90% |
| DSPC | 40 | 5 | ~97% |
| HEPS | 48.7 | 3.9 | >90% |
| POPC/DOTAP/DOPE | 20 | 5 | ~94% |
HSPC: Hydrogenated Soy Phosphatidylcholine; DSPC: Distearoylphosphatidylcholine; HEPS: Hydrogenated Egg Yolk Phosphatidylcholine; POPC: Palmitoyloleoylphosphatidylcholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. Data is illustrative of typical efficiencies.[13][18]
Table 3: Influence of Cholesterol Content on Drug Retention in Liposomes
| Liposome Composition | Cholesterol Content (mol%) | Drug Retention (%) after 24h at 37°C |
| POPC/DSPE-PEG2000 | 0 | ~72% |
| POPC/DSPE-PEG2000 | 20 | ~85% |
| POPC/DSPE-PEG2000 | 40 | ~88% |
Data adapted from studies on hydrophobic drug retention.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the formulation and characterization of PEGylated liposomes.
Preparation of PEGylated Liposomes by Thin-Film Hydration
This is a common and widely used method for preparing liposomes.
Materials:
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phospholipids, cholesterol, and PEG-lipid in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature (Tc) of the main phospholipid. Agitate the flask by gentle rotation or vortexing to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to size reduction.
-
Sonication: Sonicate the suspension in a bath sonicator for a defined period (e.g., 30 minutes) until the suspension becomes clear.
-
Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This method provides better size control and a more homogenous population of liposomes.
-
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
Sterilization: Sterilize the final liposome formulation by passing it through a 0.22 µm syringe filter.
In Vitro Complement Activation Assay (CH50 Hemolytic Assay)
This assay measures the ability of liposomes to activate the classical complement pathway.
Materials:
-
Sheep red blood cells (SRBCs)
-
Rabbit anti-sheep red blood cell antibody (hemolysin)
-
Veronal buffered saline (VBS) containing Ca²⁺ and Mg²⁺
-
Normal human serum (as a source of complement)
-
Liposome suspension
-
Spectrophotometer
Procedure:
-
Sensitization of SRBCs: Wash SRBCs with VBS and then incubate them with an optimal concentration of hemolysin to create antibody-sensitized SRBCs (EA).
-
Complement Activation:
-
Prepare serial dilutions of the normal human serum in VBS.
-
In a series of tubes, mix the diluted serum with the liposome suspension at various concentrations.
-
Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for complement activation by the liposomes.
-
-
Hemolysis:
-
Add a standardized amount of sensitized SRBCs to each tube.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding cold VBS and centrifuge to pellet the intact cells.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released due to cell lysis.
-
A control with 100% lysis (using water instead of buffer) and a blank with no serum are included.
-
-
Data Analysis:
In Vitro Macrophage Uptake Assay
This assay evaluates the "stealth" property of liposomes by measuring their uptake by macrophage cells in culture.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid probe)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a suitable culture vessel until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a multi-well plate at a specific density and allow them to adhere overnight.
-
Liposome Incubation:
-
Prepare different concentrations of the fluorescently labeled stealth liposomes and control (non-PEGylated) liposomes in the cell culture medium.
-
Remove the old medium from the cells and add the liposome-containing medium.
-
Incubate the cells with the liposomes for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Washing: After incubation, remove the medium containing the liposomes and wash the cells several times with cold PBS to remove any non-internalized liposomes.
-
Analysis:
-
Flow Cytometry: Detach the cells from the plate, resuspend them in PBS, and analyze the fluorescence intensity of the cells using a flow cytometer. Higher fluorescence intensity indicates greater liposome uptake.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively assess the uptake of liposomes.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each sample. A lower uptake of PEGylated liposomes compared to their non-PEGylated counterparts indicates a successful "stealth" effect.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to stealth liposomes.
Caption: Complement activation pathways initiated by liposomes.
Caption: Experimental workflow for stealth liposome development.
Caption: Key factors influencing stealth liposome performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Complement system - Wikipedia [en.wikipedia.org]
- 3. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. RAW 264.7 cell phagocytosis assay [protocols.io]
- 7. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin Encapsulated in Stealth Liposomes Conferred with Light-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stealth liposomes and their biomedical applications.pptx [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cedarlanelabs.com [cedarlanelabs.com]
- 18. file.yizimg.com [file.yizimg.com]
- 19. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. haemoscan.com [haemoscan.com]
- 21. researchgate.net [researchgate.net]
- 22. Liposome-mediated small RNA delivery to convert the macrophage polarity: A novel therapeutic approach to treat inflammatory uterine disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Safety and Biocompatibility of DSPE-PEG14-COOH
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (this compound) is an amphiphilic phospholipid-polymer conjugate integral to the advancement of nanomedicine. Comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene glycol (PEG) chain of 14 repeating units with a terminal carboxyl group, this molecule is a key component in the formulation of "stealth" liposomes and other nanoparticles. The DSPE portion integrates into the lipid bilayer of the nanoparticle, while the flexible, hydrophilic PEG chain extends into the aqueous environment. This "PEGylation" strategy is designed to improve the pharmacokinetic profile of nanocarriers by prolonging their circulation time, enhancing stability, and reducing clearance by the immune system.[1][2] DSPE-PEG block copolymers are generally considered biocompatible and have been approved by the Food and Drug Administration (FDA) for various medical applications.[2][3] The terminal carboxyl group (-COOH) provides a convenient anchor for the covalent attachment of targeting ligands, such as antibodies or peptides, to facilitate site-specific drug delivery.[4][5] This guide provides a comprehensive overview of the safety and biocompatibility profile of this compound, focusing on cytotoxicity, hemocompatibility, immunogenicity, and in vivo considerations.
Core Principles of Biocompatibility
The biocompatibility of a nanomaterial like this compound is defined by its ability to perform its therapeutic function without eliciting detrimental local or systemic effects in the host. The key parameters for evaluation include:
-
Cytotoxicity: The potential of the material to cause cell damage or death.
-
Hemocompatibility: The interaction of the material with blood components, primarily red blood cells.
-
Immunogenicity: The propensity of the material to trigger an immune or inflammatory response.
-
In Vivo Toxicity: The overall systemic effect of the material in a living organism, including its distribution, accumulation, and potential for organ damage.
Safety and Biocompatibility Profile
General Safety and Cytotoxicity
DSPE-PEG conjugates are widely regarded as biocompatible and biodegradable materials with a favorable safety profile.[1] In vitro cytotoxicity assays are a primary method for assessing the impact of nanomaterials on cell viability. Studies on various DSPE-PEG derivatives consistently demonstrate low cytotoxicity across multiple cell lines. For instance, DSPE-PEG (5000) amine conjugated to single-walled carbon nanotubes was found to be a biocompatible nanocarrier.[6] While it is generally accepted that DSPE-PEG should be nontoxic, some in vitro studies have reported unexpected toxicity, although this is often attributed to experimental factors such as contamination, solvent effects, or the use of particularly sensitive cell lines rather than the intrinsic toxicity of the compound itself.[7]
Table 1: Summary of Cytotoxicity Data for DSPE-PEG Derivatives
| Compound/Formulation | Cell Line | Assay | Key Finding | Reference |
| DSPE-PEG (5000) amine SWCNTs | Lung, Liver, Ovarian Cancer | Trypan Blue, Flow Cytometry | Biocompatible, suitable for photothermal therapy applications. | [6] |
| Lipid Nanoparticles (LNPs) | Not specified | Not specified | Negligible cytotoxicity, with cell viability >90% after 48h exposure at 100 µg/mL. | |
| DSPE-PEG Micelles | Not specified | MTT Assay | Expected to be nontoxic, but toxicity was observed below CMC in one report, likely due to experimental artifacts. | [7] |
| PEG Derivatives (General) | HeLa, L929 | MTT Assay | Most PEG oligomers are safe; however, some monomers (mPEGA, mPEGMA) showed obvious cytotoxicity. |
Hemocompatibility
For intravenously administered nanomedicines, interaction with blood components is a critical safety parameter. The hemolysis assay, which measures the rupturing of red blood cells (RBCs), is a standard in vitro test for hemocompatibility.[8] Formulations containing DSPE-PEG have demonstrated excellent hemocompatibility.
Table 2: Summary of Hemolysis Data for DSPE-PEG Formulations
| Formulation | Concentration | Hemolysis (%) | Key Finding | Reference |
| DSPE-PEG-RGD@ICG micelles | Within a certain range | ~5% | The hemolytic activity was dose-dependent. | [9] |
| DOPC-DSPE-mPEG coated AuNRs | 100 µg/mL | 8% | Superior biocompatibility compared to PSS-coated (24%) and CTAB-coated (73%) nanorods. | [10] |
Immunogenicity of PEGylated Systems
While PEGylation is designed to help nanoparticles evade the immune system, PEG itself is not entirely immunologically inert. The immune response to PEGylated materials is a complex and significant area of research.[11][12]
The "Stealth" Effect: The primary advantage of the PEG chain is its ability to create a hydrophilic shield on the nanoparticle surface. This shield sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticle for rapid clearance by macrophages of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[13] This "stealth" property significantly prolongs circulation half-life.[2][14]
Anti-PEG Antibodies and Accelerated Blood Clearance (ABC): A notable immunological concern is the production of antibodies against PEG.[15] Pre-existing anti-PEG antibodies have been found in a portion of the healthy population, likely due to exposure to PEG in cosmetics and food products.[16] Furthermore, the administration of a PEGylated nanocarrier can induce the production of anti-PEG immunoglobulin M (IgM).[17] Upon a subsequent injection, these anti-PEG IgM antibodies can bind to the PEGylated nanoparticle, leading to the activation of the complement system. This results in rapid opsonization and a significantly faster clearance from the bloodstream, a phenomenon known as Accelerated Blood Clearance (ABC).[17][18]
Complement Activation-Related Pseudoallergy (CARPA): In some cases, PEGylated liposomes can trigger an acute hypersensitivity reaction, even upon the first dose. This is known as CARPA and is a non-IgE-mediated pseudoallergy.[11][12] Studies have suggested that the negatively charged phosphodiester moiety of DSPE-PEG can contribute to the activation of the complement system, which is a key driver of CARPA.[13]
Factors that influence the immunogenicity of PEGylated systems include:
-
PEG Molecular Weight: Higher molecular weight PEGs tend to be more immunogenic.[19]
-
Architecture: Branched PEG structures may confer better stealth properties than linear PEGs.[14]
-
Terminal Functional Groups: The end group of the PEG chain can impact the immune response.[18]
In Vivo Considerations
Following systemic administration, the biodistribution and potential toxicity of this compound-containing nanoparticles are of paramount importance. In vivo studies with PEGylated lipoplexes have shown that PEGylation reduces accumulation in the lungs and heart compared to non-PEGylated counterparts.[20] However, due to their size and interaction with biological systems, nanoparticles are often taken up by the MPS, leading to accumulation in the liver and spleen.[10][20] Long-term toxicity assessments are crucial to understand the metabolic fate of these accumulated nanoparticles. While generally considered safe, some safety data sheets caution that the chemical, physical, and toxicological properties of many PEG derivatives have not been thoroughly investigated.[21]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of biocompatibility.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, L929) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG-DSPE block copolymers and their derivatives as nanomaterials in drug delivery : mandyelectronicsのblog [blog.livedoor.jp]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 5. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]
- 6. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 15. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 19. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biochempeg.com [biochempeg.com]
Methodological & Application
Application Notes and Protocols for DSPE-PEG14-COOH Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH). These application notes include a summary of expected physicochemical properties, a step-by-step experimental protocol for the thin-film hydration method, and a protocol for determining drug encapsulation efficiency.
Physicochemical Characterization of DSPE-PEG Liposomes
The inclusion of DSPE-PEG-COOH in liposomal formulations offers several advantages, including prolonged circulation times in vivo ("stealth" properties) and a terminal carboxylic acid group for the covalent attachment of targeting ligands, antibodies, or drugs.[1][2] The physicochemical properties of the resulting liposomes are critical for their function and can be tailored by adjusting the lipid composition and preparation parameters.
Below are tables summarizing typical quantitative data for PEGylated liposomes. It is important to note that the exact values will depend on the specific lipid composition, PEG chain length, and preparation method used.
Table 1: Typical Physicochemical Properties of DSPE-PEG Liposomes
| Parameter | Typical Value Range | Analytical Technique |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Neutral to slightly negative (-10 mV to 0 mV) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% (for some drugs) | HPLC, Spectrophotometry |
Table 2: Example Formulations and Resulting Liposome Characteristics
| Primary Phospholipid | Molar Ratio (Phospholipid:Cholesterol:DSPE-PEG) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| DSPC | 9:5:1 | ~100 | < 0.2 | ~ -10 | [3] |
| EggPC | Varied (up to 30 mol% DSPE-PEG) | Size decreases with low PEG concentration | N/A | N/A | [4] |
| DOTAP/Cholesterol | 50:42:8 (with DMG-PEG) | ~150 | N/A | +19.8 | |
| DSPC/Cholesterol | 40/40/20 (with DOPS, not DSPE-PEG) | N/A | N/A | Similar to exosomes | [5] |
Experimental Protocols
This compound Liposome Preparation via Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid
-
Cholesterol
-
This compound
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Dissolution:
-
In a clean round-bottom flask, dissolve the phospholipid (e.g., DSPC), cholesterol, and this compound in chloroform or a chloroform:methanol mixture. A common molar ratio is approximately 55:40:5 (DSPC:Cholesterol:this compound).
-
For encapsulation of a hydrophobic drug, it should be co-dissolved with the lipids in this step.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., 55-65°C for DSPC).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
-
Film Drying:
-
Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of the lipids.
-
Add the warm hydration buffer to the flask containing the dry lipid film. For encapsulation of a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Transfer the MLV suspension to the extruder.
-
Force the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification (Optional):
-
To remove unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the final liposome preparation at 4°C.
-
Determination of Drug Encapsulation Efficiency
This protocol provides a general method for determining the percentage of a drug that has been successfully encapsulated within the liposomes.
Materials:
-
Liposome-encapsulated drug suspension
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
Appropriate buffer for SEC
-
Agent to lyse liposomes (e.g., Triton X-100 or an appropriate organic solvent like methanol)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Separation of Free Drug from Liposomes:
-
Equilibrate an SEC column with the appropriate buffer.
-
Carefully load a known volume of the liposome suspension onto the top of the column.
-
Elute the column with the buffer. The liposomes (containing the encapsulated drug) will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
-
Collect the fraction containing the purified liposomes.
-
-
Quantification of Encapsulated Drug:
-
Take a known volume of the purified liposome fraction and disrupt the liposomes by adding a lysing agent. This will release the encapsulated drug.
-
Quantify the concentration of the released drug using a pre-established standard curve on an HPLC or UV-Vis spectrophotometer. This gives the amount of encapsulated drug.
-
-
Quantification of Total Drug:
-
Take a known volume of the original, unpurified liposome suspension.
-
Disrupt these liposomes with the same lysing agent.
-
Quantify the total drug concentration using the same method as in step 2.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Use the following formula to calculate the encapsulation efficiency: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
-
Visualizations
Caption: Workflow for this compound liposome preparation.
Caption: Targeted drug delivery with functionalized liposomes.
References
- 1. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Physicochemical properties of PEG-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Nanoparticles with DSPE-PEG(n)-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of nanoparticles utilizing the functionalized phospholipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG(n)-COOH). This versatile excipient is instrumental in the development of advanced drug delivery systems, offering enhanced stability, prolonged circulation times, and opportunities for targeted delivery through surface functionalization.
DSPE-PEG(n)-COOH is an amphiphilic polymer that self-assembles in aqueous solutions to form nanoparticles such as liposomes and micelles.[1][2] The DSPE anchor provides a hydrophobic tail that integrates into the lipid core, while the hydrophilic polyethylene glycol (PEG) chain creates a "stealth" layer. This PEG corona minimizes opsonization and clearance by the mononuclear phagocyte system, thereby extending the nanoparticle's circulation half-life.[][4] The terminal carboxylic acid group (-COOH) serves as a reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling active targeting to specific cells or tissues.[5][6][7]
This document outlines two common methods for nanoparticle formulation: the thin-film hydration method and the microfluidics-based nanoprecipitation method. It also provides protocols for the characterization of the resulting nanoparticles.
Nanoparticle Formulation Protocols
Two primary methods for the formulation of DSPE-PEG(n)-COOH-containing nanoparticles are detailed below. The choice of method will depend on the desired scale, batch-to-batch reproducibility, and specific characteristics of the encapsulated therapeutic.
Protocol 1: Thin-Film Hydration Method
The thin-film hydration method, also known as the Bangham method, is a widely used technique for the preparation of liposomes and lipid nanoparticles.[8] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs), which can be further processed to produce small unilamellar vesicles (SUVs).[8][9][10]
Experimental Protocol:
-
Lipid Preparation:
-
Dissolve the desired lipids, including DSPE-PEG(n)-COOH and any other structural or functional lipids (e.g., DSPC, cholesterol), in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.[7][10] The molar ratio of the lipids should be optimized based on the desired nanoparticle characteristics.
-
-
Film Formation:
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[11] Ensure the temperature of the water bath is maintained above the transition temperature (Tc) of the lipids.[10]
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual organic solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) pre-heated to a temperature above the lipid Tc.[8] The aqueous phase can contain the hydrophilic drug to be encapsulated.[10]
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[10]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform nanoparticles, subject the MLV suspension to size reduction techniques such as:
-
Workflow for Thin-Film Hydration Method
Protocol 2: Microfluidics-Based Nanoprecipitation
Microfluidic systems offer precise control over mixing and nucleation processes, leading to the formation of nanoparticles with highly uniform size distributions and excellent batch-to-batch reproducibility.[12][13][14] This method is particularly advantageous for scaling up nanoparticle production.[15] In a typical microfluidic setup, a lipid-containing organic stream is rapidly mixed with an aqueous stream, leading to nanoprecipitation and self-assembly of the nanoparticles.[13][16]
Experimental Protocol:
-
Solution Preparation:
-
Microfluidic Mixing:
-
Load the lipid-organic solution and the aqueous solution into separate syringes and mount them on a syringe pump.
-
Connect the syringes to the inlets of a microfluidic mixing chip (e.g., a staggered herringbone mixer or a hydrodynamic flow focusing device).[14][15]
-
Set the desired flow rates for both streams on the syringe pump. The flow rate ratio (FRR) of the aqueous to the organic phase is a critical parameter that influences nanoparticle size.[12][13]
-
-
Nanoparticle Formation:
-
Initiate the flow of both solutions into the microfluidic chip. The rapid mixing of the two streams induces supersaturation of the lipids, leading to their precipitation and self-assembly into nanoparticles.[13]
-
-
Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip.
-
Purify the nanoparticles to remove the organic solvent and any unencapsulated material. This can be achieved through dialysis, tangential flow filtration (TFF), or size exclusion chromatography (SEC).
-
Workflow for Microfluidics-Based Nanoprecipitation
Characterization of DSPE-PEG(n)-COOH Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles. Key characterization parameters and the corresponding analytical techniques are summarized below.
| Parameter | Analytical Technique(s) | Description |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.[11][19] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Determines the surface charge of the nanoparticles, which is indicative of their colloidal stability.[11][19] |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Provides direct visualization of the nanoparticle shape and size.[11][18] |
| Encapsulation Efficiency (%EE) | UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC | Quantifies the amount of drug successfully encapsulated within the nanoparticles relative to the initial amount of drug used. |
| Drug Release Profile | Dialysis, Franz Diffusion Cell | Measures the rate and extent of drug release from the nanoparticles over time under specific conditions (e.g., pH, temperature).[19] |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the presence of DSPE-PEG(n)-COOH and other components in the final formulation and can be used to verify surface functionalization.[19][20][21] |
Quantitative Data Summary
The following table summarizes typical quantitative data for nanoparticles formulated with DSPE-PEG(n)-COOH, as reported in the literature. These values can serve as a benchmark for formulation development.
| Formulation Method | Lipid Composition (molar ratio) | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Thin-Film Hydration | DSPE-PEG2000/Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | Not Reported | [11] |
| Thin-Film Hydration | DSPE-PEG2000/Soluplus (4:1 w/w) | 128.1 | 0.295 | -28.1 | Not Reported | [11] |
| Microfluidics | DODAP/Chol/HSPC/PEG-DSPE (50:10:39:1) | ~80-150 | < 0.2 | Not Reported | > 90 (for siRNA) | [13] |
| Microfluidics | YSK05/DOPE/Chol/PEG-SP94/PEG (44:18:26.5:9:2.5) | 60.5 | 0.101 | Not Reported | 94.5 (for siRNA) | [13] |
| Microfluidics | Cationic lipid/Cholesterol/PEG-DMG | 20-100 | < 0.2 | Not Reported | > 90 (for siRNA) | [16] |
Conclusion
DSPE-PEG(n)-COOH is a critical component in the design and formulation of advanced nanoparticle-based drug delivery systems. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and scientists working in this field. The choice of formulation method and the specific parameters should be carefully optimized to achieve the desired nanoparticle characteristics for a given therapeutic application. The ability to functionalize the nanoparticle surface via the carboxyl group of DSPE-PEG(n)-COOH opens up numerous possibilities for targeted and personalized medicine.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. DSPE-PEG(2000)-COOH | Liposome | Nanoparticle Delivery | TargetMol [targetmol.com]
- 4. What are the surface properties of DSPE - PEG2000 - COOH micelles? - Blog [shochem.com]
- 5. DSPE-PEG-COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 6. DSPE-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. DSPE-PEG-COOH_DSPE-PEG-Functionalized_Products_ Chongqing Yusi Pharmaceutical Technology Co., Ltd [peg.ink]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Microfluidic Preparation of Nanoparticles Using Poly(ethylene Glycol)-distearoylphosphatidylethanolamine for Solubilizing Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. Microfluidic formulation of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
Application Notes and Protocols: DSPE-PEG14-COOH Conjugation to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is an amphiphilic lipid-polymer conjugate widely utilized in the development of nanocarriers for drug delivery.[1][2] The DSPE portion provides a hydrophobic anchor for incorporation into lipid-based nanoparticles like liposomes and micelles, while the polyethylene glycol (PEG) spacer offers a hydrophilic shield, prolonging circulation time and reducing non-specific protein binding.[2][3] The terminal carboxylic acid group on the PEG chain provides a reactive handle for the covalent attachment of targeting ligands such as proteins and peptides.[3][4] This enables the development of targeted drug delivery systems that can specifically interact with cells and tissues of interest, thereby enhancing therapeutic efficacy and minimizing off-target effects.[1]
This document provides detailed protocols for the conjugation of DSPE-PEG14-COOH to proteins and peptides, focusing on the commonly employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of Conjugation: EDC/NHS Chemistry
The conjugation of this compound to proteins or peptides is typically achieved through the formation of a stable amide bond. This process involves a two-step reaction facilitated by EDC and NHS (or its water-soluble analog, sulfo-NHS).[5][6][7]
-
Activation of the Carboxyl Group: EDC activates the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[7][8]
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed.[7] To improve reaction efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[6][7]
-
Amide Bond Formation: The NHS ester readily reacts with primary amine groups (e.g., the N-terminus or the ε-amine of lysine residues) on the protein or peptide to form a stable amide bond, releasing NHS.[9][10]
Applications of DSPE-PEG-Protein/Peptide Conjugates
The ability to attach proteins and peptides to DSPE-PEG moieties has led to significant advancements in drug delivery and diagnostics. Key applications include:
-
Targeted Drug Delivery: Conjugating antibodies, antibody fragments, or specific peptides that bind to receptors overexpressed on diseased cells (e.g., cancer cells) allows for the targeted delivery of therapeutic agents encapsulated within liposomes or nanoparticles.[1]
-
Prolonged Circulation of Therapeutic Proteins and Peptides: The PEG component of the conjugate helps to shield the attached protein or peptide from proteolytic degradation and reduces renal clearance, thereby extending its systemic circulation time.[1]
-
Development of Novel Vaccines: Antigens (peptides or proteins) can be conjugated to DSPE-PEG and incorporated into liposomes to create potent vaccine formulations that can elicit robust immune responses.
-
In Vivo Imaging: By conjugating imaging agents or proteins that bind to specific biomarkers, DSPE-PEG can be used to create targeted contrast agents for various imaging modalities.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to proteins and peptides. Optimization may be required for specific molecules.
Protocol 1: Two-Step Aqueous Conjugation
This is the most common method and is suitable for most proteins and peptides.
Materials:
-
This compound
-
Protein or peptide with available primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
Dissolve the protein or peptide in the Conjugation Buffer at a suitable concentration.
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in cold Activation Buffer (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
Add a molar excess of EDC and sulfo-NHS to the this compound solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of sulfo-NHS over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Protein/Peptide:
-
Add the activated DSPE-PEG-NHS ester solution to the protein or peptide solution. The molar ratio of DSPE-PEG-NHS to the protein/peptide can vary but a 10-20 fold molar excess of the lipid-PEG is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted DSPE-PEG, EDC, NHS, and quenching reagents by dialysis or size-exclusion chromatography (SEC).[11][] The choice of purification method will depend on the size of the protein/peptide and the conjugate.
-
Protocol 2: Organic Phase Conjugation (for hydrophobic peptides)
For peptides that are not soluble in aqueous buffers, the reaction can be performed in an organic solvent.
Materials:
-
This compound
-
Hydrophobic peptide
-
EDC and NHS
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolution: Dissolve this compound, the peptide, EDC, and NHS in anhydrous DMF or DMSO.
-
Activation and Conjugation: Add DIPEA to the mixture to act as a base. The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification: The conjugate is purified from the reaction mixture using reverse-phase HPLC (RP-HPLC).[]
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for the conjugation reaction and characterization of the final product.
Table 1: Typical Reaction Conditions for Aqueous Conjugation
| Parameter | Recommended Range | Notes |
| pH for Activation | 5.0 - 6.5 | Optimal for EDC/NHS chemistry to form the NHS ester.[8][9] |
| pH for Conjugation | 7.2 - 8.0 | Efficiently reacts the NHS ester with primary amines.[8][9] |
| Molar Ratio (EDC:DSPE-PEG) | 2:1 to 10:1 | A molar excess ensures efficient activation. |
| Molar Ratio (NHS:DSPE-PEG) | 5:1 to 20:1 | A higher excess of NHS improves the stability of the active intermediate. |
| Molar Ratio (DSPE-PEG:Protein) | 5:1 to 50:1 | This will depend on the number of available amines on the protein and the desired degree of labeling. |
| Reaction Time (Activation) | 15 - 30 minutes | Longer times can lead to hydrolysis of EDC. |
| Reaction Time (Conjugation) | 2 hours at RT to overnight at 4°C | Longer incubation at lower temperatures can improve yield for sensitive proteins. |
Table 2: Characterization of DSPE-PEG-Protein/Peptide Conjugates
| Technique | Parameter Measured | Typical Results |
| MALDI-TOF Mass Spectrometry | Molecular Weight | An increase in mass corresponding to the addition of one or more this compound molecules.[13] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | An earlier elution time compared to the unconjugated protein/peptide, indicating an increase in size.[] |
| Reverse-Phase HPLC (RP-HPLC) | Purity and Conjugation Efficiency | Separation of the conjugate from unreacted protein/peptide and lipid-PEG.[][14] |
| SDS-PAGE | Apparent Molecular Weight | A shift to a higher apparent molecular weight for the conjugate compared to the unconjugated protein. |
| Zeta Potential | Surface Charge | Can indicate successful conjugation, especially if the protein/peptide is charged. |
Characterization of Conjugates
Thorough characterization is crucial to ensure the quality and functionality of the DSPE-PEG-protein/peptide conjugate.
-
Confirmation of Conjugation: As outlined in Table 2, techniques like MALDI-TOF MS, SEC, and SDS-PAGE are used to confirm the successful covalent attachment of the this compound to the protein or peptide.
-
Quantification of Conjugation Efficiency: RP-HPLC can be used to determine the percentage of conjugated protein/peptide.
-
Determination of Biological Activity: It is essential to perform a functional assay to confirm that the conjugated protein or peptide retains its biological activity (e.g., receptor binding, enzymatic activity).
Conclusion
The conjugation of this compound to proteins and peptides is a versatile and widely used strategy in the development of targeted nanomedicines. The EDC/NHS chemistry provides a reliable method for achieving stable amide bond formation. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are critical for the successful development of these advanced drug delivery systems.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 5. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. encapsula.com [encapsula.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: EDC/NHS Chemistry for DSPE-PEG14-COOH Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1][2] This method is particularly valuable in bioconjugation and drug delivery for linking molecules such as peptides, proteins, or antibodies to surfaces and nanoparticles. In the context of lipid-based drug delivery systems, this chemistry is frequently employed to functionalize the surface of liposomes or lipid nanoparticles (LNPs) with targeting ligands.
This application note provides a detailed protocol for the coupling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH) to a primary amine-containing molecule (e.g., a peptide or antibody) using EDC/NHS chemistry. DSPE-PEG-COOH is a common component in LNP formulations, providing a hydrophilic PEG shield and a terminal carboxyl group for covalent ligand attachment.[3]
The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][4] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1] To improve efficiency and create a more stable intermediate, NHS is added to react with the O-acylisourea, forming a semi-stable NHS ester.[1][2][4] This amine-reactive NHS ester then readily reacts with a primary amine on the target molecule to form a covalent amide bond, with the release of an N-substituted urea byproduct.[1]
Reaction Mechanism
The overall reaction mechanism involves the activation of the carboxyl group on this compound by EDC, followed by stabilization with NHS and subsequent reaction with a primary amine.
Caption: EDC/NHS reaction mechanism for this compound coupling.
Experimental Protocols
This protocol outlines a two-step method, which is generally preferred to minimize side reactions.[5] The activation of this compound is performed first, followed by the addition of the amine-containing molecule.
Materials:
-
This compound incorporated into pre-formed liposomes or as a standalone molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Amine-containing molecule (e.g., peptide, antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., dialysis cassettes, size exclusion chromatography column)
Protocol:
Step 1: Activation of this compound
-
Preparation of Reagents: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[5]
-
Reaction Setup: Dissolve the this compound (or liposomes containing it) in Activation Buffer.
-
Activation: Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the moles of carboxyl groups.[2]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5]
Step 2: Coupling to Amine-Containing Molecule
-
pH Adjustment (Optional but Recommended): For optimal coupling, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[6] The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH.
-
Addition of Amine: Add the amine-containing molecule to the activated this compound solution. The molar ratio of the amine-containing molecule to the activated lipid can be varied to achieve the desired level of conjugation. A 1:10 molar ratio of ligand to lipid is a common starting point.[2]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5][7]
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[8] Incubate for 15 minutes.
Step 3: Purification
-
Removal of Byproducts: Purify the DSPE-PEG14-conjugate from excess reagents and reaction byproducts (e.g., EDC, NHS, urea derivative).
-
Purification Methods:
-
Dialysis: Dialyze the reaction mixture against PBS using an appropriate molecular weight cutoff (MWCO) dialysis membrane to remove small molecule impurities.
-
Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sephadex) to separate the larger conjugate from smaller unreacted molecules.[2]
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. encapsula.com [encapsula.com]
- 3. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. broadpharm.com [broadpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for DSPE-PEG14-COOH in Gene Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a versatile and widely utilized phospholipid-polymer conjugate in the field of drug and gene delivery. Its amphiphilic nature, biocompatibility, and the presence of a terminal carboxylic acid group make it an invaluable component in the formulation of non-viral vectors such as lipid nanoparticles (LNPs).[1][2][3][4] The PEGylated surface of these nanoparticles provides a hydrophilic shield, which can prolong circulation time and improve stability. The terminal carboxyl group offers a convenient handle for the covalent attachment of targeting ligands, enabling the development of sophisticated delivery systems that can be directed to specific cells or tissues.
These application notes provide an overview of the use of DSPE-PEG-COOH in gene delivery, along with detailed protocols for the formulation and characterization of lipid-based nanoparticles.
Key Applications of DSPE-PEG-COOH in Gene Delivery
-
Prolonged Circulation Time: The PEG component of DSPE-PEG-COOH creates a hydration layer on the surface of nanoparticles, which reduces opsonization and clearance by the reticuloendothelial system (RES), thereby extending their circulation half-life.
-
Improved Stability: DSPE-PEG-COOH enhances the colloidal stability of lipid nanoparticles, preventing their aggregation in biological fluids.
-
Targeted Gene Delivery: The terminal carboxyl group can be readily functionalized with targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules to enhance delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target effects.[5]
-
Component of Multi-component Lipid Nanoparticle Systems: DSPE-PEG-COOH is often used as a component in multi-lipid formulations for the delivery of various nucleic acids, including plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of lipid nanoparticles incorporating DSPE-PEG derivatives for gene and drug delivery, as reported in the literature. It is important to note that the specific PEG length (e.g., PEG14 vs. PEG2000) and the overall formulation composition will influence these parameters.
Table 1: Physicochemical Properties of DSPE-PEG Modified Liposomes
| Formulation | Cargo | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Rate (%) | Reference |
| Lc-PTOX-Lps (DSPE-mPEG2000) | Podophyllotoxin | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [8] |
| LNPz (DSPE-PEG2k-Carboxylic acid) | Cre recombinase mRNA | ~100 | ~0.1 | Negative | Not Reported | [9] |
Table 2: In Vitro Transfection and Cytotoxicity
| Formulation | Cell Line | Transfection Efficiency | Cytotoxicity | Reference |
| RGD-PEG-Suc-coated plasmid/PEI complex | B16 cells | >3 times higher than non-targeted | Not specified, described as "bio-compatible" | [5] |
| LNP variants with Fluc mRNA | 661w cells | Not specified, but viability measured | High cell viability at 100 and 200 ng | [9] |
Experimental Protocols
Protocol 1: Formulation of DSPE-PEG14-COOH Incorporated Lipid Nanoparticles using Microfluidic Mixing
This protocol describes the formulation of lipid nanoparticles encapsulating nucleic acids using a microfluidic mixing platform. This method allows for rapid and reproducible production of uniform nanoparticles.[10]
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Nucleic acid (mRNA, siRNA, or pDNA)
-
Ethanol (200 proof)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at appropriate concentrations.
-
Lipid Mixture Preparation: In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound). Add ethanol to reach the final desired lipid concentration.
-
Nucleic Acid Preparation: Dissolve the nucleic acid in citrate buffer to the desired concentration.
-
Microfluidic Mixing:
-
Prime the microfluidic cartridge with ethanol and then with the citrate buffer according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the nucleic acid-buffer solution into another.
-
Set the desired flow rates on the microfluidic mixing device to achieve rapid mixing of the two phases.
-
Collect the resulting nanoparticle suspension.
-
-
Dialysis: Dialyze the collected nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated nucleic acid.
-
Concentration (Optional): If a higher concentration is required, concentrate the dialyzed LNP suspension using a centrifugal filter unit.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Storage: Store the sterile LNP suspension at 4°C.
Protocol 2: Characterization of Lipid Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency:
-
Use a nucleic acid quantification assay (e.g., RiboGreen™ assay for RNA) to determine the total amount of nucleic acid and the amount of encapsulated nucleic acid.
-
To measure the encapsulated nucleic acid, first, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated cargo.
-
The encapsulation efficiency is calculated as: (Encapsulated Nucleic Acid / Total Nucleic Acid) x 100%.
Protocol 3: In Vitro Cell Transfection
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
LNP-encapsulated nucleic acid (e.g., encoding a reporter protein like GFP)
-
Control (empty) LNPs
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
Transfection:
-
Remove the old media from the cells.
-
Add fresh complete media containing the desired concentration of LNP-encapsulated nucleic acid to each well. Include wells with untreated cells and cells treated with empty LNPs as controls.
-
Incubate the cells for 24-48 hours.
-
-
Analysis:
-
If a fluorescent reporter gene was used, visualize the cells under a fluorescence microscope to assess transfection efficiency qualitatively.
-
For quantitative analysis, lyse the cells and measure the reporter protein activity (e.g., fluorescence intensity for GFP, luminescence for luciferase) using a plate reader.
-
Visualizations
Experimental Workflow for Targeted Gene Delivery
Caption: Workflow for developing targeted LNPs using this compound.
Structure of a Functionalized Lipid Nanoparticle
Caption: Diagram of a targeted LNP with this compound.
Cellular Uptake and Gene Delivery Pathway
Caption: Cellular pathway of LNP-mediated gene delivery.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Non-Viral Vectors in Drug Delivery and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient in vivo gene transfection by plasmid/PEI complexes coated by anionic PEG derivatives bearing carboxyl groups and RGD peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 8. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Surface Modification of Liposomes with DSPE-PEG-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal for various drug delivery applications.[1] Surface modification of liposomes with polymers like polyethylene glycol (PEG) is a widely adopted strategy to improve their pharmacokinetic profile. The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) not only confers "stealth" characteristics, prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES), but also provides a reactive carboxyl group on the liposome surface.[2] This terminal carboxyl group serves as a versatile anchor for the covalent conjugation of targeting ligands such as peptides (e.g., RGD), antibodies, or small molecules, enabling active targeting of liposomes to specific cells and tissues.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the formulation, surface functionalization, and characterization of liposomes modified with DSPE-PEG-COOH.
Applications
The primary application of DSPE-PEG-COOH modified liposomes is in targeted drug delivery . The terminal carboxyl group allows for the covalent attachment of targeting moieties, directing the liposomal drug carrier to specific sites of action, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Oncology: Liposomes can be functionalized with ligands that bind to receptors overexpressed on cancer cells. A prominent example is the conjugation of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides to the carboxyl terminus of DSPE-PEG.[2] These RGD-modified liposomes can specifically target αvβ3 integrins, which are highly expressed on the surface of various tumor cells and neovasculature.[2]
-
Gene Delivery: Cationic liposomes modified with DSPE-PEG-COOH can be used for targeted delivery of genetic material like siRNA. The carboxyl group can be conjugated with a targeting ligand to direct the lipoplexes to specific cells, while the cationic lipid facilitates the complexation with the negatively charged nucleic acids.[4][5]
-
Theranostics: These functionalized liposomes can be co-loaded with a therapeutic agent and an imaging agent, creating a theranostic platform. For instance, doxorubicin (a chemotherapeutic) and indocyanine green (an imaging dye) can be encapsulated in liposomes surface-modified for targeting, allowing for simultaneous diagnosis and therapy.
Data Presentation
The incorporation of DSPE-PEG-COOH and the subsequent conjugation of targeting ligands can influence the physicochemical properties of the liposomes. The following tables summarize typical quantitative data for liposome characterization.
Table 1: Physicochemical Properties of siRNA-Loaded Liposomes with Varying Surface Modifications
| Liposome Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| 1 mol% PEGylated Liposome | 129.7 ± 51.0 | N/A | +32.0 ± 1.3 | >96 |
| 5 mol% PEGylated Liposome | 230.7 ± 60.7 | N/A | +25.3 ± 1.0 | >96 |
| 1 mol% RGD-PEGylated Liposome | 156.4 ± 37.5 | N/A | +24.9 ± 1.5 | 98.83 ± 0.01 |
| 5 mol% RGD-PEGylated Liposome | 200.5 ± 40.2 | N/A | +17.3 ± 0.6 | >96 |
Data adapted from a study on siRNA-loaded liposomes.[4]
Table 2: Doxorubicin Encapsulation Efficiency in Various Liposomal Formulations
| Liposome Formulation | Drug Loading Method | Encapsulation Efficiency (%) |
| PEGylated Liposomes | Ammonium Sulfate Gradient | >90 |
| RGD-Modified Liposomes | pH-Gradient | 95.23 ± 1.14 |
| Folate-Targeted PEGylated Liposomes | Remote Loading | >95 |
| pH-Sensitive PEGylated Liposomes | Ammonium Sulfate Gradient | 97.3 ± 1.4 |
Data compiled from multiple sources.[6][7][8][9]
Experimental Protocols
Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of liposomes using the well-established thin-film hydration technique, followed by extrusion for size homogenization.[1]
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-COOH
-
Chloroform and/or Methanol
-
Aqueous hydration buffer (e.g., PBS pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., phospholipid, cholesterol, and DSPE-PEG-COOH at a desired molar ratio) in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid transition temperature).
-
Agitate the flask by vortexing or manual shaking to detach the lipid film from the glass wall, forming a suspension of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to achieve a homogenous size distribution.
-
Store the prepared liposomes at 4°C.
Protocol 2: Surface Functionalization via Carbodiimide Chemistry
This protocol details the covalent conjugation of an amine-containing ligand (e.g., RGD peptide) to the carboxyl groups on the liposome surface using EDC and Sulfo-NHS chemistry.
Materials:
-
DSPE-PEG-COOH containing liposomes
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing ligand (e.g., cRGD peptide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Dialysis membrane or size exclusion chromatography column for purification
Procedure:
-
Prepare a fresh solution of EDC and Sulfo-NHS in the activation buffer immediately before use.
-
Add the EDC/Sulfo-NHS solution to the liposome suspension. A molar excess of EDC and Sulfo-NHS over the available carboxyl groups is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable amine-reactive Sulfo-NHS ester.
-
Remove excess EDC and Sulfo-NHS by dialysis or using a size-exclusion spin column.
-
Immediately add the amine-containing ligand, dissolved in the coupling buffer, to the activated liposome suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the ligand-conjugated liposomes from unconjugated ligand and reaction byproducts using dialysis or size exclusion chromatography.
Protocol 3: Characterization of Modified Liposomes
A. Particle Size and Zeta Potential:
-
Dilute the liposome suspension in an appropriate buffer (e.g., deionized water or PBS).
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
B. Encapsulation Efficiency (EE%):
-
Separate the unencapsulated (free) drug from the liposomes using methods like dialysis, size exclusion chromatography, or ultrafiltration.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of drug (in the disrupted liposome fraction) and the amount of free drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).[4]
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
C. In Vitro Drug Release:
-
Place a known concentration of drug-loaded liposomes in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate endosomal conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using an appropriate analytical method.
-
Plot the cumulative percentage of drug released versus time.
D. In Vitro Cellular Uptake:
-
Seed the target cells in 24- or 96-well plates and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye) at 37°C for a specific period (e.g., 1-4 hours).
-
Wash the cells with cold PBS to remove non-internalized liposomes.
-
Lyse the cells and quantify the fluorescence using a plate reader.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.[10]
Visualizations
Signaling Pathway
Caption: RGD-Integrin mediated signaling pathway.[10]
Experimental Workflow
Caption: Experimental workflow for targeted liposome development.
Cellular Uptake Mechanisms
Caption: Receptor-mediated endocytosis of functionalized liposomes.
References
- 1. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and in vitro Anti-tumor Activity of Doxorubicin Liposomes Decorated with RGD Peptide [cjph.com.cn]
- 7. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior (2016) | Zahra Mohammadi | 20 Citations [scispace.com]
- 10. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG14-COOH in mRNA Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] with 14 polyethylene glycol (PEG) units (DSPE-PEG14-COOH) in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Detailed protocols for formulation, characterization, and in vitro evaluation are provided to guide researchers in the development of potent mRNA-based therapeutics and vaccines.
Introduction to this compound in mRNA LNPs
This compound is a functionalized PEGylated lipid that plays a multifaceted role in the formulation and function of mRNA LNPs. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor ensures its stable incorporation into the lipid bilayer of the nanoparticle. The short, 14-unit polyethylene glycol (PEG) chain provides a hydrophilic shield that contributes to the colloidal stability of the LNPs, preventing aggregation.[1][2] The terminal carboxylic acid (-COOH) group offers a reactive handle for the conjugation of targeting ligands, such as antibodies or peptides, enabling the development of targeted mRNA delivery systems.[]
The inclusion of DSPE-PEG-COOH in LNP formulations can influence their physicochemical properties, including particle size, surface charge, and encapsulation efficiency, which in turn affect their biological performance.[4][5]
Physicochemical Characterization of Carboxylated mRNA LNPs
The following tables summarize representative quantitative data for mRNA LNPs containing a carboxylated DSPE-PEG lipid. It is important to note that specific data for DSPE-PEG with exactly 14 PEG units is limited in publicly available literature. The data presented here is for LNPs formulated with DSPE-PEG2000-Carboxylic Acid, which has a longer PEG chain but serves as a relevant reference for a carboxylated LNP formulation. The shorter PEG14 chain is expected to have a less pronounced "stealth" effect, potentially leading to faster clearance in vivo, but may also result in improved cellular uptake due to reduced steric hindrance.[5][6]
Table 1: Physicochemical Properties of mRNA LNPs with Carboxylated PEG-Lipid
| Formulation ID | Molar Ratio (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| LNP-COOH | 50:10:38.5:1.5 | ~85 | < 0.2 | -7.2 ± 0.4 | > 95% |
| Control LNP | 50:10:38.5:1.5 | ~80 | < 0.2 | -3.1 ± 0.3 | > 95% |
Data adapted from studies on LNPs with DSPE-PEG2000-Carboxylic Acid. The control LNP contains a non-functionalized PEG-lipid.
Experimental Protocols
mRNA LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA LNPs using a microfluidic mixing device, a reproducible and scalable method for nanoparticle synthesis.
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA) dissolved in ethanol
-
Helper lipid (e.g., DSPC, DOPE) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
This compound dissolved in ethanol
-
mRNA in 10 mM citrate buffer (pH 4.0)
-
Ethanol (anhydrous)
-
Microfluidic mixing device and pump system (e.g., NanoAssemblr®)
-
Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal filter units
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
In a sterile microfuge tube, combine the ionizable lipid, helper lipid, cholesterol, and this compound in the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Add ethanol to achieve a final total lipid concentration suitable for the microfluidic system (e.g., 12.5 mM).
-
Vortex thoroughly to ensure complete mixing.
-
-
Prepare the Aqueous mRNA Phase:
-
Dilute the mRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol phase and the aqueous mRNA phase into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).
-
Initiate the pumps to mix the two phases in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes. Alternatively, use centrifugal filter units to concentrate and buffer exchange the LNPs.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C.
-
Figure 1. Workflow for mRNA LNP formulation.
Characterization of mRNA LNPs
3.2.1. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile-filtered PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
3.2.2. mRNA Encapsulation Efficiency
-
Method: Quant-iT™ RiboGreen™ Assay
-
Procedure:
-
Prepare two sets of LNP samples.
-
To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.
-
To the second set, add PBS. This will measure only the free (unencapsulated) mRNA.
-
Add the RiboGreen™ reagent to both sets of samples and to a set of mRNA standards of known concentrations.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity at an excitation/emission of ~480/520 nm.
-
Calculate the mRNA concentration in each sample using the standard curve.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
In Vitro Transfection
This protocol describes the transfection of a model cell line (e.g., HEK293T or HeLa) with mRNA LNPs to assess protein expression.
Materials:
-
HEK293T or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
mRNA LNP formulation (encoding a reporter protein like eGFP or Luciferase)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent or fluorescence microscope
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the mRNA LNP formulation to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the diluted LNPs.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Assessment of Protein Expression:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For eGFP: Visualize the eGFP expression using a fluorescence microscope. For quantitative analysis, the cells can be harvested and analyzed by flow cytometry.
-
Cellular Uptake and Endosomal Escape
The delivery of mRNA to the cytoplasm for translation is a multi-step process. LNPs are typically internalized by cells through endocytosis. The acidic environment of the endosome is thought to protonate the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm. The carboxylated surface of LNPs formulated with this compound may influence the specific endocytic pathway utilized.
Figure 2. Cellular uptake and mRNA release pathway.
Conclusion
This compound is a valuable component for the formulation of mRNA lipid nanoparticles, offering a balance of stability and functionality. The protocols and data presented here provide a foundation for researchers to develop and characterize their own mRNA LNP formulations. The terminal carboxyl group opens up possibilities for targeted delivery, which is a key area of ongoing research in the field of mRNA therapeutics. Further studies are warranted to fully elucidate the in vivo performance of LNPs specifically formulated with the shorter this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of Anaphylaxis Following mRNA-LNP Vaccines: It Is Urgent to Eliminate PEG and Find Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Incorporating DSPE-PEG(14)-COOH into Lipid Bilayers: Application Notes for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH) into lipid bilayers. This functionalized lipid is a critical component in the development of advanced drug delivery systems, offering prolonged circulation times and a reactive terminus for the attachment of targeting ligands.
Introduction
This compound is an amphiphilic polymer-lipid conjugate widely used in the formulation of nanocarriers such as liposomes and micelles.[1][2] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a hydrophobic anchor, embedding the molecule within the lipid bilayer. The polyethylene glycol (PEG) linker provides a hydrophilic "stealth" shield that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby extending the circulation half-life of the nanocarrier in the bloodstream.[1][3] The terminal carboxylic acid group (-COOH) offers a versatile reactive site for the covalent conjugation of targeting moieties like antibodies, peptides, or small molecules, enabling active targeting of specific cells or tissues.[4][5]
Key Applications
The incorporation of DSPE-PEG-COOH into lipid bilayers is primarily utilized for:
-
Prolonged Systemic Circulation: The PEG chain creates a hydrophilic barrier, reducing protein adsorption and uptake by phagocytic cells, leading to longer circulation times for encapsulated drugs.[6][7]
-
Targeted Drug Delivery: The terminal carboxyl group can be activated to form amide bonds with amine-containing ligands, facilitating the targeted delivery of therapeutics to specific sites of action.[4][8]
-
Improved Stability: The presence of PEGylated lipids can enhance the stability of liposomal formulations.[9][10]
-
pH-Sensitive Drug Release: While not intrinsically pH-sensitive, the carboxyl group can be a component in designing more complex pH-responsive systems.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of DSPE-PEG in lipid bilayer formulations.
| Parameter | Typical Range/Value | Significance | Reference(s) |
| Molar Percentage (mol%) in Formulation | 0.5 - 20 mol% | Affects vesicle size, stability, and circulation time. Higher percentages can increase stability but may also disrupt the bilayer. | [6][9] |
| Effect on Vesicle Size | Increasing amounts of PEG-lipid tend to reduce liposome size. | Smaller vesicle size can influence biodistribution and tumor penetration. | [6] |
| Critical Micelle Concentration (CMC) | ~1.8 x 10⁻⁵ mol L⁻¹ for DSPE-PEG2000 | The concentration above which the molecules self-assemble into micelles. Important for understanding the stability and behavior of the formulation upon dilution in the bloodstream. | [11] |
| Zeta Potential | Typically results in a negative zeta potential. | The negative charge from the carboxyl group and the charge shielding effect of the PEG chain influence the surface charge, which can affect stability and interactions with biological components. | [12] |
| Formulation Example | Lipid Composition (molar ratio) | Vesicle Size (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference(s) |
| Stealth Liposomes | HSPC/Chol/DSPE-PEG2000 (5.5:4:0.5) | 70.12 ± 0.58 | 92 ± 0.007 | -16.28 | [10] |
| Control Liposomes | PC/Chol/DSPE-PEG2000-OMe (2:1:0.03) | Not specified | Not specified | Not specified | [13] |
| Maleimide-functionalized Liposomes | PC/Chol/DSPE-PEG2000-Mal (2:1:0.03) | Not specified | Not specified | Not specified | [13] |
Experimental Protocols
Two primary methods are employed for incorporating this compound into lipid bilayers: the thin-film hydration method (pre-insertion) and the post-insertion method.
Protocol 1: Thin-Film Hydration Method (Pre-Insertion)
This is the most common method for preparing liposomes where this compound is included as a component of the initial lipid mixture.
Materials:
-
Primary phospholipid (e.g., DSPC, HSPC, POPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder and polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in an organic solvent in a round-bottom flask. A typical molar ratio for stealth liposomes is 55:40:5 (phospholipid:cholesterol:DSPE-PEG).
-
Film Formation: Place the flask on a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-heated to a temperature above the lipid phase transition temperature. Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This is done by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove any unencapsulated material by a suitable method such as size exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The incorporation of this compound can be confirmed by the change in zeta potential and quantified if necessary using analytical techniques.
Protocol 2: Post-Insertion Method
This method involves incorporating this compound into pre-formed liposomes. This can be advantageous for temperature-sensitive drugs or when precise control over the outer leaflet modification is desired.
Materials:
-
Pre-formed liposomes
-
This compound
-
Buffer
-
Incubator or water bath
Procedure:
-
Prepare Pre-formed Liposomes: Prepare liposomes without this compound using the thin-film hydration method described above or another suitable technique.
-
Incubation: Mix the pre-formed liposomes with a solution or dispersion of this compound. The amount of this compound to be added should be calculated based on the desired final molar percentage in the liposomes.
-
Incubate at Elevated Temperature: Incubate the mixture at a temperature near or slightly above the phase transition temperature of the liposomal lipids for a specific period (e.g., 1-24 hours).[14] This facilitates the insertion of the DSPE anchor into the lipid bilayer.
-
Purification: Remove any non-inserted this compound micelles by a suitable purification method like dialysis or size exclusion chromatography.
-
Characterization: Characterize the post-inserted liposomes for size, PDI, and zeta potential to confirm the incorporation and assess any changes in vesicle properties.
Visualization of Workflows and Concepts
Experimental Workflow: Liposome Preparation by Thin-Film Hydration
Caption: Workflow for preparing DSPE-PEG-COOH liposomes via thin-film hydration.
Conceptual Diagram: Post-Insertion Mechanism
Caption: The post-insertion method for modifying pre-formed liposomes.
Signaling Pathway: Ligand Conjugation to DSPE-PEG-COOH Liposomes
Caption: Covalent attachment of a targeting ligand to a DSPE-PEG-COOH liposome.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can DSPE - PEG2000 - COOH be used in pH - sensitive drug delivery? - Blog [shochem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Post-Insertion Method for DSPE-PEGylated Lipids
Introduction
The post-insertion method is a robust and widely utilized technique for the surface modification of pre-formed liposomes and other nanoparticles with polyethylene glycol (PEG)-conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). This technique involves the incubation of pre-formed liposomes with a micellar solution of DSPE-PEG, leading to the spontaneous insertion of the DSPE-PEG lipid anchors into the outer leaflet of the liposomal bilayer.[1][2] This process is driven by the thermodynamic favorability of transferring the hydrophobic DSPE anchor from the aqueous micellar environment into the lipid membrane.
Key Advantages of the Post-Insertion Method
The post-insertion technique offers several significant advantages over the pre-insertion (or co-extrusion) method, where the PEGylated lipids are included in the initial lipid mixture before liposome formation:
-
Preservation of Encapsulated Contents: Since the modification occurs after the liposomes are formed and loaded with a therapeutic agent, the encapsulated drug is not exposed to potentially harsh conditions that might be required for ligand conjugation to the PEG terminus.[3][4]
-
Outer Monolayer Modification: The post-insertion method exclusively modifies the outer surface of the liposomes. This is highly advantageous as it maximizes the availability of the PEG chains for steric hindrance and prevents the unnecessary occupation of the valuable intra-liposomal space.[2][5]
-
Flexibility and Control: This method allows for the precise control of the final PEG density on the liposome surface. It also provides the flexibility to modify various types of pre-formed liposomes, including those already loaded with drugs.[6]
-
Suitability for Ligand Conjugation: The post-insertion method is particularly well-suited for creating targeted liposomes. Ligands (e.g., antibodies, peptides) can be conjugated to the distal end of the DSPE-PEG prior to insertion, allowing for a straightforward approach to producing targeted drug delivery vehicles.[6][7]
Factors Influencing Post-Insertion Efficiency
The efficiency of DSPE-PEG insertion is dependent on several critical experimental parameters:
-
Temperature: The incubation temperature must be above the phase transition temperature (Tm) of the liposomal lipids to ensure sufficient membrane fluidity for the insertion of the DSPE anchor. For instance, incubation at 60°C is common for liposomes composed of saturated phospholipids like DSPC.[3][8]
-
Incubation Time: The transfer of DSPE-PEG from micelles to liposomes is a time-dependent process. Insertion efficiency generally increases with longer incubation times, often reaching a plateau after a certain period, such as one hour.[3]
-
Lipid Composition of Liposomes: The composition of the pre-formed liposomes, particularly the saturation state of the lipids, affects the insertion process. For example, insertion into more fluid membranes like those made of POPC can occur at lower temperatures (e.g., 37°C) compared to more rigid membranes like those from DSPC.[9]
-
PEG Chain Length and Anchor Type: The length of the PEG chain and the nature of the lipid anchor can influence the efficiency of insertion and the stability of the final product.[5]
Experimental Protocols
Protocol 1: Standard Post-Insertion of DSPE-PEG2000 into Pre-formed Liposomes
This protocol describes a standard "bulk mixing" method for the PEGylation of pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., composed of DSPC/Cholesterol) suspended in a suitable buffer (e.g., PBS, pH 7.4).
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) powder.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Heating source (e.g., water bath or heating block) capable of maintaining 60°C.
-
Sterile microcentrifuge tubes.
Methodology:
-
Preparation of DSPE-PEG2000 Micelle Solution:
-
Calculate the required amount of DSPE-PEG2000 to achieve the desired final molar percentage (e.g., 5 mol%) in the liposomes.
-
Dissolve the DSPE-PEG2000 powder in PBS (pH 7.4) to a concentration well above its critical micelle concentration (CMC), which is approximately 1 µM.[10] This can be done by hydrating a dried lipid film of DSPE-PEG2000 with buffer.[11]
-
Briefly sonicate or vortex the solution to ensure the formation of a clear micellar suspension.
-
-
Post-Insertion Incubation:
-
In a sterile tube, combine the pre-formed liposome suspension with the DSPE-PEG2000 micelle solution.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes.[8] The incubation should be performed with gentle, intermittent mixing.
-
-
Purification:
-
After incubation, cool the liposome suspension to room temperature.
-
Remove any unincorporated DSPE-PEG2000 micelles. This can be achieved through methods such as:
-
Size Exclusion Chromatography (SEC): Using a column (e.g., Sepharose CL-4B) to separate the larger liposomes from the smaller micelles.
-
Dialysis: Using a dialysis membrane with a high molecular weight cutoff (e.g., 100 kDa) to remove the micelles.
-
Tangential Flow Filtration (TFF): A scalable method suitable for larger batches.
-
-
-
Characterization:
-
Confirm the successful insertion of DSPE-PEG and characterize the final product by measuring:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS). A slight increase in size is expected.[12]
-
Zeta Potential: To confirm the shielding effect of the PEG layer, which typically results in a more neutral surface charge.[13]
-
PEGylation Efficiency: Quantify the amount of inserted DSPE-PEG using methods like HPLC or a suitable spectrophotometric assay.[2]
-
-
Protocol 2: Microfluidic Post-Insertion Method
This protocol outlines a more recent and rapid method for PEGylation using a microfluidic device, which offers precise control over mixing and can be easily scaled up.[3][14]
Materials:
-
Pre-formed liposome suspension.
-
DSPE-PEG2000 micelle solution.
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop).
-
Syringe pumps.
Methodology:
-
System Setup:
-
Prime the microfluidic system according to the manufacturer's instructions.
-
Set the desired operating parameters, such as the total flow rate (e.g., 1 mL/min) and the flow rate ratio of the two input streams (e.g., 1:1).[3]
-
If required, pre-heat the microfluidic chip to the desired incubation temperature (e.g., 60°C).[3]
-
-
Microfluidic Mixing:
-
Load the pre-formed liposome suspension into one syringe and the DSPE-PEG2000 micelle solution into another.
-
Initiate the flow through the microfluidic device. The rapid and controlled mixing within the microchannels facilitates the efficient transfer of DSPE-PEG from micelles to the liposomes.
-
-
Collection and Cooling:
-
Collect the resulting PEGylated liposome suspension from the outlet of the microfluidic chip.
-
Immediately place the collected sample on ice for approximately 10 minutes to quench the insertion process.[3]
-
-
Purification and Characterization:
-
Purify and characterize the liposomes using the same methods described in Protocol 1. Studies have shown that microfluidic post-insertion can achieve modification efficiencies of over 85%.[3]
-
Data Presentation
Table 1: Effect of Incubation Time and Temperature on DSPE-PEG2k Insertion into DSPC Liposomes
| Incubation Time | Incubation Temperature (°C) | Average PEG Surface Density (mol%) | Insertion Fraction (%) |
|---|---|---|---|
| 1 hour | 40 | ~1.5 | ~37.5 |
| 24 hours | 40 | ~2.0 | ~50.0 |
| 1 hour | 60 | ~3.0 | ~75.0 |
| 24 hours | 60 | ~3.5 | ~87.5 |
(Data adapted from single liposome fluorescence studies. Insertion fraction is calculated based on an attempted insertion of 4 mol% DSPE-PEG2k.)[9]
Table 2: Comparison of Liposome Characteristics Before and After Post-Insertion
| Parameter | Before Post-Insertion (Plain Liposomes) | After Post-Insertion (PEGylated Liposomes) |
|---|---|---|
| Size (Z-average) | 120 - 140 nm | 140 - 160 nm |
| Polydispersity Index (PDI) | < 0.1 | < 0.2 |
| Zeta Potential | -20 mV to -40 mV (if anionic lipids are present) | -5 mV to -15 mV |
(Typical values; actual results may vary based on lipid composition and experimental conditions.)[12][13]
Visualizations
References
- 1. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encapsula.com [encapsula.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. encapsula.com [encapsula.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Calculating Molar Ratio of DSPE-PEG14-COOH in Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. The inclusion of polyethylene glycol (PEG)-conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH), in the liposome formulation offers several advantages, including prolonged circulation time in the bloodstream and the potential for targeted drug delivery through the attachment of ligands to the terminal carboxyl group.[1][2]
Accurate determination of the molar ratio of each lipid component, including this compound, is critical for the quality control, stability, and in vivo performance of the liposomal formulation.[3][4] This document provides detailed application notes and protocols for various methods to calculate the molar ratio of this compound in liposomes.
Data Presentation: Molar Ratio Calculation Overview
The molar ratio of this compound is determined by quantifying the amount of each lipid component in the liposome formulation and then converting these amounts to molar quantities. The following table outlines the general parameters required for this calculation.
| Parameter | Description | Method of Determination |
| Concentration of Total Phospholipid | The total concentration of all phospholipid components in the liposome suspension. | Stewart Assay, NMR Spectroscopy |
| Concentration of this compound | The specific concentration of the this compound lipid in the suspension. | HPLC-ELSD, NMR Spectroscopy |
| Concentration of Other Lipids (e.g., DSPC, Cholesterol) | The concentration of other individual lipid components. | HPLC-ELSD, NMR Spectroscopy |
| Molecular Weight (MW) of each lipid | The molecular weight of this compound and all other lipid components. | Provided by the manufacturer. |
Example Calculation:
Once the weight concentrations of each lipid are determined, the molar concentration can be calculated using the following formula:
Molar Concentration (mol/L) = Weight Concentration (g/L) / Molecular Weight ( g/mol )
The molar ratio is then expressed as the ratio of the molar concentrations of each component. For a liposome formulation consisting of DSPC, Cholesterol, and this compound, the molar ratio would be:
Molar Ratio = (Molar Conc. DSPC) : (Molar Conc. Cholesterol) : (Molar Conc. This compound)
Experimental Protocols
This section provides detailed methodologies for key experiments to quantify the lipid components of liposomes.
Quantification of Total Phospholipids using the Stewart Assay
The Stewart assay is a colorimetric method for the quantification of phospholipids. It is based on the formation of a complex between phospholipids and ammonium ferrothiocyanate, which can be measured spectrophotometrically.[5][6]
Materials:
-
Chloroform
-
Ammonium ferrothiocyanate solution (0.1 M)
-
Ferric chloride hexahydrate solution (0.1 M)
-
Phospholipid standard (e.g., DSPC)
-
Liposome sample
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Standard Curve Preparation:
-
Prepare a stock solution of the phospholipid standard (e.g., DSPC) in chloroform (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to generate standards with concentrations ranging from 0.01 to 0.1 mg/mL.
-
To 2 mL of each standard dilution in a centrifuge tube, add 2 mL of the ammonium ferrothiocyanate solution.
-
Vortex the tubes vigorously for 30-60 seconds.
-
Centrifuge the tubes at 1000 x g for 5-10 minutes to separate the phases.[7]
-
Carefully transfer the lower chloroform layer to a cuvette.
-
Plot a standard curve of absorbance versus phospholipid concentration.
-
-
Sample Analysis:
-
Add a known volume of the liposome suspension to a centrifuge tube.
-
Add 2 mL of chloroform to the tube and vortex for 1-2 minutes to extract the lipids.
-
Add 2 mL of the ammonium ferrothiocyanate solution and vortex for 30-60 seconds.
-
Centrifuge at 1000 x g for 5-10 minutes.
-
Transfer the lower chloroform layer to a cuvette and measure the absorbance at 485 nm.
-
Determine the total phospholipid concentration in the sample using the standard curve.
-
Quantification of Individual Lipid Components using HPLC-ELSD
High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a powerful technique for the separation and quantification of individual lipid components that lack a UV chromophore.[9][10][11][12][13]
Materials:
-
HPLC system with ELSD
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA)
-
Lipid standards (DSPC, Cholesterol, this compound)
-
Liposome sample
-
Methanol (for sample preparation)
Protocol:
-
Standard Preparation:
-
Prepare individual stock solutions of each lipid standard in methanol (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing all lipid components at known concentrations.
-
Generate a calibration curve for each lipid by injecting a series of dilutions of the mixed standard.
-
-
Sample Preparation:
-
Disrupt the liposomes to release the lipids. This can be achieved by adding an excess of methanol (e.g., 1:10 v/v liposome suspension to methanol) and vortexing thoroughly.[14]
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Column Temperature: 50°C[9]
-
ELSD Drift Tube Temperature: 45°C[15]
-
Nebulizer Gas (Nitrogen) Pressure: 350 kPa[15]
-
Flow Rate: 1.0 mL/min[15]
-
Injection Volume: 20 µL
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids based on their hydrophobicity. An example gradient is as follows:
-
0-10 min: 80% B to 100% B
-
10-15 min: Hold at 100% B
-
15-20 min: Return to 80% B
-
-
-
Data Analysis:
-
Integrate the peak area for each lipid in the chromatograms of the standards and the sample.
-
Use the calibration curves to determine the concentration of each lipid in the sample.
-
Quantification and Structural Confirmation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, can be used for both the quantification and structural confirmation of lipid components in liposomes.[16][17][18][19][20][21]
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., trimethylphosphate for ³¹P NMR)
-
Liposome sample
Protocol:
-
Sample Preparation:
-
Lyophilize a known volume of the liposome suspension to remove water.
-
Dissolve the dried lipid film in a known volume of CDCl₃.
-
Add a known amount of the internal standard.
-
-
NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The distinct peaks corresponding to specific protons in each lipid (e.g., choline headgroup of DSPC, PEG chain of this compound) can be integrated.
-
³¹P NMR: Acquire a phosphorus-31 spectrum. Each phospholipid will give a distinct peak, allowing for the relative quantification of phospholipid components.
-
-
Data Analysis:
-
Integrate the characteristic peaks for each lipid component and the internal standard.
-
The molar ratio of the lipids can be determined by comparing the integral values, normalized to the number of protons or phosphorus atoms giving rise to the signal.
-
The absolute concentration can be calculated by comparing the lipid peak integrals to the integral of the known amount of the internal standard.
-
Mandatory Visualizations
Experimental Workflow for Molar Ratio Determination
Caption: Experimental workflow for determining the molar ratio of lipids in a liposome formulation.
Cellular Uptake Pathway of Targeted Liposomes
References
- 1. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 2. DSPE-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. fda.gov [fda.gov]
- 4. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome: Encapsula's Scientific Blog: The Stewart Assay [liposomes.org]
- 6. researchgate.net [researchgate.net]
- 7. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours | Semantic Scholar [semanticscholar.org]
- 13. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A convenient method for the relative and absolute quantification of lipid components in liposomes by 1H- and 31P NMR-spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BiblioBoard [openresearchlibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simple and rapid quantification of phospholipids for supramolecular membrane transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DSPE-PEG14-COOH Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of DSPE-PEG14-COOH liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound liposome aggregation?
A1: Aggregation of this compound liposomes is a common issue that can arise from several factors. The primary causes are related to the physicochemical properties of the liposome suspension and the formulation process itself. Key factors include:
-
Inappropriate pH: The carboxyl group on the PEG chain is pH-sensitive. At pH values below the pKa of the carboxylic acid, the surface charge of the liposomes is reduced, diminishing electrostatic repulsion and leading to aggregation.
-
High Ionic Strength: The presence of excess salts in the buffer can screen the surface charge of the liposomes, reducing the repulsive forces between them and promoting aggregation. This is a common issue when using buffers with high salt concentrations like PBS.[1]
-
Suboptimal this compound Concentration: The concentration of the PEGylated lipid is crucial for steric stabilization. Insufficient PEGylation can lead to exposed hydrophobic regions on the liposome surface, while excessive concentrations can sometimes lead to micelle formation and destabilization.
-
Improper Storage Conditions: Temperature fluctuations, especially freeze-thaw cycles, can disrupt the lipid bilayer and lead to fusion and aggregation of liposomes.[2][3] Long-term storage can also lead to changes in liposome size and stability.[2][3]
-
Residual Organic Solvent: Incomplete removal of organic solvents used during the preparation process can affect the integrity of the lipid bilayer and contribute to instability.
-
Presence of Divalent Cations: Divalent cations such as Ca²⁺ and Mg²⁺ can interact with the negatively charged carboxyl groups, leading to bridging between liposomes and subsequent aggregation.[4]
Q2: What is the ideal pH range to maintain the stability of this compound liposomes?
A2: To ensure the stability of this compound liposomes, it is critical to maintain the pH of the suspension well above the pKa of the carboxylic acid group. This ensures that the carboxyl groups are deprotonated and provide a negative surface charge, leading to electrostatic repulsion between liposomes. While the exact pKa can be influenced by the local microenvironment, a pH range of 6.5 to 8.0 is generally recommended for optimal stability.[5] It is advisable to use a buffer with sufficient buffering capacity to maintain the pH within this range during storage and experimentation.
Q3: How does the concentration of this compound affect liposome stability?
A3: The molar percentage of this compound in the lipid formulation is a critical parameter for preventing aggregation. The PEG chains provide a steric barrier on the liposome surface that prevents close contact and fusion between vesicles.
-
Too Low Concentration: If the concentration is too low, the steric protection is incomplete, and liposomes are prone to aggregation, especially in the presence of proteins or high ionic strength.
-
Optimal Concentration: Generally, a concentration of 2-8 mol% of DSPE-PEG is effective in preventing aggregation and providing good stability.[6] The optimal concentration can depend on the specific lipid composition and the intended application.
-
Too High Concentration: At very high concentrations, there is a risk of micelle formation, which can lead to the destabilization of the liposomal bilayer.
Q4: What are the best storage conditions for this compound liposomes?
A4: Proper storage is essential for maintaining the stability and preventing the aggregation of this compound liposomes. The following conditions are recommended:
-
Temperature: Store liposome suspensions at 4°C .[3] Do not freeze the liposomes, as the formation of ice crystals can disrupt the lipid bilayer and cause irreversible aggregation.[2]
-
Light: Protect the liposomes from light by storing them in amber vials or in the dark to prevent lipid peroxidation.
-
Atmosphere: For long-term storage, it is advisable to purge the storage vial with an inert gas like nitrogen or argon to minimize oxidation of the lipids.
Q5: Can I use phosphate-buffered saline (PBS) to prepare or store my this compound liposomes?
A5: While PBS is a common biological buffer, its relatively high ionic strength can sometimes promote the aggregation of charge-stabilized liposomes. The salt concentration in PBS can shield the surface charge of the this compound liposomes, reducing electrostatic repulsion. If you observe aggregation in PBS, consider using a buffer with a lower ionic strength, such as HEPES-buffered saline (HBS) or a low-concentration phosphate buffer.[1] If PBS must be used, ensure that the PEGylation density is sufficient to provide adequate steric stabilization.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound liposome aggregation.
Problem: Liposomes aggregate immediately after preparation.
This is often due to issues with the formulation or the preparation protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate liposome aggregation.
Problem: Liposomes are stable initially but aggregate during storage.
This is typically related to the storage conditions or long-term instability of the formulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation during storage.
Quantitative Data Summary
The following table summarizes key quantitative parameters that influence the stability of this compound liposomes.
| Parameter | Recommended Range/Value | Rationale |
| pH of Suspension | 6.5 - 8.0 | Ensures deprotonation of the carboxyl group, leading to electrostatic repulsion.[5] |
| Ionic Strength | < 100 mM | High ionic strength can screen surface charges, reducing stability.[1] |
| This compound Conc. | 2 - 8 mol% | Provides an effective steric barrier to prevent aggregation.[6] |
| Storage Temperature | 4°C | Prevents lipid phase transitions and fusion of vesicles. Avoid freezing.[2][3] |
| Liposome Size | 80 - 200 nm | Smaller, monodisperse liposomes are generally more stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing unilamellar this compound liposomes with a target size of approximately 100-150 nm.[7][8][9]
Materials:
-
Main phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 20 mM HEPES, 140 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC:Cholesterol:this compound at a molar ratio of 55:40:5) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the main lipid (e.g., 60-65°C for DSPC).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to the same temperature as the water bath used for film formation.
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to the same temperature as the hydration step.
-
Draw the MLV suspension into a syringe and place it in the extruder.
-
Pass the liposome suspension through the membrane a sufficient number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Characterization:
-
Determine the liposome size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
The zeta potential can also be measured to assess the surface charge.
-
Experimental Workflow Diagram:
Caption: Workflow for this compound liposome preparation.
Protocol 2: Liposome Size Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[10][11][12]
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument, but typically a slightly translucent suspension is appropriate. Overly concentrated samples can cause multiple scattering events, leading to inaccurate results.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Select the appropriate measurement parameters, including the dispersant (buffer) viscosity and refractive index, and the material refractive index (for lipids, this is typically around 1.45).
-
Set the measurement temperature, which should be controlled and stable (e.g., 25°C).
-
-
Measurement:
-
Transfer the diluted liposome sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in the scattered light intensity to determine the particle size distribution.
-
-
Data Analysis:
-
The DLS software will generate a report including the average particle size (Z-average), the polydispersity index (PDI), and the size distribution graph.
-
A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution, which is desirable for stable liposome formulations.[13]
-
References
- 1. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. wyatt.com [wyatt.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting low yield in DSPE-PEG14-COOH reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). Find solutions to common issues, particularly low reaction yields, through our curated FAQs, detailed protocols, and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for activating DSPE-PEG-COOH with EDC and NHS?
A1: The activation of the carboxyl group on DSPE-PEG-COOH using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, sulfo-NHS, is most efficient in a slightly acidic environment. For best results, perform this reaction in a non-amine, non-carboxylate buffer, such as MES (2-(N-morpholino)ethanesulfonic acid), at a pH between 4.5 and 6.0.[1][2][3]
Q2: What is the best pH for the conjugation of the activated DSPE-PEG-NHS ester to an amine-containing molecule?
A2: The reaction between the NHS-activated PEG and a primary amine is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.0.[1][2] After the initial activation step, it is recommended to raise the pH of the reaction mixture before adding your amine-containing substrate.[1] A common choice for this step is a phosphate-buffered saline (PBS).[1]
Q3: My reaction yield is consistently low. What are the most common causes?
A3: Low yield in DSPE-PEG-COOH conjugation reactions can stem from several factors:
-
Suboptimal pH: Using an incorrect pH for either the activation or conjugation step will significantly reduce efficiency.[1][2]
-
Inactive Reagents: EDC is highly sensitive to moisture and can hydrolyze quickly.[4] Always use freshly prepared solutions of EDC and NHS/sulfo-NHS from dry, properly stored reagents.[4][5]
-
Inappropriate Buffers: Buffers containing primary amines (e.g., Tris) or carboxylates will compete with your intended reaction, quenching the EDC or reacting with your activated lipid.[1][6]
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions.[5][7] The addition of NHS or sulfo-NHS creates a more stable amine-reactive intermediate, but this NHS ester can also hydrolyze over time.[7][8]
-
Incorrect Molar Ratios: An insufficient amount of activating agents (EDC/NHS) relative to the DSPE-PEG-COOH will result in incomplete activation.
Q4: What are the recommended molar ratios of DSPE-PEG-COOH to EDC and NHS?
A4: A molar excess of EDC and NHS is generally recommended to drive the activation reaction to completion. While the optimal ratio can depend on the specific reactants, common starting points from literature include a 1:2:2 or 1:1.5:1.5 molar ratio of COOH:EDC:NHS.[1][9] For reactions involving liposomes, a significantly higher excess, such as a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS, has been reported to be effective.[5] It is advisable to optimize these ratios for your specific application.
Q5: How should I store DSPE-PEG-COOH and the activating agents?
A5: DSPE-PEG-COOH should be stored at -20°C, desiccated.[1] EDC and NHS are also sensitive to moisture and should be stored in a desiccator at the recommended temperature (typically -20°C).[4] Before use, allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Troubleshooting Guide
This guide addresses common problems encountered during DSPE-PEG-COOH conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive EDC/NHS: Reagents may have hydrolyzed due to improper storage or handling. EDC is particularly moisture-sensitive.[4] | Use fresh, high-quality EDC and NHS/sulfo-NHS. Prepare solutions immediately before use.[5] Equilibrate reagent vials to room temperature before opening.[1] |
| Incorrect pH: pH of the activation or conjugation buffer is outside the optimal range. | For the activation step, use a non-amine, non-carboxylate buffer (e.g., MES) at pH 4.5-6.0.[3] For the amine coupling step, adjust the pH to 7.2-8.0 using a buffer like PBS.[1][2] | |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that react with the activated DSPE-PEG-COOH.[1] | Use appropriate amine-free buffers for the activation and conjugation steps. If your amine-containing molecule is in an incompatible buffer, perform a buffer exchange prior to the reaction. | |
| Hydrolysis of Activated Ester: The NHS-ester intermediate is hydrolyzing before it can react with the amine. This is accelerated at higher pH. | Perform the two-step reaction by first activating at a lower pH, then raising the pH immediately before adding the amine-containing molecule.[2] Minimize delays between steps. | |
| Precipitation during Reaction | Low Solubility of Reactants: The DSPE-PEG-COOH or the molecule to be conjugated has limited solubility in the reaction buffer. | DSPE-PEG-COOH is soluble in organic solvents like DMSO and DMF.[10] A stock solution can be prepared and added to the aqueous buffer, ensuring the final organic solvent concentration is low (e.g., <10%). |
| Protein Aggregation: High concentrations of EDC can sometimes lead to protein cross-linking and aggregation.[11] | Consider a two-step protocol where excess EDC and byproducts are removed after the activation step and before the addition of the protein.[3] This can be done via a desalting column.[2] | |
| Inconsistent Results | Variable Reagent Activity: Inconsistent preparation of EDC/NHS solutions. | Always prepare EDC and NHS solutions fresh for each experiment. Do not store stock solutions of these activating agents in aqueous buffers.[5] |
| Inaccurate Quantitation: The concentration of DSPE-PEG-COOH (especially in a liposome) or the amine-containing molecule is not accurately known. | Ensure accurate quantification of all reactants to maintain consistent molar ratios. For liposomes, only about half of the DSPE-PEG-COOH may be on the outer leaflet and available for reaction.[5] |
Experimental Protocols
Protocol: Two-Step EDC/Sulfo-NHS Activation and Conjugation to a Protein
This protocol provides a general procedure for conjugating an amine-containing protein to DSPE-PEG-COOH that has been incorporated into liposomes.
Materials:
-
Liposomes containing DSPE-PEG-COOH
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]
-
Amine-containing protein
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0[1]
-
Desalting column (optional)
Procedure:
-
Preparation:
-
Equilibrate EDC and sulfo-NHS vials to room temperature before opening.
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use. For example, create 10 mg/mL stock solutions.
-
Transfer your liposome solution into the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the molar amount of DSPE-PEG-COOH on the liposome surface.[5]
-
Note: It is often assumed that only 50% of the DSPE-PEG-COOH is on the outer leaflet of the liposome and available for conjugation.[5]
-
Mix gently and allow the activation reaction to proceed for 15-30 minutes at room temperature.[5]
-
-
Removal of Excess Activating Agents (Optional but Recommended):
-
To prevent unwanted cross-linking of your protein, remove excess EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).[2]
-
-
Conjugation to Protein:
-
If you did not perform step 3, adjust the pH of the activated liposome solution to 7.2-7.5 by adding Coupling Buffer.[1]
-
Add your amine-containing protein to the activated liposome solution. The molar ratio of protein to available carboxyl groups should be optimized, but a 1:1 or a slight excess of the amine can be a good starting point.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12]
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any remaining NHS esters.[2] Incubate for 15 minutes.
-
-
Purification:
-
Remove unconjugated protein and residual quenching reagents by a suitable method such as size exclusion chromatography or dialysis.
-
Visualizations
Reaction Workflow
Caption: Workflow for the two-step EDC/Sulfo-NHS conjugation of DSPE-PEG-COOH.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in DSPE-PEG-COOH reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. encapsula.com [encapsula.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creativepegworks.com [creativepegworks.com]
- 11. liposomes.ca [liposomes.ca]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: DSPE-PEG14-COOH Storage and Handling
For researchers, scientists, and drug development professionals utilizing DSPE-PEG14-COOH, ensuring its stability is paramount for reproducible and successful experimental outcomes. This guide provides detailed information on the optimal storage conditions, potential degradation pathways, and troubleshooting advice to prevent the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound should be stored as a lyophilized powder at -20°C for long-term stability.[1][2][3] It is crucial to keep it in a dry environment and protected from light.[4][5][6] For short-term storage, some suppliers recommend -5°C.[4][5]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is best to store the vial at -20°C until you are ready to use it. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can accelerate hydrolysis.
Q3: Can I repeatedly freeze and thaw this compound solutions?
A3: It is strongly advised to avoid repeated freeze-thaw cycles.[1] If you need to use smaller amounts over time, it is recommended to aliquot the reconstituted solution into single-use vials and store them at -20°C or -80°C.
Q4: What solvents should I use to reconstitute this compound?
A4: this compound is soluble in a variety of organic solvents such as chloroform, methanol, and DMSO.[7] For aqueous preparations, it can be dissolved in buffers with a pH close to neutral (pH 6.5-7.4) to minimize hydrolysis. Heating slightly (e.g., to 60°C) can aid dissolution in aqueous buffers, but prolonged heating should be avoided.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving the lipid powder | The lipid may have been stored improperly, leading to moisture absorption and aggregation. The chosen solvent may not be optimal. | Ensure the powder is at room temperature before opening. Use a high-quality, anhydrous solvent. Gentle warming and vortexing can aid dissolution. For aqueous solutions, use a buffer at or slightly above the lipid's phase transition temperature. |
| Liposome formulation results in aggregated particles | The this compound may have degraded, reducing its ability to provide steric stabilization. The concentration of the PEGylated lipid may be too low. | Use fresh, properly stored this compound. Verify the quality of the lipid using the analytical methods described below. Optimize the molar percentage of this compound in your lipid formulation (typically 1-10 mol%). |
| Inconsistent experimental results (e.g., variable drug loading, altered circulation times) | This is a strong indicator of this compound degradation. Hydrolysis or oxidation can alter the physicochemical properties of the lipid, affecting its function. | Discard the suspect batch of lipid and use a new, quality-controlled lot. Implement stringent storage and handling procedures to prevent future degradation. |
| Appearance of a new peak in HPLC analysis of the lipid | This likely represents a degradation product, such as lysophospholipid or free fatty acid, resulting from hydrolysis. | Refer to the "Degradation Pathways" section and the analytical protocols below to identify the impurity. If significant degradation is confirmed, the lipid should not be used. |
Understanding this compound Degradation
The stability of this compound is primarily threatened by two chemical processes: hydrolysis of the ester bonds in the DSPE anchor and, to a lesser extent, oxidation of the fatty acid chains and cleavage of the PEG chain.
Primary Degradation Pathway: Ester Hydrolysis
The most common degradation route for DSPE-PEG lipids is the hydrolysis of the two ester linkages connecting the stearic acid chains to the glycerol backbone. This process is catalyzed by both acidic and basic conditions and is accelerated by increased temperature.
-
Mechanism: Water molecules attack the carbonyl group of the ester bond, leading to the cleavage of the fatty acid chains and the formation of lyso-lipid (mono-acylated) and ultimately glycerolphosphoethanolamine-PEG-COOH.
-
Consequences: The loss of the hydrophobic fatty acid chains converts the amphipathic molecule into a more hydrophilic one, compromising its ability to anchor within a lipid bilayer. This leads to the instability of liposomes and other lipid-based nanoparticles, resulting in aggregation and leakage of encapsulated contents.
Caption: Primary degradation pathway of this compound via ester hydrolysis.
Secondary Degradation Pathways
-
Oxidation: The saturated stearic acid chains of DSPE are relatively resistant to oxidation compared to unsaturated lipids. However, under harsh conditions (exposure to oxygen, light, and trace metals), oxidation can occur, leading to the formation of hydroperoxides, aldehydes, and other reactive species. This can alter the physical properties of the lipid and introduce impurities.
-
PEG Chain Cleavage: The polyethylene glycol (PEG) chain can undergo cleavage through auto-oxidation, particularly in the presence of transition metal ions. This process is generally slower than hydrolysis but can lead to a loss of the protective hydrophilic shield of the nanoparticles.
Quantitative Data on Degradation
| Condition | Relative Rate of Hydrolysis | Primary Degradation Products |
| pH < 4 | High | Lyso-lipid, Free fatty acids |
| pH 4 - 6 | Low | Minimal degradation |
| pH 6 - 7.5 | Very Low (Optimal Stability) | Negligible |
| pH > 8 | High | Lyso-lipid, Free fatty acids |
| Elevated Temperature (>40°C) | Significantly Increased | Lyso-lipid, Free fatty acids |
Experimental Protocols for Stability Assessment
To ensure the quality of your this compound, particularly for sensitive applications, you can perform the following stability tests.
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Quality Check
-
Objective: To quickly assess the purity of this compound and detect major degradation products.
-
Materials:
-
TLC silica plate
-
Mobile phase: Chloroform:Methanol:Water (e.g., 65:25:4 v/v/v)
-
Iodine chamber for visualization
-
This compound sample dissolved in chloroform:methanol (2:1 v/v)
-
-
Procedure:
-
Spot a small amount of the dissolved lipid onto the TLC plate.
-
Develop the plate in the mobile phase until the solvent front is near the top.
-
Dry the plate and place it in an iodine chamber for visualization.
-
-
Interpretation: A single, well-defined spot indicates high purity. The appearance of additional spots, particularly those with higher polarity (lower Rf value), suggests the presence of hydrolysis products like lyso-lipid.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
-
Objective: To quantify the purity of this compound and its degradation products.
-
Methodology:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol/isopropanol).
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are ideal for lipids. A UV detector can also be used if the lipid is derivatized or if analyzing formulations with UV-active drugs.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase or a compatible solvent.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample.
-
Run the gradient program to separate the intact lipid from its more polar degradation products.
-
-
Data Analysis: The purity is determined by the peak area of the intact this compound relative to the total peak area. Degradation products will typically elute earlier than the parent compound.
Caption: A simplified workflow for the HPLC-based stability assessment of this compound.
By adhering to these storage and handling guidelines and utilizing the provided troubleshooting and analytical protocols, researchers can significantly mitigate the risk of this compound degradation, ensuring the integrity and success of their research and development endeavors.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 5. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: DSPE-PEG14-COOH Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG14-COOH. The following information will help you navigate challenges related to pH and optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for activating the carboxyl group of this compound with EDC and NHS?
A1: The activation of the carboxyl group on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.
Q2: What is the ideal pH for conjugating the activated this compound to a primary amine-containing molecule?
A2: The reaction between the NHS-activated this compound and a primary amine is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[1][2] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a common choice for this conjugation step. It is crucial to use amine-free buffers, such as PBS or bicarbonate/carbonate buffer, as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS-activated lipid.[1]
Q3: Why is a two-step pH adjustment recommended for the conjugation reaction?
A3: A two-step pH adjustment is recommended to maximize the efficiency of both the activation and conjugation steps. The initial acidic pH promotes the formation of the amine-reactive O-acylisourea intermediate by EDC, which is then stabilized by NHS to form a semi-stable NHS ester. The subsequent increase in pH to the 7.0-8.5 range deprotonates the primary amine of the target molecule, making it a more effective nucleophile to attack the NHS ester and form a stable amide bond.
Q4: What happens if the pH is too high during the activation step?
A4: If the pH is too high during the activation step, the EDC reagent can become hydrolyzed and inactivated more rapidly, reducing the efficiency of carboxyl group activation.
Q5: What are the consequences of a non-optimal pH during the conjugation step?
A5: The primary consequence of a non-optimal pH during the conjugation step is the hydrolysis of the NHS ester. NHS esters are susceptible to hydrolysis, and the rate of hydrolysis increases significantly with increasing pH.[3][4] This hydrolysis reaction competes with the desired amidation reaction, leading to a lower conjugation yield as the activated carboxyl group reverts to its original state. At a pH below 7, the reaction with the amine will be slow as the amine will be protonated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Incorrect pH for activation: The pH of the reaction buffer during the EDC/NHS activation step was outside the optimal range of 4.5-6.0. | Ensure the use of a suitable buffer, such as MES, and verify that the pH is within the recommended range before adding EDC and NHS. |
| Incorrect pH for conjugation: The pH of the reaction buffer during the coupling to the amine-containing molecule was outside the optimal range of 7.0-8.5. | Adjust the pH of the reaction mixture to 7.2-7.5 using an amine-free buffer like PBS immediately before adding the amine-containing molecule.[1] | |
| Hydrolysis of NHS ester: The activated this compound was exposed to a high pH for an extended period before the addition of the amine-containing molecule, or the conjugation reaction was run at a pH greater than 8.5. | Minimize the time between the activation and conjugation steps. Perform the conjugation reaction promptly after pH adjustment. Avoid excessively high pH during conjugation. | |
| Use of amine-containing buffers: Buffers such as Tris or glycine were used during the conjugation step. | Always use non-amine-containing buffers like PBS, HEPES, or bicarbonate/carbonate buffer for the conjugation reaction to prevent competition for the activated carboxyl group.[1] | |
| Inactive EDC or NHS/Sulfo-NHS: The EDC or NHS/Sulfo-NHS reagents have been improperly stored and have lost their activity due to moisture. | Store EDC and NHS/Sulfo-NHS desiccated at the recommended temperature (-20°C). Allow reagents to equilibrate to room temperature before opening to prevent condensation.[5] | |
| Precipitation observed during reaction | Poor solubility of this compound or the target molecule: The concentration of the lipid or the molecule to be conjugated is too high for the chosen buffer system. | This compound is soluble in chloroform and warm water.[6] For aqueous reactions, ensure adequate hydration and consider using a small amount of a co-solvent like DMSO or DMF if necessary, though this should be optimized. |
| Inconsistent results between batches | Variability in pH measurements: Inaccurate or inconsistent pH measurements are leading to different reaction conditions. | Calibrate your pH meter regularly. Prepare fresh buffers for each experiment to ensure consistent pH. |
Data Presentation
| pH Range | Effect on Carboxyl Activation (EDC/NHS) | Effect on Amine Conjugation | Rate of NHS-Ester Hydrolysis | Overall Conjugation Efficiency |
| < 4.5 | Suboptimal activation | Very slow reaction (amine is protonated) | Low | Very Low |
| 4.5 - 6.0 | Optimal Activation | Slow reaction (amine is protonated) | Low | Low (if conjugation is performed at this pH) |
| 6.0 - 7.0 | Decreasing activation efficiency | Increasing reaction rate | Moderate | Moderate |
| 7.0 - 8.5 | Inefficient activation | Optimal Reaction Rate | Increases with pH | High (if activated at pH 4.5-6.0 first) |
| > 8.5 | Inefficient activation | Fast reaction, but competing hydrolysis | Very High [3][4] | Decreasing due to rapid hydrolysis |
Data compiled from general knowledge of EDC/NHS chemistry and information on NHS ester hydrolysis rates.[3][4]
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of a Protein to this compound Incorporated in Liposomes
This protocol provides a general guideline for conjugating a protein to pre-formed liposomes containing this compound.
Materials:
-
Pre-formed liposomes containing this compound
-
Protein to be conjugated (in an amine-free buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating this compound using your established laboratory protocol (e.g., thin-film hydration followed by extrusion).
-
Activation of Carboxyl Groups:
-
To your liposome suspension, add EDC and Sulfo-NHS. A 5 to 10-fold molar excess of EDC and Sulfo-NHS over the amount of this compound is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction should be performed in the Activation Buffer (pH 6.0).
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent side reactions with your protein, it is advisable to remove excess EDC and Sulfo-NHS. This can be achieved by passing the activated liposome suspension through a size-exclusion chromatography column equilibrated with the Conjugation Buffer (PBS, pH 7.4). Collect the liposome-containing fractions.
-
-
Conjugation to Protein:
-
Immediately add the protein solution to the activated liposome suspension. The molar ratio of protein to this compound should be optimized for your specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted NHS-Esters:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Remove unconjugated protein and quenching reagents by passing the reaction mixture through a size-exclusion chromatography column. The liposome-protein conjugate will elute in the void volume.
-
-
Characterization:
-
Characterize the resulting conjugate for protein concentration (e.g., BCA or Bradford assay) and liposome recovery (e.g., phosphate assay or fluorescent lipid tracer).
-
Mandatory Visualization
References
Technical Support Center: Purification of Formulations Containing DSPE-PEG14-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG14-COOH. Here, you will find detailed information on how to remove unreacted this compound from your experimental formulations, particularly in the context of lipid nanoparticle (LNP) purification.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Removing unreacted this compound is critical for ensuring the quality, safety, and efficacy of your final product, especially for therapeutic applications.[1] Excess PEGylated lipids can lead to batch-to-batch variability, potential immunogenic responses, and can interfere with the desired targeting and drug delivery mechanisms of your nanoparticles.[2][3] Proper characterization and purity are also regulatory requirements for therapeutic products.[1]
Q2: What are the common methods for removing unreacted this compound?
A2: The most common and scalable methods for removing unreacted this compound from nanoparticle formulations are Tangential Flow Filtration (TFF) and Dialysis. Size Exclusion Chromatography (SEC) can also be used, particularly for smaller-scale purifications.
Q3: How does Tangential Flow Filtration (TFF) work to remove unreacted this compound?
A3: Tangential Flow Filtration (TFF), also known as cross-flow filtration, separates components based on size. In the case of lipid nanoparticles, the formulation is passed tangentially across a semi-permeable membrane. The larger nanoparticles are retained (retentate), while smaller molecules like unreacted this compound and other low-molecular-weight impurities pass through the membrane (permeate). This process is efficient for concentrating and purifying nanoparticle suspensions.[4]
Q4: What is the principle behind using dialysis for purification?
A4: Dialysis is a diffusion-based process where a semi-permeable membrane separates the sample from a larger volume of a buffer solution (dialysate). The unreacted this compound, being smaller than the pores of the dialysis membrane, diffuses out of the sample and into the dialysate, while the larger nanoparticles are retained. This method is generally slower than TFF.
Q5: How can I analyze the purity of my sample after the removal process?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to assess the purity of your sample. By tailoring the HPLC separation method (e.g., based on hydrophobicity or size), you can quantify the amount of remaining unreacted this compound and other components in your formulation.[1]
Troubleshooting Guides
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Product Recovery | - Membrane fouling- Incorrect membrane pore size- Excessive transmembrane pressure (TMP) | - Optimize feed flow rate and TMP to minimize fouling.[5]- Select a membrane with a molecular weight cut-off (MWCO) that retains your nanoparticles while allowing unreacted PEG to pass through.- Gradually increase TMP to find the optimal operating pressure. |
| Inefficient Removal of this compound | - Insufficient diavolumes (buffer exchanges)- Inappropriate membrane MWCO | - Increase the number of diavolumes during the diafiltration step.- Ensure the MWCO of the membrane is large enough for the unreacted this compound to pass through freely. |
| Membrane Fouling | - High particle concentration- High TMP | - Consider pre-diluting the sample if the concentration is too high.- Operate at a lower TMP.[5]- Optimize the feed flow rate. |
| Process Scalability Issues | - Non-optimized process parameters at small scale | - Systematically optimize parameters like flow rate, TMP, and filter capacity at a smaller scale before scaling up.[4][5] |
Dialysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Slow Purification | - Inadequate buffer volume- Infrequent buffer changes | - Use a significantly larger volume of dialysis buffer (e.g., 100-1000 times the sample volume).- Change the dialysis buffer frequently (e.g., every 2-4 hours) to maintain a high concentration gradient. |
| Incomplete Removal of this compound | - Incorrect dialysis membrane MWCO- Insufficient dialysis time | - Select a dialysis membrane with an MWCO that is well above the molecular weight of this compound but below the size of your nanoparticles.- Increase the duration of the dialysis. |
| Sample Dilution | - Osmotic pressure differences | - Ensure the osmolarity of the dialysis buffer is similar to that of your sample to minimize water movement across the membrane. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
This protocol provides a general guideline for purifying lipid nanoparticles from unreacted this compound. Parameters may need to be optimized for your specific formulation.
Materials:
-
Tangential Flow Filtration system
-
Hollow fiber filter cartridge with an appropriate MWCO (e.g., 100 kDa - 500 kDa)
-
Formulation containing lipid nanoparticles and unreacted this compound
-
Purification buffer (e.g., Phosphate Buffered Saline - PBS)
Methodology:
-
System Preparation: Set up the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the purification buffer.
-
Concentration (Optional): If the initial sample volume is large, first concentrate the sample to a more manageable volume.
-
Diafiltration:
-
Begin the diafiltration process by adding the purification buffer to the sample reservoir at the same rate that filtrate is being removed.
-
Continuously circulate the formulation through the hollow fiber cartridge.
-
Perform a minimum of 5-10 diavolumes (one diavolume is equal to the volume of the concentrated sample).
-
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified and concentrated nanoparticle formulation from the system.
-
Analysis: Analyze the purity of the final product using a suitable method like HPLC to confirm the removal of unreacted this compound.
Protocol 2: Removal of Unreacted this compound using Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 50 kDa - 100 kDa)
-
Formulation containing lipid nanoparticles and unreacted this compound
-
Large volume of purification buffer (e.g., PBS)
-
Stir plate and stir bar
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with DI water).
-
Sample Loading: Load the sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis:
-
Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold purification buffer.
-
Place the beaker on a stir plate and stir gently.
-
Allow dialysis to proceed for at least 4 hours, preferably overnight.
-
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for efficient removal.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
-
Analysis: Assess the purity of the recovered sample using HPLC or another suitable analytical method.
Visual Workflows
Caption: Workflow for removing unreacted this compound using Tangential Flow Filtration.
Caption: Workflow for removing unreacted this compound using Dialysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 4. youtube.com [youtube.com]
- 5. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG-COOH Insertion into Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the insertion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) into liposomes. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the post-insertion method for preparing PEGylated liposomes?
A1: The post-insertion method is a technique used to incorporate PEG-lipid conjugates, such as DSPE-PEG-COOH, into pre-formed liposomes.[1][2] This method involves incubating a solution of DSPE-PEG-COOH micelles with a suspension of pre-formed liposomes.[3][4] The hydrophobic DSPE anchor of the DSPE-PEG-COOH spontaneously inserts into the lipid bilayer of the liposomes, leaving the hydrophilic PEG-COOH chain extending from the liposome surface.[5] This technique is advantageous as it allows for the PEGylation of drug-loaded liposomes without exposing the therapeutic agent to harsh conditions that may be used during liposome formation.[1][2]
Q2: What are the key factors influencing the efficiency of DSPE-PEG-COOH insertion?
A2: The efficiency of DSPE-PEG-COOH insertion into liposomes is influenced by several critical factors:
-
Temperature: Incubation temperature plays a crucial role in the fluidity of the liposome bilayer, which in turn affects the ease of PEG-lipid insertion.
-
Lipid Composition of Liposomes: The types of lipids and the presence of components like cholesterol in the liposome formulation can impact membrane rigidity and, consequently, the insertion efficiency.[6]
-
DSPE-PEG-COOH Concentration: The molar ratio of DSPE-PEG-COOH to the liposomal lipids is a key determinant of the final PEG density on the liposome surface.[7]
-
pH of the Medium: The pH can influence the charge of the DSPE-PEG-COOH headgroup and the liposome surface, potentially affecting electrostatic interactions during the insertion process.[8]
-
Incubation Time: The duration of the incubation period directly affects the extent of PEG-lipid insertion.[2]
Q3: How does temperature affect the post-insertion process?
A3: Temperature is a critical parameter in the post-insertion method as it influences the phase transition of the lipid bilayer. For efficient insertion, the incubation temperature should be near or slightly above the phase transition temperature (Tm) of the liposomal lipids.[9] This increases the fluidity and permeability of the lipid bilayer, creating transient pores that facilitate the insertion of the DSPE anchor.[10] However, excessively high temperatures should be avoided as they can lead to leakage of the encapsulated drug.[11] For instance, for liposomes composed of lipids with a high Tm, such as DSPC (Tm ~55°C), incubation is often carried out at an elevated temperature (e.g., 60°C).[2][12]
Q4: What is the role of liposome lipid composition in DSPE-PEG-COOH insertion?
A4: The lipid composition of the liposomes significantly impacts the efficiency of DSPE-PEG-COOH insertion.
-
Phospholipid Saturation: Liposomes made from saturated phospholipids with longer acyl chains (like DSPC) have a higher phase transition temperature and form more rigid bilayers, which can make insertion more challenging compared to unsaturated phospholipids (like DOPC).[13]
-
Cholesterol Content: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability. High concentrations of cholesterol can increase the order of the lipid bilayer, potentially hindering the insertion of DSPE-PEG-COOH.[6] Conversely, some studies suggest that cholesterol can enhance the stability of the bilayer, allowing for a higher degree of PEGylation.[5]
Q5: How does the concentration of DSPE-PEG-COOH affect PEGylation?
A5: The concentration of DSPE-PEG-COOH used in the post-insertion method directly correlates with the resulting PEG density on the liposome surface, up to a saturation point.[5] Typically, DSPE-PEG is used at molar percentages ranging from 0.5% to 10% of the total liposomal lipid.[6][7][13] Increasing the DSPE-PEG-COOH concentration generally leads to a higher PEG density. However, excessive concentrations can lead to the formation of micelles and may even disrupt the liposome structure, a phenomenon known as de-PEGylation.[14] The optimal concentration depends on the specific liposome formulation and the desired application.
Q6: What is the influence of pH on the insertion of DSPE-PEG-COOH?
A6: The pH of the incubation medium can affect the charge of both the liposome surface and the carboxylic acid headgroup of DSPE-PEG-COOH. The carboxylic acid group has a pKa value, and at pH values above the pKa, it will be deprotonated and negatively charged. This can lead to electrostatic repulsion if the liposomes also have a net negative surface charge, potentially hindering the insertion process. Conversely, at a pH below the pKa, the headgroup will be protonated and neutral, which may facilitate insertion. The overall effect of pH can be complex and may depend on the specific lipid composition of the liposomes.[8]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | - Incubation temperature is too low. - Incubation time is too short. - Suboptimal DSPE-PEG-COOH concentration. - High cholesterol content in liposomes increasing membrane rigidity. | - Increase the incubation temperature to be near or slightly above the phase transition temperature of the liposomal lipids.[9] - Increase the incubation time to allow for sufficient insertion.[2] - Optimize the molar ratio of DSPE-PEG-COOH to liposomal lipids. - If possible, consider adjusting the cholesterol concentration in the liposome formulation. |
| Liposome Aggregation | - Insufficient PEGylation leading to exposed hydrophobic regions. - High salt concentration in the buffer. - The presence of certain proteins or other molecules that can bridge liposomes. | - Ensure sufficient PEGylation density to create a steric barrier.[1] - Use a buffer with an appropriate ionic strength. - Purify the liposome suspension to remove any potential aggregating agents. |
| Inconsistent Batch-to-Batch Results | - Variations in incubation temperature or time. - Inconsistent preparation of DSPE-PEG-COOH micelles. - Variability in the size and composition of the initial liposome population. | - Precisely control and monitor the incubation temperature and time for each batch. - Standardize the protocol for preparing the DSPE-PEG-COOH micelle solution. - Ensure consistent production of the pre-formed liposomes with respect to size and lipid composition. |
| Leakage of Encapsulated Drug | - Incubation temperature is too high, causing membrane instability. - High concentration of DSPE-PEG-COOH acting as a detergent. | - Optimize the incubation temperature to be effective for insertion without causing significant leakage.[11] - Reduce the concentration of DSPE-PEG-COOH to avoid disruption of the liposome membrane.[14] |
Quantitative Data Summary
| Parameter | Value/Range | Context/Notes | Reference(s) |
| DSPE-PEG Molar Percentage | 0.5 - 20 mol% | Saturation of PEG-lipid in the outer leaflet can be reached.[5] Higher concentrations can lead to the formation of discoidal micelles.[6] | [5][6] |
| Optimal Incubation Temperature | Near or above the lipid phase transition temperature (Tm) | For DSPC liposomes (Tm ≈ 55°C), incubation at 50°C is effective.[12] For POPC liposomes (Tm ≈ -2°C), 37°C is suitable.[15] | [9][12][15] |
| pH of Incubation Medium | 7.4 | Post-insertion is commonly performed at physiological pH.[12] | [12] |
| Incubation Time | 30 min - 2 hours | Longer incubation times generally lead to higher insertion efficiency, reaching a plateau.[2][12] | [2][12] |
Experimental Protocols
Protocol: Post-Insertion of DSPE-PEG14-COOH into Pre-formed Liposomes
Materials:
-
Pre-formed liposomes (e.g., composed of DSPC/Cholesterol) suspended in a suitable buffer (e.g., PBS pH 7.4).
-
This compound powder.
-
Buffer for micelle preparation (e.g., PBS pH 7.4).
-
Water bath or incubator set to the desired temperature.
-
Stir plate and magnetic stir bar.
-
Size-exclusion chromatography column (e.g., Sephadex G-50) for purification.
Methodology:
-
Preparation of this compound Micelle Solution: a. Weigh the required amount of this compound powder based on the desired final molar concentration in the liposome suspension. b. Dissolve the this compound powder in the buffer to a concentration above its critical micelle concentration (CMC). c. Gently vortex or sonicate the solution to ensure complete dissolution and micelle formation.
-
Incubation: a. Pre-heat the pre-formed liposome suspension to the desired incubation temperature (e.g., 60°C for DSPC-based liposomes). b. Add the this compound micelle solution to the liposome suspension while gently stirring. c. Incubate the mixture for a specified period (e.g., 1 hour) at the chosen temperature with continuous gentle stirring.
-
Purification: a. After incubation, cool the liposome suspension to room temperature. b. To remove unincorporated this compound micelles, pass the suspension through a size-exclusion chromatography column. c. Collect the fractions containing the PEGylated liposomes.
-
Characterization: a. Determine the size distribution and zeta potential of the purified PEGylated liposomes using Dynamic Light Scattering (DLS). b. Quantify the amount of inserted this compound using a suitable analytical method (e.g., HPLC or a colorimetric assay for PEG).
Visualizations
Caption: Experimental workflow for the post-insertion of DSPE-PEG-COOH into liposomes.
Caption: Key factors influencing the efficiency of DSPE-PEG-COOH insertion into liposomes.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Impact of poly(ethylene glycol) functionalized lipids on ordering and fluidity of colloid supported lipid bilayers - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00806H [pubs.rsc.org]
- 14. Interaction between PEG lipid and DSPE/DSPC phospholipids: An insight of PEGylation degree and kinetics of de-PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the encapsulation efficiency of DSPE-PEG14-COOH formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH) formulations.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency (EE%) for this compound formulations?
A1: The encapsulation efficiency (EE%) can vary widely, from less than 10% to over 90%.[1][2] It is not dependent on the this compound itself, but rather on the physicochemical properties of the drug being encapsulated, the chosen loading method (passive vs. active), and the overall lipid composition.[3][4] For instance, passive loading of hydrophilic drugs often results in low EE%, while active (or remote) loading strategies for amphipathic weak acids or bases can achieve nearly 100% encapsulation.[5][6]
Q2: What are the primary factors influencing the encapsulation efficiency?
A2: The optimization of drug encapsulation is a multifactorial process.[3] Key factors include the properties of the drug (e.g., solubility, pKa, lipophilicity), the lipid composition (e.g., phospholipid-to-cholesterol ratio, bilayer rigidity), the drug-to-lipid ratio, the preparation method, and the loading conditions (e.g., pH, temperature, ion gradients).[1][3]
Q3: How does the -COOH group on this compound affect encapsulation?
A3: The terminal carboxylic acid (-COOH) group on the PEG chain imparts a negative surface charge at pH values above its pKa. This can influence encapsulation in several ways:
-
Electrostatic Interactions: It can enhance the loading of positively charged molecules through electrostatic attraction.
-
pH-Responsive Release: Formulations can be designed to be pH-sensitive. In acidic environments like tumors or endosomes, changes in the protonation state of the carboxyl group can alter liposome stability and trigger drug release.[7][8]
-
Steric Hindrance: While providing a point for covalent ligand attachment, the PEG chain itself creates a hydrophilic corona that can also act as a steric barrier, potentially influencing drug partitioning into the lipid bilayer.[9]
Q4: What is the difference between passive and active (remote) loading?
A4:
-
Passive Loading: In this method, the drug is encapsulated during the liposome formation process. For example, by hydrating a lipid film with an aqueous solution of the drug.[10] This method is straightforward but often results in low encapsulation efficiency for water-soluble drugs, as only the drug entrapped within the forming vesicles is captured.[6][10]
-
Active (Remote) Loading: This technique is used after liposomes are formed and is generally much more efficient.[11] It involves creating a transmembrane gradient (e.g., a pH or ion gradient) between the exterior and interior of the liposome. This gradient acts as a driving force to pull specific types of drug molecules (typically amphipathic weak acids or bases) into the liposome core, where they become charged and trapped at high concentrations.[5][12]
Troubleshooting Guide: Low Encapsulation Efficiency
This guide addresses the common problem of low encapsulation efficiency in a structured, cause-and-solution format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low EE% with Hydrophilic (Water-Soluble) Drugs | Inefficient Loading Method: Passive loading is inherently inefficient for hydrophilic compounds as they are only entrapped in the aqueous core during formation.[10] | 1. Optimize Passive Loading: Increase the initial drug concentration in the hydration buffer. However, this may be limited by drug solubility or cost. 2. Switch to Active Loading (if applicable): If the drug is an ionizable weak acid or base, use a remote loading method by establishing a pH or ion gradient. This is the most effective way to achieve high EE%.[5][11][12] |
| Low EE% with Hydrophobic (Lipophilic) Drugs | Poor Lipid Bilayer Association: The drug may not partition effectively into the lipid bilayer due to its structure or competition with other lipid components. | 1. Adjust Lipid Composition: Modify the phospholipid-to-cholesterol ratio. Cholesterol modulates membrane fluidity and rigidity, which can impact the incorporation of hydrophobic drugs.[1] 2. Select Appropriate Phospholipids: Ensure the main phospholipid (e.g., DSPC, HSPC) has a transition temperature (Tm) compatible with the drug and process. A more fluid membrane can sometimes improve encapsulation of nonpolar compounds.[4] 3. Optimize Drug-to-Lipid Ratio: High drug-to-lipid ratios can saturate the bilayer, leading to drug precipitation instead of encapsulation. Perform a titration study to find the optimal ratio.[1] |
| Low EE% with Amphipathic Drugs (Active Loading) | Suboptimal pH Gradient: The pH difference between the liposome interior and the exterior medium may be insufficient to drive the drug across the membrane and trap it. | 1. Verify Internal Buffer pH: Ensure the internal buffer (e.g., citrate or ammonium sulfate) maintains a low or high pH, respectively, after liposome formation.[12] 2. Adjust External pH: Raise the pH of the external medium (for weak bases) or lower it (for weak acids) to ensure the drug is in its neutral, membrane-permeable state outside the liposome. The pKa of the drug is a critical parameter here.[5] |
| Inconsistent Results / Poor Reproducibility | Variability in Preparation Method: Inconsistent lipid film formation, hydration time/temperature, or energy input during size reduction (sonication/extrusion) can lead to batch-to-batch variability. | 1. Standardize Thin-Film Hydration: Ensure a thin, uniform lipid film is formed by slow rotary evaporation. Dry the film thoroughly under vacuum to remove all residual solvent.[13] 2. Control Hydration Parameters: Hydrate the film above the phase transition temperature (Tm) of the primary phospholipid. Use a consistent hydration time and agitation method. 3. Optimize Extrusion: Use a sequential extrusion process with decreasing pore sizes to achieve a uniform size distribution. Ensure the extruder is maintained at a temperature above the lipid Tm. |
| Drug Leakage After Encapsulation | Liposome Instability: The formulation may be unstable, leading to premature release of the encapsulated drug. This can be caused by an improper lipid composition or storage conditions. | 1. Incorporate Cholesterol: Cholesterol is known to increase bilayer rigidity and reduce the permeability of the membrane to water-soluble molecules, thus improving stability.[1] 2. Check Storage Conditions: Store liposomes at an appropriate temperature (typically 4°C) and protect them from freezing or high temperatures, which can disrupt the bilayer.[14] 3. Ensure Proper PEG Density: While DSPE-PEG provides stability, very high densities can sometimes destabilize the membrane. A typical range is 3-7 mol% of total lipids.[1] |
Quantitative Data Summary
The following table summarizes key formulation parameters that influence encapsulation efficiency, compiled from various studies. These values should be considered as starting points for optimization.
| Parameter | Component / Condition | Typical Range | Impact on Encapsulation Efficiency | Reference(s) |
| Lipid Ratio | Phosphatidylcholine : Cholesterol | 2:1 to 3:1 (molar ratio) | Affects membrane fluidity and rigidity. Higher cholesterol can decrease permeability and improve stability, retaining encapsulated drugs. | [1] |
| PEGylated Lipid | This compound | 1 - 10 mol% | Provides steric stability and prolongs circulation. A 3% PEG concentration showed higher EE% (90%) in one study compared to 5% or 7%. | [1] |
| Drug-to-Lipid Ratio | Molar Ratio | 1:100 to 1:5 | Highly dependent on the drug. Higher ratios can increase loading up to a saturation point, beyond which EE% may decrease. | [1][15] |
| Active Loading | Internal Buffer (Weak Base Loading) | Ammonium Sulfate (250-350 mM) | Creates a proton gradient that effectively traps amphipathic weak bases like doxorubicin, often achieving >95% EE%. | [11] |
| Active Loading | Internal Buffer (Weak Acid Loading) | Citrate Buffer (pH 4.0) | Creates a pH gradient suitable for loading amphipathic weak acids. | [12] |
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration & Extrusion
This protocol describes a standard method for preparing liposomes suitable for both passive and active loading.
-
Lipid Film Formation:
-
Dissolve the primary phospholipid (e.g., DSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. A common molar ratio is 65:30:5.
-
If using passive loading for a lipophilic drug, add the drug to the organic solvent at this stage.[13]
-
Attach the flask to a rotary evaporator. Rotate the flask slowly in a water bath set above the lipid transition temperature (Tm) to form a thin, uniform lipid film on the flask wall.
-
Continue evaporation under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[13]
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer.
-
For Passive Loading: Use a buffer containing the hydrophilic drug to be encapsulated.
-
For Active Loading: Use the buffer that will create the transmembrane gradient (e.g., 300 mM ammonium sulfate).
-
-
Perform hydration in a water bath set to a temperature above the Tm of the lipids (e.g., 60-65°C for DSPC) for 30-60 minutes with gentle agitation.[13] This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To create unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through an extruder (e.g., a mini-extruder) equipped with polycarbonate membranes.
-
Maintain the extruder temperature above the lipid Tm.
-
Perform sequential extrusion, typically starting with a 400 nm membrane followed by 10-15 passes through a 100 nm membrane, to achieve a homogenous size distribution.
-
-
Purification / Buffer Exchange (for Active Loading):
Protocol 2: Measuring Encapsulation Efficiency
-
Separate Free Drug from Liposomes:
-
Quantify Drug Concentration:
-
Total Drug (Dtotal): Disrupt a small aliquot of the pre-separation liposome formulation using a suitable solvent or detergent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).
-
Free Drug (Dfree): Measure the drug concentration in the filtrate/dialysate collected after the separation step.
-
-
Calculate Encapsulation Efficiency (EE%):
-
Use the following formula: EE% = ( (Dtotal - Dfree) / Dtotal ) * 100
-
Visual Guides (Graphviz Diagrams)
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications | Semantic Scholar [semanticscholar.org]
- 3. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape [frontiersin.org]
- 9. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 12. A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of PEG length on liposome stability and circulation time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated liposomes. The following information addresses common issues related to the effect of Poly(ethylene glycol) (PEG) length on liposome stability and circulation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PEGylation in liposome formulations?
A1: PEGylation is the process of attaching PEG chains to the surface of liposomes. This modification creates a hydrophilic protective layer that offers steric hindrance.[1][2] This "stealth" coating reduces the binding of plasma proteins (opsonins), which would otherwise mark the liposomes for rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][3] Consequently, PEGylation prolongs the circulation time of liposomes, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]
Q2: How does PEG chain length affect the circulation time of liposomes?
A2: Generally, longer PEG chains provide a more effective steric barrier, leading to longer circulation times.[4] For instance, increasing the molecular weight (MW) of PEG from 750 Da to 5000 Da has been shown to increase the percentage of injected liposomes remaining in the blood.[4] However, there is an optimal length, as excessively long PEG chains can sometimes lead to unforeseen interactions or hinder cellular uptake at the target site.[2][3]
Q3: What is the "protein corona" and how is it influenced by PEG length?
A3: When nanoparticles, including liposomes, are introduced into a biological fluid like blood, proteins rapidly adsorb to their surface, forming a "protein corona".[3][5] This corona can alter the physicochemical properties of the liposomes and influence their in vivo fate. Increasing the PEG chain length generally reduces the amount of protein adsorption.[2][3] For example, liposomes with PEG2000 have been observed to have higher protein corona formation compared to those with PEG750.[5] The composition of the protein corona is also affected by PEG length, with longer PEG chains showing reduced affinity for certain proteins like apolipoproteins.[3]
Q4: Can PEGylation affect the stability of the liposome formulation itself?
A4: Yes, PEGylation can influence the physical stability of liposomes. The inclusion of PEG-lipids can help maintain the structural integrity of the liposomes.[6] Higher molecular weight PEG can contribute to a more rigid and stable lipid bilayer.[7] However, an excessive concentration of PEG on the liposome surface (e.g., >10 mol%) can lead to destabilization due to repulsion between neighboring PEG chains.[8]
Q5: What is the "accelerated blood clearance (ABC)" phenomenon?
A5: The ABC phenomenon is the rapid clearance of a second dose of PEGylated liposomes when administered after a certain time interval following the first dose.[9][10] This is thought to be mediated by the production of anti-PEG antibodies (IgM) in response to the initial dose. The length of the PEG chain can influence the induction of this phenomenon, although studies have shown that elongating the PEG chain up to a molecular weight of 5000 did not prevent it.[10]
Troubleshooting Guides
Issue 1: Low circulation half-life despite using PEGylated liposomes.
| Possible Cause | Troubleshooting Step |
| Suboptimal PEG Length | The PEG chain may be too short to provide adequate steric hindrance. Consider increasing the molecular weight of the PEG-lipid used in your formulation (e.g., from PEG1000 to PEG2000 or PEG5000). |
| Low PEG Density | The concentration of PEG-lipid in the bilayer may be insufficient to form a dense protective layer. The optimal PEG density is often reported to be between 5-7 mol%.[8] |
| Accelerated Blood Clearance (ABC) Phenomenon | If this is a repeat injection, consider the possibility of an immune response to the PEG. Analyze plasma for anti-PEG antibodies. The timing between doses can influence the severity of the ABC phenomenon. |
| Liposome Size | Liposomes larger than ~275 nm may be cleared more rapidly by the MPS, even with PEGylation.[4] Ensure your liposome size is within the optimal range (typically 80-200 nm) using techniques like Dynamic Light Scattering (DLS). |
| Instability of PEG-Lipid Anchor | The lipid anchor for the PEG chain may not be stable within the bilayer, leading to desorption of the PEG. Using lipids with longer acyl chains for the PEG-lipid conjugate can improve anchoring.[11] |
Issue 2: High batch-to-batch variability in liposome size and stability.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Method | Ensure strict adherence to the chosen preparation method (e.g., thin-film hydration, ethanol injection).[12] Factors like hydration time, temperature, and sonication/extrusion parameters must be consistent. |
| Lipid Quality and Storage | Use high-purity lipids and store them under appropriate conditions (typically low temperature and protected from light and oxygen) to prevent degradation. |
| Inadequate Size Reduction | The method for size reduction (e.g., sonication, extrusion) may not be optimized. For extrusion, ensure the polycarbonate membranes are not clogged and are of the correct pore size. Multiple extrusion cycles are often necessary for a narrow size distribution. |
| Improper Storage of Final Formulation | Store the final liposome formulation at a suitable temperature (often 4°C) and in a buffer that maintains pH and osmotic balance to prevent aggregation or fusion over time.[13] |
Data Presentation
Table 1: Effect of PEG Molecular Weight on Liposome Circulation Time
| PEG Molecular Weight (Da) | Liposome Composition (Example) | Circulation Half-life (t½) in rats (hours) | Reference |
| No PEG (Conventional) | DSPC/Chol | ~1 | [4] |
| 750 | DSPC/Chol/DSPE-PEG750 | ~10 | [4] |
| 2000 | DSPC/Chol/DSPE-PEG2000 | ~20 | [4] |
| 5000 | DSPC/Chol/DSPE-PEG5000 | ~28 | [4] |
Note: These are representative values and can vary based on the specific lipid composition, drug load, and animal model.
Table 2: Influence of PEG Length on Protein Adsorption
| PEG Molecular Weight (Da) | Relative Protein Adsorption (Arbitrary Units) | Key Adsorbed Proteins | Reference |
| No PEG | High | Albumin, Fibrinogen, Apolipoproteins | [2][3] |
| 1000 | Moderate | Apolipoproteins, Complement components | [2] |
| 2000 | Low | Reduced Apolipoproteins | [2][3] |
| 5000 | Very Low | Minimal protein binding | [2] |
Experimental Protocols
1. Preparation of PEGylated Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, Cholesterol) and the PEG-lipid (e.g., DSPE-PEG2000) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[14]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicles are subjected to sonication or, more commonly, extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by methods such as size exclusion chromatography or dialysis.
2. Characterization of Liposome Size and Zeta Potential
-
Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for measurement.
-
Dynamic Light Scattering (DLS): Use a DLS instrument to measure the hydrodynamic diameter (size) and the polydispersity index (PDI) of the liposomes. The PDI gives an indication of the width of the size distribution.
-
Zeta Potential Measurement: Use the same instrument, equipped with an electrode assembly, to measure the zeta potential. This provides information about the surface charge of the liposomes, which can influence their stability and interaction with biological systems.
Visualizations
References
- 1. PEGylated Liposomes Production - CD Bioparticles [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. munin.uit.no [munin.uit.no]
- 6. researchgate.net [researchgate.net]
- 7. Physical properties and stability mechanisms of poly(ethylene glycol) conjugated liposome encapsulated hemoglobin dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openaccesspub.org [openaccesspub.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling DSPE-PEG14-COOH Density on Nanoparticle Surfaces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the density of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH) on nanoparticle surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for incorporating this compound into nanoparticles?
A1: There are two primary methods for incorporating this compound into the surface of nanoparticles:
-
Pre-insertion (Co-formulation): In this one-step method, the this compound is mixed with the other lipid or polymer components during the nanoparticle formulation process. While simpler, this method may result in some of the this compound being entrapped within the nanoparticle core or on the inner leaflet of a lipid bilayer, making it unavailable for subsequent conjugation.
-
Post-insertion: This method involves incubating pre-formed nanoparticles with a micellar solution of this compound. The lipid-PEG conjugate then spontaneously inserts into the outer surface of the nanoparticles. This technique is often recommended for achieving a more precise control over the surface density of the functionalized lipid, ensuring the carboxylic acid groups are accessible for ligand conjugation.
Q2: How can I control the density of this compound on the nanoparticle surface?
A2: The density of this compound on the nanoparticle surface can be controlled by several factors:
-
Molar Ratio: The initial molar ratio of this compound to the total lipid or polymer content is a key determinant of the final surface density. Increasing the molar percentage of this compound in the formulation or during post-insertion will generally lead to a higher surface density, up to a saturation point.[1]
-
Incubation Conditions (Post-insertion): For the post-insertion method, the temperature and incubation time can influence the efficiency of insertion. The temperature should be above the phase transition temperature of the nanoparticle lipids to ensure sufficient membrane fluidity.
-
Nanoparticle Composition: The composition and stability of the nanoparticle core can affect the maximum achievable density of the inserted lipid. For instance, lipid-calcium-phosphate nanoparticles have been shown to accommodate a high density of DSPE-PEG.
Q3: How do I quantify the number of COOH groups on my nanoparticle surface?
A3: Several methods can be used to quantify the surface density of carboxylic acid groups:
-
Colorimetric Assays: Simple and rapid colorimetric methods, such as those using divalent transition metal cations that bind to the carboxyl groups, can be employed. The change in the concentration of the metal ions in the supernatant after incubation with the nanoparticles is measured spectrophotometrically.[1][2]
-
Titration Methods: Acid-base titration can be used to determine the number of carboxyl groups on the nanoparticle surface. This involves reacting the nanoparticles with a known concentration of a base and then back-titrating the excess base.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide quantitative information about the elemental composition of the nanoparticle surface, allowing for the determination of ligand densities.
-
Fluorescence-based Assays: A fluorescently labeled molecule that specifically reacts with the COOH group can be used, and the amount of conjugated fluorescent molecule can be quantified using a standard curve.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation During Surface Modification
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle suspension.
-
Significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).
-
Inconsistent and non-reproducible results.
Possible Causes and Solutions:
| Cause | Solution |
| High Ionic Strength of Buffers | Nanoparticles, especially those stabilized by electrostatic repulsion, can aggregate in high-salt buffers. Use buffers with low ionic strength (e.g., MES buffer at pH 5-6 for EDC/NHS chemistry) for the initial activation step. If a higher pH is required for the conjugation step, introduce the higher salt buffer gradually. |
| Inappropriate pH | The pH of the reaction buffer can affect the surface charge and stability of the nanoparticles. Ensure the pH is optimized for both nanoparticle stability and the conjugation reaction. For EDC/NHS chemistry, a two-step pH adjustment (activation at pH 5-6, conjugation at pH 7-8) is often recommended.[3][4] |
| Excessive EDC/NHS Concentration | High concentrations of crosslinking agents can sometimes lead to inter-particle crosslinking and aggregation. Optimize the concentration of EDC and NHS to be just sufficient for the desired level of conjugation. |
| Inefficient PEGylation | A low density of the protective PEG layer can expose the nanoparticle surface, leading to aggregation. Ensure efficient incorporation of this compound before proceeding with conjugation. |
| Stirring/Agitation Method | Vigorous stirring or vortexing can induce aggregation. Use gentle mixing or shaking during incubation steps. |
Issue 2: Low Conjugation Efficiency
Symptoms:
-
Low yield of the final conjugated product.
-
Incomplete reaction as determined by quantification assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive EDC/NHS Reagents | EDC and NHS are moisture-sensitive. Store them in a desiccator at the recommended temperature and prepare fresh solutions immediately before use. |
| Suboptimal pH for Conjugation | The reaction of the NHS-activated carboxyl group with primary amines is most efficient at a pH of 7-8. Ensure the pH of your reaction buffer is within this range during the conjugation step.[3][4] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with your target ligand for reaction with the activated carboxyl groups. Use non-amine-containing buffers like PBS or HEPES for the conjugation step. |
| Steric Hindrance | A very dense layer of PEG can shield the terminal COOH group, hindering its accessibility for conjugation. Consider using a longer PEG chain or a mixture of DSPE-PEG-COOH with a non-functionalized DSPE-PEG to create more space between the reactive groups. |
| Insufficient Incubation Time/Temperature | Allow the conjugation reaction to proceed for a sufficient amount of time (typically 2 hours to overnight) at room temperature or 4°C. |
Experimental Protocols
Protocol 1: Post-Insertion of this compound into Pre-formed Nanoparticles
-
Prepare this compound Micelles:
-
Dissolve the desired amount of this compound in a small amount of ethanol or chloroform.
-
Evaporate the organic solvent under a gentle stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating to form a clear micellar solution. The final concentration of the micelle solution will depend on the desired final density on the nanoparticles.
-
-
Incubation with Nanoparticles:
-
Add the this compound micelle solution to your pre-formed nanoparticle suspension. The molar ratio of the added this compound to the total lipid/polymer of the nanoparticles will determine the final surface density.
-
Incubate the mixture at a temperature above the phase transition temperature of the nanoparticle lipids (e.g., 60°C for many lipid-based nanoparticles) for 30-60 minutes with gentle shaking.
-
-
Purification:
-
Remove the excess, non-inserted this compound micelles through methods such as dialysis, size exclusion chromatography, or centrifugation.
-
Protocol 2: EDC/NHS Conjugation of a Ligand to COOH-functionalized Nanoparticles
-
Activation of Carboxyl Groups:
-
Resuspend the this compound functionalized nanoparticles in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same buffer.
-
Add EDC and NHS to the nanoparticle suspension. A common starting point is a molar excess of EDC and NHS relative to the surface COOH groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with the Ligand:
-
Adjust the pH of the activated nanoparticle suspension to 7.2-7.5 using a non-amine buffer like PBS.
-
Immediately add the amine-containing ligand to the activated nanoparticles. The molar ratio of the ligand to the COOH groups should be optimized for your specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 20-50 mM.
-
Purify the conjugated nanoparticles from excess ligand and reaction byproducts using dialysis, size exclusion chromatography, or centrifugation.
-
Quantitative Data
The incorporation of DSPE-PEG into the outer leaflet of nanoparticles generally increases linearly with the initial input amount of the PEG-lipid, until a saturation point is reached.
| Input DSPE-PEG2000 (% of total outer leaflet lipid) | Incorporated DSPE-PEG2000 (% of total outer leaflet lipid) |
| 5 | ~5 |
| 10 | ~10 |
| 15 | ~15 |
| 20 | ~20 |
| 25 | ~20 (Saturation) |
This data is illustrative and based on findings for lipid-calcium-phosphate nanoparticles.[1] The exact saturation point may vary depending on the nanoparticle type, size, and composition.
Visualizations
Caption: Workflow for nanoparticle surface functionalization.
Caption: Troubleshooting decision tree for nanoparticle aggregation.
References
- 1. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Head-to-Head Comparison of DSPE-PEG-COOH and DSPE-PEG-Maleimide for Bioconjugation
In the landscape of targeted drug delivery and nanomedicine, the functionalization of nanoparticle surfaces with targeting ligands is a critical step. Among the most utilized reagents for this purpose are lipid-polyethylene glycol (PEG) conjugates, which offer a biocompatible and flexible linker to attach biomolecules. This guide provides an in-depth, data-supported comparison between two prominent derivatives: DSPE-PEG-COOH and DSPE-PEG-Maleimide. We will explore their reaction mechanisms, performance, and experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their bioconjugation needs.
Chemical Structure and Reaction Mechanism
The fundamental difference between DSPE-PEG-COOH and DSPE-PEG-Maleimide lies in their terminal functional groups, which dictate their reactivity and specificity.
-
DSPE-PEG-COOH features a terminal carboxylic acid group (-COOH). This group is typically activated to form a stable amide bond with primary amine groups (-NH₂) found on proteins (e.g., lysine residues) and other biomolecules.[1][2][3][4][5]
-
DSPE-PEG-Maleimide possesses a terminal maleimide group. This group reacts specifically with sulfhydryl (thiol, -SH) groups, such as those on cysteine residues of peptides and proteins, to form a stable thioether bond.[6][7]
Reaction Pathways
The conjugation chemistries for these two molecules are distinct, involving different reagents and conditions.
DSPE-PEG-COOH Conjugation: This is a two-step process commonly mediated by carbodiimide chemistry, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[8][9]
-
Activation: The carboxylic acid on the DSPE-PEG-COOH is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate.[9][10]
-
Stabilization and Reaction: Sulfo-NHS is added to react with the intermediate, creating a more stable, amine-reactive sulfo-NHS ester. This ester then efficiently reacts with primary amines on the target biomolecule to form a covalent amide bond.[8][9][10]
DSPE-PEG-Maleimide Conjugation: This reaction, a form of Michael addition, is a direct and highly specific process. The maleimide group reacts with a sulfhydryl group on the target biomolecule to form a stable thioether linkage. This reaction is efficient at neutral pH.[7][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]
- 3. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 4. DSPE-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. tandfonline.com [tandfonline.com]
- 9. encapsula.com [encapsula.com]
- 10. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
A Researcher's Guide to Liposome Functionalization: Evaluating Alternatives to DSPE-PEG-COOH
For researchers, scientists, and drug development professionals, the functionalization of liposomes is a critical step in developing targeted drug delivery systems. The choice of conjugation chemistry can significantly impact the efficacy, stability, and manufacturing feasibility of the final product. While 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) has been a mainstay for liposome surface modification, a variety of alternative strategies have emerged, offering distinct advantages in terms of reaction efficiency, specificity, and stability. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal functionalization strategy.
Comparison of Liposome Functionalization Chemistries
The ideal liposome functionalization method should offer high conjugation efficiency, form stable linkages, and be compatible with a wide range of targeting ligands and bioactive molecules. Below is a comparative overview of key alternatives to the traditional DSPE-PEG-COOH chemistry, which typically requires activation of the carboxylic acid group before conjugation to amine-containing ligands.
| Functionalization Chemistry | Reactive Lipid | Target Functional Group | Key Advantages | Potential Disadvantages | Reported Conjugation Efficiency |
| Amide Bond Formation (Control) | DSPE-PEG-COOH | Amine (-NH2) | Well-established chemistry. | Requires activation step (e.g., with EDC/NHS); potential for side reactions. | Variable, typically 40-70% |
| Maleimide-Thiol Coupling | DSPE-PEG-Maleimide | Thiol (-SH) | High specificity for thiols; rapid reaction at physiological pH. | Maleimide ring can undergo hydrolysis; potential for retro-Michael reaction leading to deconjugation.[1][2] | 50-85%[3][4] |
| NHS Ester-Amine Coupling | DSPE-PEG-NHS | Amine (-NH2) | Direct reaction with amines without pre-activation; good efficiency. | NHS esters are susceptible to hydrolysis, requiring anhydrous conditions for storage and reaction. | 60-90% |
| Click Chemistry (SPAAC) | DSPE-PEG-Azide or DSPE-PEG-Alkyne | Alkyne or Azide | Bioorthogonal; high specificity and efficiency; copper-free versions are biocompatible. | Requires synthesis of azide or alkyne-modified ligands. | >90% |
| Avidin-Biotin Interaction | DSPE-PEG-Biotin | Avidin/Streptavidin | Extremely high affinity and specificity; versatile for pre-targeting strategies. | Potential immunogenicity of avidin/streptavidin; large size of the bridging protein can affect pharmacokinetics. | High, based on binding affinity |
| Hydrazone/Oxime Ligation | Aldehyde/Ketone-Lipid | Hydrazide/Aminooxy | Chemoselective; can be performed under mild conditions. | Hydrazone linkage can be reversible, especially at low pH; oxime linkage is more stable.[5] | 70-95% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful functionalization and characterization of liposomes. Below are methodologies for key experiments.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common method for preparing unilamellar liposomes of a defined size.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, and functionalized DSPE-PEG) in chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension multiple times (e.g., 11 times) through a polycarbonate membrane of a defined pore size using a liposome extruder to form unilamellar vesicles of a uniform size.
Quantification of Conjugation Efficiency
This protocol describes a general method to determine the percentage of a ligand (e.g., a protein) successfully conjugated to the liposome surface.
Materials:
-
Functionalized liposomes
-
Ligand to be conjugated
-
Micro BCA Protein Assay Kit or a similar protein quantification assay
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Spectrophotometer
Procedure:
-
Incubate the pre-formed liposomes with the ligand under appropriate reaction conditions (e.g., specific pH, temperature, and time).
-
Separate the ligand-conjugated liposomes from the unconjugated ligand using SEC.
-
Collect the fractions containing the liposomes (typically the void volume).
-
Quantify the amount of protein in the liposome fractions using a protein assay.
-
Determine the lipid concentration in the same fractions using a phosphate assay (e.g., Bartlett assay).
-
Calculate the conjugation efficiency as the molar ratio of conjugated protein to lipid.
Assessment of Liposome Stability
This protocol evaluates the physical stability of functionalized liposomes over time by monitoring changes in particle size.[6]
Materials:
-
Functionalized liposome suspension
-
Storage buffer (e.g., PBS)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Store the liposome suspension at a defined temperature (e.g., 4°C).
-
At specified time points (e.g., 0, 7, 14, and 28 days), take an aliquot of the liposome suspension.
-
Dilute the aliquot with the storage buffer to an appropriate concentration for DLS analysis.
-
Measure the particle size and polydispersity index (PDI) using the DLS instrument.
-
Significant changes in size or PDI over time indicate liposome aggregation or fusion, suggesting instability.
In Vitro Cellular Uptake Assay
This protocol assesses the targeting efficacy of functionalized liposomes by measuring their uptake by target cells.
Materials:
-
Target cells (expressing the receptor for the conjugated ligand) and control cells (low or no receptor expression)
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the target and control cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled functionalized liposomes (and non-functionalized liposomes as a control) at 37°C for a defined period (e.g., 1-4 hours).
-
Wash the cells thoroughly with cold PBS to remove any non-internalized liposomes.
-
For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells and visualize the intracellular fluorescence.
-
Higher fluorescence in the target cells compared to control cells and non-functionalized liposomes indicates successful targeting and uptake.
Visualization of Cellular Uptake Pathways
The mechanism of cellular uptake is crucial for the intracellular delivery of the liposomal cargo. The following diagrams illustrate common endocytic pathways for targeted liposomes.
References
- 1. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prolynxinc.com [prolynxinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. Stability of Liposome [bio-protocol.org]
A Comparative Guide to the Characterization of DSPE-PEG14-COOH Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DSPE-PEG14-COOH functionalized nanoparticles with relevant alternatives, supported by experimental data and detailed protocols. The inclusion of a terminal carboxylic acid group on the polyethylene glycol (PEG) chain of DSPE-PEG offers a versatile platform for the covalent attachment of targeting ligands, enhancing the specificity of drug delivery systems. The relatively short 14-unit PEG chain influences the physicochemical properties of the nanoparticles, impacting their stability, drug loading capacity, and interaction with biological systems.
Physicochemical Characterization: A Comparative Analysis
The functionalization of nanoparticles with DSPE-PEG lipids significantly alters their surface properties. Key parameters for characterization include particle size, polydispersity index (PDI), and zeta potential. These attributes are critical as they influence the in vivo behavior of the nanoparticles, including their circulation time, biodistribution, and cellular uptake.
Below is a comparative summary of these properties for nanoparticles functionalized with DSPE-PEG lipids of varying chain lengths and terminal groups. It is important to note that direct comparative data for a PEG chain length of exactly 14 ethylene glycol units is limited in publicly available research. Therefore, data for short-chain PEGs are presented alongside the more commonly studied long-chain PEGs (e.g., PEG2000) to provide a broader context.
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG(short chain)-COOH | ~120 - 150 | ~0.1 - 0.2 | -30 to -50 | General observation |
| DSPE-PEG2000-COOH | 116.6 | 0.112 | -13.7 | [1] |
| DSPE-PEG2000 (methoxy-terminated) | 52.0 | 0.952 | -38.0 | [1] |
| Nanoparticles with surface -COOH groups | - | - | -26.6 ± 3.5 | [2] |
| Nanoparticles with surface -NH2 groups | - | - | +32.5 ± 2.2 | [2] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The properties of nanoparticles are highly dependent on the formulation composition and preparation method.
The presence of the terminal carboxyl group (-COOH) on the PEG chain imparts a negative surface charge to the nanoparticles, as evidenced by the negative zeta potential values. This charge is influenced by the pH of the surrounding medium. In contrast, nanoparticles functionalized with amine (-NH2) terminated PEG lipids would exhibit a positive zeta potential. Methoxy-terminated (-OCH3) PEG lipids, lacking a charged group, result in a zeta potential that is influenced by the other components of the nanoparticle formulation.
The length of the PEG chain also plays a crucial role. Shorter PEG chains, such as in this compound, may provide less of a "stealth" effect compared to longer chains like PEG2000, potentially leading to faster clearance by the reticuloendothelial system. However, shorter chains can also lead to more efficient cellular uptake once the nanoparticle reaches its target, as the targeting ligand is more accessible.
Drug Loading and Release Kinetics
The efficiency of drug encapsulation and the subsequent release profile are critical performance indicators for any drug delivery system. These parameters are influenced by the physicochemical properties of the drug, the composition of the nanoparticle, and the nature of the surface functionalization.
| Formulation | Drug | Encapsulation Efficiency (%) | Release Profile | Reference |
| DSPE-PEG-COOH functionalized | Doxorubicin | High | pH-sensitive release | General finding |
| DSPE-PEG2000 micelles | CPT-11 | 90.0 ± 1.0 | Sustained release | [3] |
The carboxyl group of this compound can interact with certain drugs, potentially influencing the encapsulation efficiency. Furthermore, the pH-sensitive nature of the carboxyl group can be exploited to trigger drug release in the acidic microenvironment of tumors or within endosomal compartments of cells.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of results, detailed experimental protocols for key characterization techniques are provided below.
Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
Objective: To determine the mean hydrodynamic diameter and the size distribution of the nanoparticles in a liquid suspension.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL.
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Equilibrate the instrument and the sample for at least 5 minutes before measurement.
-
Select the appropriate dispersant properties (viscosity and refractive index) in the software.
-
-
Measurement:
-
Perform at least three independent measurements for each sample.
-
Each measurement should consist of multiple runs (e.g., 10-15 runs).
-
Analyze the data using the cumulants method to obtain the Z-average diameter and the polydispersity index (PDI).
-
Zeta Potential Measurement
Objective: To determine the surface charge of the nanoparticles, which is a key indicator of their stability in suspension.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient ionic strength for the measurement while minimizing effects on the nanoparticle surface.
-
Instrument Setup:
-
Use a dedicated folded capillary cell (or similar) for zeta potential measurement.
-
Ensure there are no air bubbles in the cell.
-
Set the measurement temperature to 25°C.
-
-
Measurement:
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument software will calculate the zeta potential using the Helmholtz-Smoluchowski equation (or a more appropriate model depending on the dispersant).
-
Perform at least three independent measurements for each sample.
-
Transmission Electron Microscopy (TEM) for Morphology
Objective: To visualize the size, shape, and morphology of the nanoparticles.
Protocol:
-
Sample Preparation (Negative Staining):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Observe the samples under a transmission electron microscope at an appropriate accelerating voltage.
-
Capture images at various magnifications to assess the overall morphology and individual particle details.
-
Quantification of Drug Loading
Objective: To determine the amount of drug encapsulated within the nanoparticles.
Protocol (Indirect Method):
-
Separation of Free Drug: Separate the nanoparticles from the aqueous solution containing the unencapsulated drug. This can be achieved by methods such as:
-
Ultracentrifugation: Centrifuge the nanoparticle suspension at a high speed to pellet the nanoparticles.
-
Size Exclusion Chromatography: Pass the suspension through a column that separates the nanoparticles from the smaller drug molecules.
-
Centrifugal Filter Units: Use a filter with a molecular weight cut-off that retains the nanoparticles while allowing the free drug to pass through.[4]
-
-
Quantification:
-
Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).
-
-
Calculation:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
In Vitro Drug Release Assay
Objective: To evaluate the rate and extent of drug release from the nanoparticles over time under specific conditions.
Protocol (Dialysis Method):
-
Sample Preparation:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
-
Release Study:
-
Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released as a function of time.
-
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between different components, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the preparation and characterization of this compound functionalized nanoparticles.
References
- 1. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying DSPE-PEG14-COOH on Liposome Surfaces: A Comparative Guide to HPLC-CAD and Fluorescence Spectroscopy
For researchers, scientists, and drug development professionals, accurate quantification of DSPE-PEG14-COOH on liposome surfaces is critical for ensuring product quality, consistency, and efficacy. The density of polyethylene glycol (PEG) chains on the liposome surface profoundly influences its in vivo behavior, including circulation half-life, biodistribution, and interaction with target cells. This guide provides an objective comparison of two widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and a fluorescence spectroscopy-based assay.
This comparison includes a summary of quantitative performance, detailed experimental protocols for both methods, and visual workflows to aid in methodological understanding.
Quantitative Performance Comparison
The choice between HPLC-CAD and a fluorescence-based assay often depends on the specific requirements of the analysis, including the need for simultaneous quantification of other lipid components, sensitivity, and throughput. The following table summarizes the key performance metrics for each technique.
| Parameter | HPLC-CAD | Fluorescence Spectroscopy |
| Principle | Separation of liposome components by chromatography followed by universal detection based on light scattering from charged aerosol particles. | Measurement of fluorescence intensity from a covalently attached fluorescent label on the DSPE-PEG molecule. |
| Specificity | High; can resolve DSPE-PEG-COOH from other lipid components and degradation products. | Moderate to High; dependent on the specificity of the fluorescent label and potential for background fluorescence. |
| Sensitivity (LOD) | ~0.2 - 0.4 ng/g[1] | Dependent on the fluorophore, but can be in the low ng/mL range. |
| **Linearity (R²) ** | > 0.995[2] | Typically > 0.99 |
| Precision (%RSD) | < 3%[2] | Typically < 5% |
| Throughput | Lower; sequential sample analysis. | Higher; compatible with multi-well plate formats. |
| Simultaneous Analysis | Yes, can quantify other lipids (e.g., phospholipids, cholesterol) in the same run.[3][4] | No, typically specific to the labeled component. |
| Sample Preparation | Requires liposome disruption and lipid extraction. | May require labeling and purification steps. |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is based on the ASTM E3297-21 standard for lipid quantitation in liposomal formulations and provides a robust approach for the simultaneous quantification of DSPE-PEG-COOH and other lipid components.[2]
1. Sample Preparation (Liposome Disruption):
-
Transfer a known volume of the liposome suspension to a clean vial.
-
Add methanol to the liposome suspension at a 1:100 dilution by volume to disrupt the liposomes and solubilize the lipids.[1]
-
Vortex the mixture thoroughly to ensure complete dissolution.
2. HPLC-CAD System and Conditions:
-
HPLC System: A UHPLC or HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 5 mM Ammonium Acetate in Methanol.
-
Gradient Elution:
-
0-6 min: 40% B
-
6.1-15 min: 90% B
-
15.1-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas Regulator Pressure: 60 psi
-
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in methanol at known concentrations.
-
Inject the standards into the HPLC-CAD system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared liposome sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Figure 1. Workflow for DSPE-PEG-COOH quantification by HPLC-CAD.
Method 2: Quantification by Fluorescence Spectroscopy
This method utilizes a pre-labeled fluorescent DSPE-PEG derivative (e.g., DSPE-PEG-NBD) incorporated into the liposome formulation. The quantification is based on the measurement of the fluorescence intensity of the liposome suspension.
1. Liposome Preparation with Fluorescent Lipid:
-
Prepare the lipid mixture including the desired molar percentage of this compound and a small, known molar percentage (e.g., 0.5 mol%) of a fluorescently labeled DSPE-PEG, such as DSPE-PEG-NBD.
-
Formulate the liposomes using a standard method (e.g., thin-film hydration followed by extrusion).
-
Purify the liposomes from un-encapsulated material and free fluorescent lipid using a technique like size exclusion chromatography (SEC) or dialysis.
2. Fluorescence Measurement:
-
Instrument: A fluorescence plate reader or a spectrofluorometer.
-
Excitation Wavelength: ~460 nm (for NBD).
-
Emission Wavelength: ~535 nm (for NBD).
-
Procedure:
-
Prepare a series of dilutions of the purified liposome suspension in a suitable buffer (e.g., PBS).
-
Transfer the dilutions to a black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity of each well.
-
3. Calibration and Quantification:
-
Prepare a standard curve using a known concentration of the free fluorescent lipid (DSPE-PEG-NBD) in a solvent that mimics the liposomal environment (e.g., methanol or a buffer containing a mild detergent like Triton X-100 to disrupt micelles).
-
Plot the fluorescence intensity versus the concentration of the free fluorescent lipid to generate a calibration curve.
-
Use the calibration curve to determine the concentration of the fluorescently labeled DSPE-PEG in the liposome samples.
-
Knowing the initial molar ratio of DSPE-PEG-NBD to this compound, calculate the concentration of this compound on the liposome surface.
Figure 2. Workflow for DSPE-PEG-COOH quantification by fluorescence spectroscopy.
Alternative Methods
For researchers requiring highly detailed surface information, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers a powerful, albeit less common, alternative. ToF-SIMS is a surface-sensitive analytical technique that can provide information about the elemental and molecular composition of the outermost layer of the liposomes, making it suitable for directly characterizing the PEGylated surface.
Conclusion
Both HPLC-CAD and fluorescence spectroscopy are valuable techniques for the quantification of this compound on liposome surfaces. HPLC-CAD offers high specificity and the ability to simultaneously quantify multiple lipid components, making it ideal for formulation development and quality control. Fluorescence spectroscopy provides a higher throughput and sensitive alternative, particularly well-suited for screening and routine analysis once a formulation is established. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and the desired level of detail in the characterization of the liposomal formulation.
References
Confirming Success: A Comparative Guide to DSPE-PEG-COOH Conjugation Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to DSPE-PEG-COOH is a critical step in the development of targeted drug delivery systems, such as liposomes and nanoparticles. Confirmation of this covalent linkage is paramount for ensuring the efficacy and specificity of the final product. This guide provides an objective comparison of various analytical methods to validate conjugation, complete with experimental data and detailed protocols.
The covalent attachment of ligands—such as peptides, antibodies, or small molecules—to the carboxylic acid group of DSPE-PEG-COOH is typically achieved through chemistries like the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling. This process forms a stable amide bond between the DSPE-PEG anchor and the amine-containing ligand. Verifying the success of this reaction requires a suite of analytical techniques, each with its own strengths and limitations.
Methods of Confirmation: A Head-to-Head Comparison
A variety of analytical methods can be employed to confirm the successful conjugation to DSPE-PEG-COOH. The choice of method often depends on the nature of the conjugated molecule, the required level of quantification, and the available instrumentation.
| Method | Principle | Key Advantages | Key Disadvantages | Typical Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure. | Provides unambiguous structural confirmation of the covalent bond formation. Can be quantitative. | Requires relatively high sample concentrations. Spectra can be complex to interpret, especially for large conjugates. | Definitive confirmation of new conjugate structures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying characteristic vibrational frequencies of chemical bonds. | Relatively simple and fast. Can detect the formation of new amide bonds and the disappearance of carboxylic acid groups. | Often provides qualitative rather than quantitative information. Can be difficult to distinguish small changes in large molecules. | Rapid screening for the presence of the desired conjugate. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for precise molecular weight determination. | Highly sensitive and provides accurate molecular weight information, confirming the addition of the ligand to the DSPE-PEG-COOH. | Can be challenging for very large or heterogeneous conjugates. May not be readily available in all labs. | Confirmation of conjugation and assessment of product purity. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Can separate the conjugated product from unreacted starting materials, allowing for quantification of conjugation efficiency. | Method development can be time-consuming. Requires appropriate standards for quantification. | Purity assessment and quantification of conjugation efficiency. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a suspension by analyzing fluctuations in scattered light intensity. | Provides information on the hydrodynamic diameter of the resulting nanoparticles or liposomes, which may change upon conjugation. | An indirect method for confirming conjugation. Changes in size may not always be significant or solely due to conjugation. | Characterization of the final nanoparticle/liposome formulation. |
| Zeta Potential Measurement | Measures the surface charge of particles in a dispersion. | Can indicate a change in surface charge upon conjugation, as the carboxylic acid group is consumed. | An indirect method. The change in zeta potential may be small or influenced by other factors. | Characterization of the surface properties of the final formulation. |
| Fluorimetry/UV-Vis Spectroscopy | Measures the fluorescence or absorbance properties of a sample. | Highly sensitive if the conjugated ligand has a fluorescent or chromophoric label. Allows for straightforward quantification. | Requires the ligand to be labeled, which may not always be feasible or desirable. | Quantification of conjugation to labeled molecules. |
| Trinitrobenzene Sulfonic Acid (TNBSA) Assay | A colorimetric assay that quantifies primary amines. | Can be used to indirectly quantify conjugation by measuring the decrease in free amine groups of the ligand after reaction with DSPE-PEG-COOH. | Indirect method. Can be interfered with by other primary amines in the sample. | Quantification of conjugation efficiency by measuring unreacted ligand. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
NMR Spectroscopy for Structural Confirmation
Objective: To confirm the formation of the amide bond between DSPE-PEG-COOH and an amine-containing ligand.
Protocol:
-
Dissolve the DSPE-PEG-COOH starting material, the amine-containing ligand, and the final purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Acquire ¹H NMR spectra for all three samples using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Compare the spectra. Successful conjugation is indicated by the appearance of new peaks corresponding to the amide bond protons and shifts in the signals of protons adjacent to the reaction site.[1][2][3] For example, the methylene protons next to the newly formed amide will show a characteristic downfield shift.[1]
FTIR Spectroscopy for Functional Group Analysis
Objective: To detect the formation of an amide bond and the disappearance of the carboxylic acid group.
Protocol:
-
Prepare samples of DSPE-PEG-COOH, the ligand, and the conjugate for analysis. This can be done by preparing thin films on an appropriate substrate or by creating KBr pellets.
-
Acquire the FTIR spectra of all three samples over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic peaks. Look for the appearance of the amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) in the conjugate's spectrum.[4][5]
-
Concurrently, observe the disappearance or significant reduction of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) in the conjugate's spectrum.[4][5]
MALDI-TOF MS for Molecular Weight Determination
Objective: To confirm an increase in molecular weight corresponding to the addition of the ligand.
Protocol:
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a solvent mixture such as acetonitrile and water with 0.1% trifluoroacetic acid.[6]
-
Mix the sample solution (DSPE-PEG-COOH or the conjugate) with the matrix solution at a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mass range.
-
Successful conjugation is confirmed by a shift in the major peak of the DSPE-PEG-COOH spectrum to a higher mass corresponding to the molecular weight of the DSPE-PEG-conjugate.[6][7][8][9][10]
HPLC for Purity and Quantification
Objective: To separate the conjugate from unreacted starting materials and quantify the conjugation efficiency.
Protocol:
-
Develop a suitable reversed-phase HPLC method. A C18 column is often used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like 0.1% trifluoroacetic acid or formic acid.[11][][13][14]
-
Inject solutions of known concentrations of the DSPE-PEG-COOH and the ligand to determine their retention times.
-
Inject the reaction mixture or the purified conjugate.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis if the ligand has a chromophore, or an evaporative light scattering detector (ELSD) for non-UV active compounds).[11][]
-
The appearance of a new peak with a different retention time indicates the formation of the conjugate. The peak areas can be used to calculate the percentage of conjugated product and thus the conjugation efficiency.
DLS and Zeta Potential for Nanoparticle Characterization
Objective: To assess changes in the physicochemical properties of liposomes or nanoparticles after conjugation.
Protocol for DLS:
-
Disperse the liposomes or nanoparticles formulated with DSPE-PEG-COOH and the conjugated version in a suitable buffer (e.g., PBS).
-
Measure the hydrodynamic diameter using a DLS instrument.[15][16][17]
-
An increase in size may indicate successful conjugation, although this is not always a definitive confirmation.[18]
Protocol for Zeta Potential:
-
Dilute the liposome or nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Measure the zeta potential using an instrument equipped with an electrophoretic light scattering module.[19][20][21]
-
A change in the zeta potential, often becoming less negative after the consumption of the carboxylic acid groups, can suggest successful conjugation.[18][21]
Visualizing the Process: Workflows and Mechanisms
To better understand the conjugation and confirmation process, the following diagrams illustrate the key steps and chemical reactions involved.
Caption: Experimental workflow for the conjugation of a ligand to DSPE-PEG-COOH.
Caption: The chemical reaction mechanism for EDC/NHS mediated amide bond formation.[22][23][24][25][26]
Conclusion
Confirming the successful conjugation to DSPE-PEG-COOH is a multi-faceted process that can be approached with a variety of analytical techniques. While methods like NMR and mass spectrometry provide direct and unambiguous evidence of covalent bond formation, techniques such as FTIR and HPLC offer valuable information on functional group changes and reaction efficiency. DLS and zeta potential measurements serve as important tools for characterizing the final nanoparticle or liposome formulation. For robust and reliable confirmation, a combination of these methods is often recommended, providing a comprehensive picture of the conjugation success and the properties of the final product. This guide serves as a starting point for researchers to select and implement the most appropriate analytical strategies for their specific needs in the exciting field of targeted drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 8. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 15. people.physics.illinois.edu [people.physics.illinois.edu]
- 16. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azonano.com [azonano.com]
- 22. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. youtube.com [youtube.com]
- 24. broadpharm.com [broadpharm.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. peptide.com [peptide.com]
A Comparative Guide to the DLS and Zeta Potential Analysis of DSPE-PEG14-COOH Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] with a 14-unit PEG chain (DSPE-PEG14-COOH). We will delve into the analysis of their hydrodynamic diameter, polydispersity, and surface charge using Dynamic Light Scattering (DLS) and zeta potential measurements. This guide also contrasts these characteristics with those of liposomes featuring alternative surface modifications, supported by experimental data and detailed protocols.
Introduction to DSPE-PEG-COOH Liposomes
Liposomes are versatile nanocarriers for drug delivery, and their surface properties are critical determinants of their in vivo fate. Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to enhance their stability and prolong circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. The inclusion of a terminal functional group on the PEG chain, such as a carboxylic acid (-COOH) in DSPE-PEG-COOH, allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to direct the liposomes to specific cells or tissues.
The length of the PEG chain and the nature of its terminal group significantly influence the liposome's physicochemical characteristics. This compound, with its relatively short PEG linker, presents a unique profile in terms of particle size and surface charge, which can impact its interaction with biological systems.
Comparative Analysis of Liposome Formulations
The following tables summarize the key physicochemical parameters of this compound liposomes and compare them with liposomes functionalized with other common DSPE-PEG derivatives. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available in the literature; therefore, some variations may be attributable to different formulation and measurement parameters.
Table 1: Comparison of Hydrodynamic Size (Z-average Diameter) and Polydispersity Index (PDI)
| Liposome Formulation | Predominant Phospholipid | Molar % of DSPE-PEG | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| This compound | DSPC/Cholesterol | 5 | ~110 - 130 | < 0.2 |
| DSPE-PEG2000-COOH | DSPC/Cholesterol | 5 | ~120 - 140 | < 0.2 |
| DSPE-PEG2000-OCH3 | DSPC/Cholesterol | 5 | ~120 - 140 | < 0.2 |
| DSPE-PEG2000-Maleimide | DSPC/Cholesterol | 5 | ~125 - 150 | < 0.2 |
| DSPE-PEG2000-NHS | DSPC/Cholesterol | 5 | ~125 - 150 | < 0.2 |
| Non-PEGylated | DSPC/Cholesterol | 0 | ~100 - 120 | < 0.2 |
Note: The data for this compound is extrapolated from the general trend of lower molecular weight PEGs leading to slightly smaller hydrodynamic diameters. Direct comparative data for this specific PEG length is limited.
Table 2: Comparison of Zeta Potential
| Liposome Formulation | Predominant Phospholipid | Molar % of DSPE-PEG | Zeta Potential (mV) |
| This compound | DSPC/Cholesterol | 5 | -20 to -40 |
| DSPE-PEG2000-COOH | DSPC/Cholesterol | 5 | -25 to -50 |
| DSPE-PEG2000-OCH3 | DSPC/Cholesterol | 5 | -5 to -15 |
| DSPE-PEG2000-Maleimide | DSPC/Cholesterol | 5 | -15 to -25 |
| DSPE-PEG2000-NHS | DSPC/Cholesterol | 5 | -15 to -25 |
| Non-PEGylated | DSPC/Cholesterol | 0 | -2 to -10 |
Key Observations and Discussion
-
Effect of PEG Chain Length: Generally, an increase in the PEG chain length from 14 units to a molecular weight of 2000 Da results in a slight increase in the hydrodynamic diameter of the liposomes. This is attributed to the larger hydrated radius of the longer PEG chains.
-
Impact of Terminal Functional Group on Size: The introduction of reactive terminal groups like Maleimide or NHS can lead to a marginal increase in size compared to the methoxy-terminated PEG, potentially due to slight differences in the hydration layer or intermolecular interactions.
-
Influence of PEGylation on Zeta Potential: The presence of a PEG layer, regardless of the terminal group, tends to shift the zeta potential to more negative values compared to non-PEGylated liposomes. This is due to the "charge shielding" effect of the PEG chains, which masks the surface charge of the underlying lipid bilayer, and the inherent negative charge associated with the phosphate group in the DSPE anchor.
-
Role of the Carboxyl Group: Liposomes functionalized with DSPE-PEG-COOH exhibit a significantly more negative zeta potential compared to those with methoxy (-OCH3), maleimide, or NHS terminated PEGs.[1] This is a direct result of the deprotonation of the carboxylic acid group at neutral pH, contributing to the overall negative surface charge. The shorter PEG14 chain may result in a slightly less negative charge compared to the longer PEG2000 chain due to a less pronounced charge shielding effect.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible DLS and zeta potential data. Below are detailed methodologies for the preparation and characterization of this compound liposomes.
Liposome Preparation: Thin-Film Hydration Method
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, and this compound in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Perform multiple extrusion cycles (typically 10-20 passes) to ensure a narrow and uniform size distribution.
-
DLS and Zeta Potential Analysis
-
Sample Preparation:
-
Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for measurement (typically between 0.1 and 1 mg/mL). The exact concentration may need to be optimized based on the instrument's sensitivity.
-
Ensure the sample is free of aggregates and dust by filtering through a 0.22 µm syringe filter if necessary.
-
-
Instrument Setup and Measurement:
-
Use a Zetasizer or a similar instrument capable of performing both DLS and zeta potential measurements.
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).
-
For DLS measurements, select a suitable scattering angle (e.g., 173°) and perform multiple runs to obtain an average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
For zeta potential measurements, use an appropriate folded capillary cell. Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument's software will then calculate the zeta potential using the Helmholtz-Smoluchowski equation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation and characterization of this compound liposomes.
Conclusion
The choice of the PEG-lipid conjugate for liposome surface modification is a critical parameter that dictates the final physicochemical properties of the formulation. This compound liposomes, with their short, carboxylated PEG chains, offer a platform for targeted drug delivery with a distinct size and a highly negative surface charge profile. This guide provides a comparative framework and detailed methodologies to aid researchers in the rational design and characterization of advanced liposomal drug delivery systems. The provided data and protocols should serve as a valuable resource for scientists and professionals in the field of drug development.
References
A Head-to-Head Comparison: DSPE-PEG vs. DMG-PEG for Optimal mRNA Delivery
In the rapidly advancing field of mRNA therapeutics and vaccines, the composition of the lipid nanoparticle (LNP) delivery system is a critical determinant of efficacy and safety. Among the key components, the PEGylated lipid, which provides a hydrophilic shield to stabilize the nanoparticles and prolong circulation, plays a pivotal role. The choice of the lipid anchor that conjugates with the polyethylene glycol (PEG) chain significantly influences the physicochemical properties, biodistribution, and transfection efficiency of the LNP. This guide provides an in-depth, data-driven comparison of two commonly used PEGylated lipids: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG).
The "PEG Dilemma": A Tale of Two Anchors
The fundamental difference between DSPE-PEG and DMG-PEG lies in the length of their lipid anchors. DSPE possesses an 18-carbon (C18) saturated acyl chain, while DMG has a shorter 14-carbon (C14) chain. This seemingly small variation has profound implications for the LNP's behavior in vivo, a concept often referred to as the "PEG dilemma".
The longer C18 anchor of DSPE-PEG results in a more stable insertion into the lipid bilayer of the nanoparticle. This leads to a longer circulation half-life, as the PEG shield is retained for an extended period, preventing premature clearance by the mononuclear phagocyte system. However, this stable PEG shield can also hinder cellular uptake and endosomal escape of the mRNA payload, potentially reducing transfection efficiency.
Conversely, the shorter C14 anchor of DMG-PEG is shed more rapidly from the LNP surface in the bloodstream. This "PEG shedding" unmasks the underlying lipids, facilitating interaction with target cells and promoting endosomal escape, which can lead to higher transfection efficiency. This rapid clearance from the injection site is also considered beneficial for reducing local inflammation.
Performance Data at a Glance: DSPE-PEG vs. DMG-PEG
The following tables summarize the key quantitative differences in performance between LNPs formulated with DSPE-PEG and DMG-PEG, based on experimental data.
Table 1: Physicochemical Properties of LNPs
| Parameter | LNP Formulation with DSPE-PEG | LNP Formulation with DMG-PEG | Key Observations |
| Particle Size (nm) | ~90-100 | ~70-90 | LNPs with DSPE-PEG tend to be slightly larger. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Both formulations generally produce LNPs with a narrow size distribution. |
| Zeta Potential (mV) | Neutral to slightly negative | Neutral to slightly positive | DMG-PEG LNPs can exhibit a slightly positive surface charge.[1] |
| mRNA Encapsulation Efficiency (%) | > 80% | > 80% | Both PEGylated lipids allow for high encapsulation efficiency of mRNA.[1] |
Table 2: In Vitro and In Vivo Transfection Efficiency
| Parameter | LNP Formulation with DSPE-PEG | LNP Formulation with DMG-PEG | Key Observations |
| In Vitro Transfection | Lower | Higher | DMG-PEG LNPs generally show superior transfection efficiency in cell culture. |
| In Vivo Transfection (Intramuscular) | Lower | Higher | DMG-PEG LNPs lead to greater protein expression at the injection site. |
| In Vivo Biodistribution | Longer circulation time, higher accumulation in liver and spleen | Shorter circulation time, more localized expression | DSPE-PEG promotes systemic circulation, while DMG-PEG favors local transfection. |
| Gene Editing Efficacy | Lower | Higher | In a CRISPR-Cas9 model, DMG-PEG LNPs mediated significantly higher gene editing.[1] |
Experimental Workflows and Biological Pathways
To provide a clearer understanding of the processes involved in evaluating and the mechanism of action of these LNPs, the following diagrams illustrate a typical experimental workflow and the intracellular pathway of mRNA delivery.
Caption: Experimental workflow for comparing DSPE-PEG and DMG-PEG LNPs.
Caption: Intracellular pathway of LNP-mediated mRNA delivery.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for the key experiments cited in the comparison of DSPE-PEG and DMG-PEG LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.
-
Materials:
-
Ionizable lipid, DSPC, Cholesterol, and DSPE-PEG or DMG-PEG dissolved in ethanol.
-
mRNA dissolved in a low pH buffer (e.g., 25 mM acetate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes (10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare the mRNA solution in the acetate buffer.
-
Set the flow rates of the microfluidic device, typically at a 3:1 aqueous to organic phase ratio.
-
Combine the lipid and mRNA solutions using the microfluidic device to form the LNPs.
-
Immediately dialyze the resulting LNP solution against PBS at room temperature for at least 4 hours, with a buffer change, to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Characterization of LNP Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the size distribution and surface charge of the LNPs.
-
Materials:
-
LNP formulation.
-
PBS, pH 7.4.
-
DLS instrument (e.g., Malvern Zetasizer).
-
-
Procedure:
-
Dilute the LNP sample in PBS to an appropriate concentration for DLS analysis.
-
For size measurement, perform the analysis at 25°C. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter and PDI.
-
For zeta potential measurement, use a folded capillary cell and apply an electric field. The instrument measures the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.
-
mRNA Encapsulation Efficiency using RiboGreen Assay
This assay quantifies the amount of mRNA protected within the LNPs.
-
Materials:
-
LNP formulation.
-
Quant-iT RiboGreen RNA Assay Kit.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Triton X-100 (1% in TE buffer).
-
96-well black plate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a standard curve of the mRNA used for encapsulation.
-
To measure the total mRNA (encapsulated + free), dilute the LNP sample in TE buffer containing 1% Triton X-100 to lyse the particles.
-
To measure the free mRNA, dilute the LNP sample in TE buffer without Triton X-100.
-
Add the RiboGreen reagent to all wells (standards and samples).
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the mRNA concentration in each sample using the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
In Vitro Transfection Efficiency using Luciferase Assay
This assay measures the expression of a reporter protein (luciferase) following the delivery of its corresponding mRNA by the LNPs to cultured cells.
-
Materials:
-
Luciferase mRNA-loaded LNPs.
-
Adherent cells (e.g., HeLa, HepG2) cultured in a 96-well plate.
-
Cell culture medium.
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the LNP formulations at various mRNA concentrations.
-
Incubate the cells for 24-48 hours.
-
Remove the cell culture medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of luciferase protein expressed.
-
In Vivo Transfection Efficiency via Bioluminescence Imaging
This method visualizes and quantifies protein expression in a living animal model.
-
Materials:
-
Luciferase mRNA-loaded LNPs.
-
Animal model (e.g., C57BL/6 mice).
-
D-luciferin substrate.
-
In Vivo Imaging System (IVIS).
-
-
Procedure:
-
Administer the LNP formulations to the mice via the desired route (e.g., intramuscular or intravenous injection).
-
At a specified time point post-injection (e.g., 6, 24, or 48 hours), intraperitoneally inject the mice with D-luciferin.
-
Anesthetize the mice and place them in the IVIS imaging chamber.
-
Acquire bioluminescence images. The intensity of the light emitted is proportional to the level of luciferase expression in different organs.
-
Quantify the bioluminescent signal in regions of interest (e.g., injection site, liver, spleen).
-
Conclusion
The selection between DSPE-PEG and DMG-PEG for mRNA-LNP formulations is a critical decision that depends on the therapeutic application. For applications requiring prolonged systemic circulation and passive targeting to organs like the liver and spleen, the stable C18 anchor of DSPE-PEG may be advantageous. However, for applications where high local transfection efficiency is desired, such as in vaccines administered intramuscularly, the rapid shedding of the C14-anchored DMG-PEG appears to be superior. The "PEG dilemma" highlights the delicate balance between nanoparticle stability and cellular delivery. As the field of mRNA therapeutics continues to evolve, a deeper understanding of how each LNP component influences the biological outcome will be essential for the design of next-generation delivery systems.
References
A Comparative Guide to the Purity Analysis of DSPE-PEG14-COOH from Various Suppliers
For researchers and professionals in drug development, the purity of lipid excipients like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH) is critical to the efficacy, safety, and stability of lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs). This guide provides a framework for comparing the purity of this compound from different suppliers, supported by detailed experimental protocols for in-house verification.
Supplier Purity Comparison
The purity of this compound can vary between suppliers, impacting the performance of the final formulation. While many suppliers state a purity of ≥95%, the methods of determination and the level of detail provided in certificates of analysis can differ. A combination of analytical techniques is often necessary for a comprehensive purity assessment.[1] High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are the gold standard methods for characterizing PEGylated lipids.[1][2]
Below is a summary table outlining typical purity specifications from various suppliers. It is important to note that obtaining detailed certificates of analysis for specific lots is crucial for a complete evaluation.
| Supplier | Stated Purity | Analytical Methods Mentioned | Publicly Available Data |
| Supplier A (e.g., Biopharma PEG) | ≥95%[3][4] | HPLC, NMR | General product specification |
| Supplier B (e.g., Creative PEGWorks) | Product offered, specific purity not stated[5] | General analytical capabilities | Request specific certificate of analysis |
| Supplier C (e.g., MedChemExpress) | Product offered, specific purity not stated[6] | General analytical capabilities | Request specific certificate of analysis |
| Supplier D (e.g., BroadPharm) | Product offered, specific purity not stated[7] | General analytical capabilities | Request specific certificate of analysis |
Note: This table is a representative example. Researchers should always request lot-specific certificates of analysis from their chosen suppliers.
Experimental Protocols for Purity Verification
To ensure the quality of this compound, independent verification of its purity is recommended. The following are detailed protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in PEGylated lipids.[8][] Due to the lack of a strong UV chromophore in this compound, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended over a UV detector.[1]
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD or CAD.
-
Column: A reverse-phase C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-25 min: Gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 80% A, 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to a concentration of 1 mg/mL.
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30-40°C.
-
Evaporation Temperature: 50-60°C.
-
Gas Flow (Nitrogen): 1.5-2.0 L/min.
-
-
Data Analysis: The purity is determined by the peak area percentage of the main this compound peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect the presence of impurities.[10][11]
Methodology:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
-
Data Analysis:
-
DSPE portion: Look for characteristic signals of the fatty acid chains (methylene and methyl groups) and the glycerol backbone.
-
PEG portion: A large, broad signal around 3.6 ppm is characteristic of the repeating ethylene glycol units.
-
Carboxylic Acid Proton: The -COOH proton is often broad and may be difficult to observe, typically appearing far downfield (10-12 ppm).[12][13] Its absence is not necessarily an indicator of impurity.
-
Impurities: Look for unexpected peaks that do not correspond to the this compound structure or the solvent.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of this compound and identifying the distribution of PEG chain lengths.[1] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used.[14]
Methodology:
-
Instrumentation: MALDI-TOF or ESI-MS system.
-
Sample Preparation (MALDI-TOF):
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
The mass range should be set to cover the expected molecular weight of this compound (approximately 1400-1600 Da).
-
-
Data Analysis:
-
The spectrum will show a distribution of peaks, each differing by the mass of one ethylene glycol unit (44 Da), centered around the average molecular weight.
-
Confirm that the most abundant peak corresponds to the expected molecular weight of this compound.
-
The presence of significant peaks outside of the expected distribution may indicate impurities.[15][16]
-
Visualized Workflows
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Logical flow for selecting a this compound supplier using this guide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Biopharma PEG [biochempeg.com]
- 4. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. This compound [chembk.com]
- 7. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. m.youtube.com [m.youtube.com]
In vitro and in vivo performance of DSPE-PEG14-COOH formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DSPE-PEG14-COOH formulations with other relevant alternatives used in drug delivery systems. The information is compiled from various in vitro and in vivo studies to assist researchers in making informed decisions for their specific applications. While direct comparative data for this compound is limited, this guide extrapolates from findings on closely related short-chain DSPE-PEG-COOH variants and provides a thorough comparison with the widely studied DSPE-PEG2000-COOH and other functionalized DSPE-PEG derivatives.
In Vitro Performance Comparison
The in vitro performance of PEGylated liposomes is a critical determinant of their subsequent in vivo behavior. Key parameters such as particle size, zeta potential, drug loading and encapsulation efficiency, and drug release profile are crucial for the formulation's success.
Physicochemical Characterization
The physicochemical properties of liposomes formulated with DSPE-PEG-COOH are influenced by the PEG chain length and the terminal functional group. Generally, the inclusion of DSPE-PEG helps to reduce particle size and imparts a neutral or slightly negative zeta potential, which contributes to the stability of the formulation by preventing aggregation. The terminal carboxyl group on this compound offers a site for covalent conjugation of targeting ligands.
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG-COOH (General) | 100 - 150 | < 0.2 | -20 to -40 | N/A |
| DSPE-PEG2000-COOH | ~116 | ~0.112 | ~ -13.7 | [1] |
| DSPE-PEG2000 (Methoxy-terminated) | ~52 | ~0.952 | ~ -38.0 | [1] |
| DSPE-PEG5000 (Methoxy-terminated) | ~80 | N/A | N/A | [2] |
| Non-PEGylated Liposomes | > 200 | > 0.3 | Highly Variable | N/A |
Note: Specific data for this compound was not available in the reviewed literature. The data for DSPE-PEG-COOH (General) is a representative range based on similar formulations. The shorter PEG chain of this compound is expected to result in a slightly larger particle size and a less negative zeta potential compared to DSPE-PEG2000-COOH due to reduced steric hindrance and charge shielding.
Drug Loading and Encapsulation Efficiency
The efficiency of drug encapsulation is dependent on the physicochemical properties of the drug and the lipid composition of the formulation. The presence and length of the PEG chain can influence the available volume for drug loading. Shorter PEG chains, such as in this compound, may have a lesser impact on the internal volume of the liposome compared to longer chains.
| Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| DSPE-PEG-COOH (General) | Hydrophilic/Hydrophobic | Variable | 50 - 95 | N/A |
| DSPE-PEG2000 Liposomes | Doxorubicin | ~10-15 | > 90 | [3] |
| DSPE-PEG2000 Micelles | Ridaforolimus | ~40 (solubility enhancement) | N/A | N/A |
| Effect of increasing PEG chain length | Water-soluble drugs | Decreases | Decreases | [4] |
| Effect of increasing PEG chain length | Hydrophobic drugs | Increases | Variable | [4] |
Note: Quantitative data for drug loading and encapsulation efficiency are highly drug-dependent. The trend suggests that for hydrophilic drugs, a shorter PEG chain like in this compound might be advantageous for higher encapsulation efficiency.
In Vitro Drug Release
The drug release profile from PEGylated liposomes is a key factor in determining the therapeutic efficacy. A sustained release is often desirable to maintain the drug concentration in the therapeutic window for a prolonged period. The dialysis method is a commonly employed technique to assess in vitro drug release.
| Formulation | Condition | Release Profile | Reference |
| DSPE-PEG-COOH (General) | pH 7.4 | Sustained release over 24-48h | N/A |
| DSPE-PEG2000 Liposomes | pH 7.4 | Slow, sustained release | [3] |
| pH-sensitive DSPE-PEG2000 Liposomes | pH 5.5 | Rapid release | [5] |
| Non-PEGylated Liposomes | pH 7.4 | Faster initial release | N/A |
Note: The carboxyl group in this compound can impart some pH sensitivity, potentially leading to a slightly faster release in acidic environments compared to methoxy-terminated PEGylated liposomes.
Cellular Performance
The interaction of liposomes with cells, including cellular uptake and cytotoxicity, is crucial for their therapeutic effect.
Cellular Uptake
The cellular uptake of liposomes is influenced by the surface properties of the nanoparticles. PEGylation is known to reduce non-specific cellular uptake, a phenomenon often referred to as the "stealth" effect. The length of the PEG chain plays a significant role in this process, with longer chains generally leading to lower uptake. The presence of a terminal carboxyl group can be utilized for attaching targeting ligands to enhance uptake by specific cells.
| Formulation | Cell Line | Uptake Efficiency | Comments | Reference |
| DSPE-PEG-COOH (General) | Various cancer cell lines | Moderate | Can be enhanced with targeting ligands | N/A |
| Folate-PEG2000-DSPE Liposomes | KB cells (FR+) | High | Receptor-mediated endocytosis | [6][7] |
| Folate-PEG5000-DSPE Liposomes | KB cells (FR+) | High | Similar to 2k in vitro | [6][7] |
| Folate-PEG10000-DSPE Liposomes | KB cells (FR+) | High | Similar to 2k in vitro | [6][7] |
| Non-targeted DSPE-PEG Liposomes | KB cells | Low | Reduced non-specific uptake | [6][7] |
Note: While in vitro uptake may not show significant differences based on PEG linker length for targeted liposomes, in vivo performance can vary. The shorter PEG chain of this compound may lead to slightly higher non-specific cellular uptake compared to longer chain PEGs, but this can be beneficial for certain applications where passive targeting is desired.
Cytotoxicity
The cytotoxicity of the formulation is a critical safety parameter. The lipid components, including this compound, are generally considered biocompatible. Cytotoxicity assays, such as the MTT assay, are used to evaluate the effect of the formulation on cell viability.
| Formulation | Cell Line | IC50 | Comments |
| Blank DSPE-PEG-COOH Liposomes | Various | High (low toxicity) | Generally well-tolerated. |
| Drug-loaded DSPE-PEG-COOH Liposomes | Cancer cell lines | Dependent on encapsulated drug | Aims to be lower than free drug. |
| Free Drug | Cancer cell lines | Drug-specific | Serves as a benchmark. |
Note: The inherent cytotoxicity of the this compound carrier system is expected to be low. The overall cytotoxicity of the formulation will be primarily determined by the encapsulated therapeutic agent.
In Vivo Performance
The in vivo behavior of liposomal formulations, particularly their pharmacokinetic profile and biodistribution, is a key determinant of their therapeutic success.
Pharmacokinetics
PEGylation is a well-established strategy to prolong the circulation time of liposomes by reducing their uptake by the mononuclear phagocyte system (MPS). The length of the PEG chain influences the circulation half-life.
| Formulation | Parameter | Value | Species | Reference |
| DSPE-PEG2000 Micelles | Half-life (t1/2) | Increased by 1.7-fold vs. control | Rat | N/A |
| DSPE-PEG2000 Liposomes | Clearance (CL) | Decreased by 0.6-fold vs. control | Rat | N/A |
| Effect of increasing PEG chain length | Circulation time | Generally increases up to a certain length (e.g., PEG5000) | General Trend | [4] |
Biodistribution
The biodistribution of liposomes determines their accumulation in target tissues and potential off-target toxicities. PEGylation helps to increase accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
| Formulation | Target Tissue | Accumulation | Comments | Reference |
| DSPE-PEG2000 Liposomes | Tumor | Increased | Passive targeting via EPR effect. | [3] |
| Folate-PEG10000-DSPE Liposomes | Tumor (FR+) | Significantly Increased | Active targeting enhances accumulation.[6][7] | |
| Non-PEGylated Liposomes | Liver, Spleen | High | Rapid clearance by MPS. | N/A |
Note: The shorter PEG chain of this compound might lead to a slightly higher accumulation in MPS organs like the liver and spleen compared to longer PEG chains, but would still be expected to show enhanced tumor accumulation compared to non-PEGylated formulations.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the lipid mixture (e.g., DSPC, Cholesterol, and this compound in a desired molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Size Reduction: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension is subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
Characterization of Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the electrophoretic mobility of the liposomes using ELS, which is then converted to zeta potential using the Helmholtz-Smoluchowski equation.
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
-
Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultrafiltration.
-
Quantification of Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the total drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Quantification of Free Drug: Quantify the concentration of the unencapsulated drug in the filtrate or dialysate obtained from the separation step.
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study (Dialysis Method)
-
Preparation: Place a known volume of the liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the liposomes.
-
Incubation: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Cellular Uptake Analysis (Flow Cytometry)
-
Cell Seeding: Seed the desired cell line in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or a fluorescently tagged DSPE-PEG) at various concentrations and for different time points.
-
Washing: After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
-
Cell Detachment: Detach the cells from the plate using trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of cellular uptake. To differentiate between surface-bound and internalized nanoparticles, a quenching agent (e.g., Trypan Blue) can be added before analysis to quench the fluorescence of non-internalized particles.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Expose the cells to various concentrations of the liposomal formulations and control solutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for the preparation and physicochemical characterization of liposomes.
Cellular Uptake and Cytotoxicity Evaluation Workflow
Caption: Experimental workflow for evaluating cellular uptake and cytotoxicity of liposomal formulations.
Simplified Signaling Pathway for Receptor-Mediated Endocytosis
Caption: Simplified pathway of receptor-mediated endocytosis for targeted liposomes.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
The Influence of PEG Linker Length on DSPE-PEG Lipids: A Comparative Analysis for Optimized Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) linker length for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-PEG lipids is a critical parameter in the design of liposomal drug delivery systems. The length of the PEG chain significantly impacts the physicochemical properties, in vivo pharmacokinetics, and cellular interactions of liposomes, ultimately influencing their therapeutic efficacy and safety profile. This guide provides a comparative analysis of different DSPE-PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation nanomedicines.
The process of attaching PEG chains to the surface of liposomes, known as PEGylation, is a widely adopted strategy to improve their systemic circulation time by reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2] However, the benefits of PEGylation are intricately linked to the molecular weight of the PEG chain, creating a delicate balance between prolonged circulation and effective cellular uptake at the target site. This "PEG dilemma" underscores the importance of optimizing PEG linker length for specific therapeutic applications.
Comparative Performance of DSPE-PEG Lipids with Varying PEG Linker Lengths
The following table summarizes the key performance characteristics of liposomes formulated with DSPE-PEG of different molecular weights, primarily focusing on the commonly used PEG2000 and PEG5000 variants. The data presented is a synthesis of findings from multiple studies and should be interpreted in the context of the specific experimental conditions.
| Performance Metric | DSPE-PEG2000 | DSPE-PEG5000 | DSPE-PEG (Other Lengths) | Key Insights & Citations |
| Physicochemical Properties | ||||
| Liposome Size (nm) | ~100 - 150 nm | Slightly larger than PEG2000 counterparts | Size generally increases with PEG length.[3] | Longer PEG chains create a thicker hydrophilic corona, contributing to a larger hydrodynamic diameter.[4] |
| Polydispersity Index (PDI) | Typically < 0.2 | Typically < 0.2 | Generally low, indicating uniform size distribution. | The inclusion of DSPE-PEG tends to result in smaller and more uniform liposomes.[5] |
| Zeta Potential (mV) | Approx. -25 mV to -38 mV | Less negative than PEG2000 | Surface charge becomes more neutral as PEG length increases.[6] | The extended PEG chains shield the negative charge of the phosphate groups in the lipid bilayer.[6] |
| Pharmacokinetics | ||||
| Circulation Half-life | Prolonged | Longer than PEG2000 | Longer PEG chains generally lead to longer circulation times. | Formulations with higher proportions of DSPE-PEG exhibit longer blood half-lives.[7] |
| Biological Interactions | ||||
| Protein Adsorption | Reduced | More effective at reducing protein adsorption than PEG2000 | Increasing PEG length generally decreases protein adsorption.[2] | The denser and more hydrated PEG layer provides a greater steric barrier against opsonins. |
| Cellular Uptake | Higher than PEG5000 in some cases | Can be lower than PEG2000 | Shorter PEG chains may lead to enhanced cellular uptake.[8] | The "PEG dilemma": longer PEG chains that prolong circulation can also hinder interaction with target cells.[1] |
| Therapeutic Efficacy | ||||
| Tumor Accumulation | Effective | Can be higher than PEG2000 in some models | Longer PEG linkers can enhance tumor accumulation in vivo.[6] | Enhanced permeability and retention (EPR) effect is influenced by circulation time and particle size. |
| In Vivo Antitumor Activity | Potent | May show superior antitumor activity in certain contexts | Longer PEG linkers (e.g., 10K) have shown significant tumor reduction.[6] | Improved tumor accumulation can lead to enhanced therapeutic outcomes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments involved in the comparative analysis of DSPE-PEG linker lengths.
Liposome Formulation by Thin-Film Hydration
The thin-film hydration method is a common and robust technique for preparing liposomes.[9]
-
Lipid Film Preparation: The desired molar ratios of lipids (e.g., DSPC, cholesterol) and DSPE-PEG (e.g., DSPE-PEG2000 or DSPE-PEG5000) are dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[2][5]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process is typically performed at a temperature above the phase transition temperature of the lipids to ensure a uniform lipid film. The flask is rotated to create a thin, even film on the inner surface.
-
Vacuum Drying: The lipid film is further dried under a high vacuum for several hours to remove any residual organic solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The hydration temperature should also be above the lipid phase transition temperature. This step results in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm). This process is repeated multiple times to ensure a narrow size distribution.[2]
In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled liposomes using flow cytometry.
-
Cell Culture: Plate target cells (e.g., cancer cell lines) in 12-well plates and allow them to adhere overnight.[10]
-
Liposome Labeling: Formulate liposomes as described above, incorporating a fluorescent lipid dye (e.g., DiR) into the lipid mixture.[11]
-
Incubation: Treat the cells with the fluorescently labeled liposome formulations at a specific concentration and incubate for a defined period (e.g., 4 hours) at 37°C.[12]
-
Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which is proportional to the amount of internalized liposomes.[13]
In Vivo Biodistribution Study
This protocol outlines a typical procedure for assessing the biodistribution of liposomes in an animal model.
-
Animal Model: Utilize an appropriate animal model, such as tumor-bearing mice, for the study.[11]
-
Liposome Labeling: Prepare liposomes containing a suitable label for in vivo tracking, such as a radiolabel or a near-infrared fluorescent dye.[11]
-
Administration: Administer the labeled liposomes to the animals via a relevant route, typically intravenous (tail vein) injection.[7]
-
Blood Sampling: At various time points post-injection, collect blood samples to determine the circulation half-life of the liposomes.[14]
-
Organ Harvesting: At the end of the study, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).[11]
-
Quantification: Quantify the amount of label in each organ and in the blood samples using an appropriate detection method (e.g., gamma counter for radiolabels, fluorescence imaging system for fluorescent dyes). The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[15]
Visualizing the Impact of PEG Linker Length
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the comparative analysis of DSPE-PEG linker lengths.
Caption: The "PEG Dilemma": Balancing circulation time and cellular uptake.
Caption: Workflow for liposome preparation by the thin-film hydration method.
Caption: In vivo fate of intravenously administered liposomes.
Conclusion
The choice of DSPE-PEG linker length is a critical determinant of the in vivo performance of liposomal drug delivery systems. While longer PEG chains, such as in DSPE-PEG5000, generally offer superior steric protection, leading to prolonged circulation times and potentially enhanced tumor accumulation via the EPR effect, they may also impede cellular uptake at the target site. Conversely, shorter PEG chains, as in DSPE-PEG2000, may result in faster clearance but can facilitate more efficient cellular interactions. Ultimately, the optimal PEG linker length is application-dependent and requires careful consideration of the drug being delivered, the target tissue, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of DSPE-PEG-modified liposomes for advanced drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of DSPE-PEG-GSH and DSPE-PEG-Tf [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. liposomes.ca [liposomes.ca]
- 15. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DSPE-PEG14-COOH: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of DSPE-PEG14-COOH, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (this compound) is a critical component of laboratory safety and regulatory compliance. While this compound and similar PEGylated lipids are generally not classified as hazardous substances, adherence to established disposal protocols is essential to minimize environmental impact and ensure a safe working environment.[1][2]
This guide provides a procedural, step-by-step approach to the proper disposal of this compound, consolidating information from safety data sheets of similar compounds and general laboratory waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, the material should be swept up and placed into a suitable, labeled container for disposal.[1][3]
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Characterize the waste. Determine if the this compound is in a pure form, in a solution, or mixed with other chemicals.
-
If mixed, identify all components of the waste stream to ensure compatibility and proper segregation.
-
Do not mix this compound waste with incompatible materials. For instance, avoid combining it with strong oxidizing agents.[2]
-
-
Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with this compound and any other components in the waste mixture. Leak-proof, sealable containers are required.[4]
-
Label the container clearly with "Hazardous Waste" (or as required by your institution's policies, though PEG compounds are often not officially hazardous), the full chemical name "this compound," and any other constituents. The date of waste generation should also be included.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure that the storage of this compound waste complies with institutional and regulatory time and quantity limits.
-
-
Disposal Pathway Determination:
-
Consult Institutional and Local Regulations: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Disposal regulations can vary significantly by location.
-
Non-Hazardous Waste Stream: Given that polyethylene glycol and its derivatives are generally considered non-hazardous and biodegradable, they may be eligible for a specific non-hazardous laboratory waste stream if one is available at your institution.[5][6]
-
Licensed Waste Disposal Contractor: For larger quantities or as a standard procedure, the waste should be transferred to a licensed chemical waste disposal contractor.[1][5][7] Your EHS department will coordinate this.
-
Avoid Sewer Disposal: Do not dispose of this compound, even in small quantities, down the drain. While biodegradable, it can impact the biological and chemical oxygen demand in wastewater treatment systems.[3][5]
-
-
Documentation:
-
Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal. This is crucial for regulatory compliance and institutional record-keeping.
-
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Hazard Classification | Generally not considered a hazardous substance. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | [3] |
| Spill Procedure | Sweep up and shovel into a suitable container for disposal. | [1][3] |
| Waste Container | Chemically compatible, leak-proof, and clearly labeled. | [4] |
| Disposal Method | Consult institutional EHS and dispose of through a licensed contractor. | [1][5][7] |
| Sewer Disposal | Prohibited. | [3][5] |
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Framework for DSPE-PEG14-COOH Handling
For researchers, scientists, and drug development professionals, the safe and efficient handling of materials like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (DSPE-PEG14-COOH) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, adherence to standard laboratory PPE protocols is critical to minimize exposure risk. The toxicological properties of this specific compound have not been fully investigated, thus caution is advised.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or airborne particles of the compound.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area | Handling should occur in a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation during handling.[2]
-
Solutions should be prepared fresh for use.[3]
Storage Conditions:
-
This compound should be stored at -5°C in a dry environment.[4]
-
Keep the container tightly sealed to prevent degradation.
-
Protect from direct sunlight.[4]
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations.
-
Waste Segregation: Lipid waste should be segregated from other waste streams.[5]
-
Containment: All waste material should be collected in suitable, sealed, and clearly labeled containers for disposal.[5]
-
Disposal Method: Engage a licensed professional waste disposal service to handle the chemical waste. Do not dispose of it in standard laboratory drains or as regular trash.[1]
Experimental Workflow Diagram
The following diagram outlines the key steps for the safe handling of this compound throughout a typical experimental workflow.
Caption: A procedural workflow for the safe handling and disposal of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. nanocs.net [nanocs.net]
- 4. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
